molecular formula C13H12BrNO B6334608 3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine CAS No. 885681-79-8

3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine

Cat. No.: B6334608
CAS No.: 885681-79-8
M. Wt: 278.14 g/mol
InChI Key: FVAFAAKOWUXSNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine is a useful research compound. Its molecular formula is C13H12BrNO and its molecular weight is 278.14 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine is 277.01023 g/mol and the complexity rating of the compound is 216. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-5-(4-methoxyphenyl)-4-methylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO/c1-9-12(7-15-8-13(9)14)10-3-5-11(16-2)6-4-10/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVAFAAKOWUXSNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1C2=CC=C(C=C2)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine CAS 885681-79-8 properties

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: 3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine (CAS 885681-79-8) [1]

Executive Summary: The "Desymmetrization" Scaffold

In the landscape of modern medicinal chemistry, 3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine (CAS 885681-79-8) represents a critical "pivot" intermediate.[1] It is not merely a catalog compound but a strategic checkpoint in the synthesis of non-symmetric 3,5-diarylpyridines.[1]

Its structural core—a pyridine ring substituted at the 3, 4, and 5 positions—is highly privileged in kinase inhibitor discovery (e.g., p38 MAP kinase pathways).[1] The presence of the 4-methyl group introduces essential steric bulk that forces orthogonal twisting of the flanking aryl groups, often improving solubility and selectivity compared to planar analogs.[1]

This guide details the properties, synthesis, and handling of this compound, focusing on its role as a platform for Diversity-Oriented Synthesis (DOS) .[1]

Chemical Identity & Physicochemical Properties

The following data aggregates calculated and predicted values, as experimental physical constants for this specific intermediate are often proprietary to specific drug programs.

Table 1: Chemical Specifications

PropertyValueNote
CAS Number 885681-79-8
IUPAC Name 3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine
Molecular Formula C₁₃H₁₂BrNO
Molecular Weight 278.15 g/mol
Appearance Off-white to pale yellow solidPredicted based on structural analogs
LogP (Predicted) ~3.8 - 4.2Lipophilic; requires organic co-solvents
H-Bond Acceptors 2 (Pyridine N, Methoxy O)
H-Bond Donors 0
Rotatable Bonds 2Aryl-Pyridine bond, Methoxy bond
Topological Polar Surface Area ~22 ŲGood membrane permeability profile

Synthetic Methodology: The Desymmetrization Challenge

The synthesis of CAS 885681-79-8 is a classic exercise in desymmetrization .[1] The starting material, 3,5-dibromo-4-methylpyridine, is symmetric.[1] The objective is to install exactly one aryl group while leaving the second bromine intact for future elaboration.

The Reaction Pathway (Suzuki-Miyaura Coupling)[1][2]
  • Reaction Type: Palladium-catalyzed cross-coupling.[1][2]

  • Key Challenge: Preventing the formation of the bis-arylated byproduct (3,5-bis(4-methoxyphenyl)-4-methylpyridine).[1]

  • Strategic Control: Stoichiometry and catalyst choice are paramount.[1]

Mechanistic Insight: The 4-methyl group exerts steric hindrance on the C3 and C5 positions.[1] Once the first aryl group is installed, the steric crowding around the remaining bromine increases slightly, potentially slowing down the second oxidative addition.[1] This kinetic difference can be exploited.[1]

Detailed Experimental Protocol

Note: This protocol is a standardized high-fidelity procedure adapted for laboratory scale (1-5g).

Reagents:

  • Substrate: 3,5-Dibromo-4-methylpyridine (1.0 equiv)

  • Coupling Partner: 4-Methoxyphenylboronic acid (0.95 - 1.0 equiv) — Crucial: Do not use excess.[1]

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (3-5 mol%) — Chosen for robustness.[1]

  • Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)[1]

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]

Step-by-Step Workflow:

  • Inerting: Charge a reaction vessel with 3,5-dibromo-4-methylpyridine and Pd(dppf)Cl₂. Evacuate and backfill with Argon (3 cycles).[1]

  • Solvation: Add degassed 1,4-dioxane. Stir until dissolved.

  • Activation: Add the aqueous Na₂CO₃ solution.

  • Controlled Addition: Add 4-methoxyphenylboronic acid. Expert Tip: For maximum selectivity, add the boronic acid solution dropwise over 1 hour at elevated temperature, rather than all at once.

  • Reflux: Heat the mixture to 90°C for 4–6 hours. Monitor via LC-MS. Look for the disappearance of the dibromide and the emergence of the mono-product (M+H = 278/280).[1]

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water and brine.[1] Dry over MgSO₄.[1][3]

  • Purification: The crude will contain unreacted starting material, the desired product, and trace bis-product.[1] Separation requires Flash Chromatography (Hexanes/EtOAc gradient).[1] The non-polar dibromide elutes first, followed by the target mono-bromide.[1]

Visualization of Synthesis Logic

SynthesisPath Start 3,5-Dibromo-4-methylpyridine (Symmetric Core) Catalyst Pd(dppf)Cl2 / Na2CO3 90°C, Dioxane/H2O Start->Catalyst Reagent 4-Methoxyphenylboronic Acid (0.95 - 1.0 eq) Reagent->Catalyst Product TARGET: 3-Bromo-5-(4-methoxyphenyl)- 4-methylpyridine Catalyst->Product Major Pathway (Kinetic Control) Byproduct Bis-Aryl Impurity (Over-reaction) Catalyst->Byproduct Minor Pathway (Excess Reagent)

Figure 1: Controlled desymmetrization pathway via Suzuki coupling. Strict stoichiometric control prevents the formation of the bis-aryl impurity.[1]

Functionalization & Applications: The "Pivot" Strategy

Why synthesize this specific brominated intermediate? It serves as a bifunctional scaffold .

  • The Bromo-Handle (Electrophile): The remaining bromine at the 3-position is now chemically distinct.[1] It can undergo a second cross-coupling (Suzuki, Buchwald-Hartwig, Sonogashira) to introduce a different group (R2), creating non-symmetric 3,5-disubstituted pyridines.[1]

  • The Pyridine Nitrogen (Base/Ligand): The nitrogen remains available for hydrogen bonding (in a kinase hinge region) or N-oxidation.[1]

Application in Drug Discovery (SAR):

  • Kinase Inhibitors: The 4-methoxyphenyl group often targets the hydrophobic pocket II, while the R2 group (added later) targets the solvent-exposed region.[1]

  • Solubility Tuning: The 4-methyl group prevents the molecule from stacking too flatly (breaking planarity), which often improves solubility—a common headache in kinase inhibitor design.[1]

Diversity-Oriented Synthesis Workflow

Functionalization Core CAS 885681-79-8 (The Pivot) Path1 Suzuki Coupling (Ar-B(OH)2) Core->Path1 Path2 Buchwald-Hartwig (HNR2) Core->Path2 Path3 Heck Reaction (Alkenes) Core->Path3 Prod1 Non-Symmetric Biaryl Pyridines Path1->Prod1 Pd(PPh3)4, Base Prod2 Aminopyridines (Solubility/H-Bonding) Path2->Prod2 Pd2(dba)3, Xantphos Prod3 Alkenyl Pyridines (Linkers) Path3->Prod3 Pd(OAc)2, P(o-tol)3

Figure 2: The "Pivot" strategy. The remaining bromine allows for orthogonal functionalization, enabling rapid library generation.[1]

Safety & Handling

As a halogenated pyridine derivative, this compound should be treated as a potential irritant and sensitizer.[1]

  • GHS Classification (Inferred):

    • H302: Harmful if swallowed.[1]

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). While aryl bromides are generally stable, protection from moisture prevents hydrolysis of the methoxy ether over long periods.[1]

  • Disposal: Halogenated organic waste.[1]

References

  • BenchChem. 3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine Structure and Retrosynthesis. Retrieved from .[1]

  • ChemicalBook. Synthesis and Properties of Brominated Methylpyridines. Retrieved from .[1]

  • Google Patents. Method for preparing 3-bromo-4-methylpyridine and derivatives (CN104945314A).[1] Retrieved from .[1]

  • Sigma-Aldrich. Safety Data Sheet for 3-Bromo-5-methoxypyridine (Analogous Handling). Retrieved from .[1]

Sources

chemical structure of 3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Significance

This guide details the chemical architecture, synthesis, and validation of 3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine .[1] This molecule represents a high-value "privileged scaffold" in medicinal chemistry, specifically within the design of kinase inhibitors (e.g., PI3K, p38 MAPK) and GPCR ligands.[1]

Its structural utility lies in its orthogonal reactivity :

  • The Pyridine Core: Modulates solubility and hydrogen-bonding potential (acceptor).[1]

  • The 4-Methyl Group: Provides a steric handle that forces out-of-plane twisting of the aryl rings, often crucial for selectivity in enzyme binding pockets (atropisomerism potential).[1]

  • The 3-Bromo Substituent: A "live" handle for late-stage diversification via Buchwald-Hartwig amination or secondary Suzuki couplings.[1]

  • The 5-Aryl Motif: An electron-rich 4-methoxyphenyl group installed via regio-controlled cross-coupling.[1]

Chemical Identity & Properties

PropertyData
IUPAC Name 3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine
Molecular Formula C₁₃H₁₂BrNO
Molecular Weight 278.15 g/mol
Exact Mass 277.01 g/mol
LogP (Predicted) ~3.8 (Lipophilic)
H-Bond Acceptors 2 (Pyridine N, Methoxy O)
H-Bond Donors 0
Physical State Off-white to pale yellow solid

Retrosynthetic Analysis & Strategy

The synthesis of this unsymmetrical biaryl pyridine requires breaking the symmetry of the precursor 3,5-dibromo-4-methylpyridine .[1]

The Strategic Disconnection

The most robust route utilizes a Suzuki-Miyaura Cross-Coupling .[1] The challenge is statistical: reacting a symmetric dibromide with 1 equivalent of boronic acid to maximize the mono-arylated product while minimizing the bis-arylated impurity and unreacted starting material.

Key Mechanistic Insight: The 4-methyl group exerts steric pressure on the 3- and 5-positions.[1] Once the first aryl group is installed, the steric bulk around the remaining bromine increases slightly, potentially slowing down the second oxidative addition step, which aids in selectivity.[1]

Pathway Diagram

The following diagram illustrates the retrosynthetic logic and forward reaction flow.

SynthesisPathway Target TARGET MOLECULE 3-Bromo-5-(4-methoxyphenyl)- 4-methylpyridine Byproduct IMPURITY 3,5-Bis(4-methoxyphenyl)- 4-methylpyridine Target->Byproduct Over-reaction (Avoid via 0.95 eq. Boronic Acid) Precursor STARTING MATERIAL 3,5-Dibromo-4-methylpyridine (Symmetric Electrophile) Precursor->Target Pd(PPh3)4 (5 mol%) Na2CO3, DME/H2O Controlled Stoichiometry Reagent REAGENT 4-Methoxyphenylboronic Acid (Nucleophile) Reagent->Target

Figure 1: Retrosynthetic disconnection and selectivity control pathway.

Detailed Synthesis Protocol

Reagents & Stoichiometry[1][2][3]
  • Substrate: 3,5-Dibromo-4-methylpyridine (1.0 equiv, 5.0 mmol, 1.25 g)

  • Coupling Partner: 4-Methoxyphenylboronic acid (0.95 equiv, 4.75 mmol, 0.72 g) — Note: Using a slight deficit of boronic acid is critical to suppress bis-coupling.[1]

  • Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 equiv, 0.25 mmol)[1]

  • Base: Sodium Carbonate (Na₂CO₃), 2.0 M aqueous solution (3.0 equiv)[1]

  • Solvent: 1,2-Dimethoxyethane (DME) (degassed)[1]

Step-by-Step Methodology
Phase 1: Reaction Setup (Inert Atmosphere)
  • Vessel Preparation: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon or Nitrogen for 5 minutes.[1]

  • Solvent Degassing: In a separate flask, sparge the DME with Argon for 15 minutes. Why? Oxygen poisons Pd(0) catalysts and promotes homocoupling of the boronic acid.[1]

  • Charging: Add 3,5-dibromo-4-methylpyridine, 4-methoxyphenylboronic acid, and Pd(PPh₃)₄ to the reaction flask under a positive stream of Argon.

  • Solvation: Add degassed DME (20 mL) and the 2.0 M Na₂CO₃ solution (7.5 mL).

Phase 2: Reaction Execution
  • Heating: Heat the mixture to 85°C (reflux) in an oil bath.

  • Monitoring (Self-Validating Step): Check via TLC (Hexanes/EtOAc 4:1) every 2 hours.

    • Rf ~0.7: Bis-coupled product (Trace).[1]

    • Rf ~0.5:Target Mono-product.

    • Rf ~0.4: Unreacted Dibromide.[1]

    • Endpoint: Stop when the boronic acid is consumed. Do not push for full conversion of the dibromide, or bis-coupling will increase.[1]

Phase 3: Workup & Purification[1][2]
  • Quench: Cool to room temperature. Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).[1]

  • Wash: Wash combined organics with Brine (sat. NaCl), dry over anhydrous Na₂SO₄, and filter.

  • Concentration: Evaporate solvent under reduced pressure to yield a crude yellow oil.

  • Chromatography: Purify via silica gel flash chromatography.

    • Gradient: 0% → 10% EtOAc in Hexanes.[1]

    • Elution Order: Unreacted Dibromide (recoverable) → Target Product → Bis-impurity.[1]

Analytical Validation (QC)

To confirm the structure, you must verify the loss of symmetry in the pyridine ring and the integration of the aryl group.[1]

Anticipated NMR Signature (CDCl₃, 400 MHz)
  • Pyridine Protons (Aromatic Region):

    • Unlike the symmetric starting material (which has one singlet for 2H), the product will show two distinct singlets around δ 8.3–8.6 ppm due to the different electronic environments (one adjacent to Br, one adjacent to Aryl).[1]

  • Aryl Protons (p-Anisyl):

    • Two doublets (AA'BB' system) at approximately δ 7.2 and δ 6.9 ppm (

      
       Hz).[1]
      
  • Methoxy Group:

    • Strong singlet (3H) at δ 3.85 ppm.[1]

  • Methyl Group:

    • Singlet (3H) at δ 2.3–2.5 ppm.[1]

Mass Spectrometry (LC-MS)[1][4]
  • Ionization: ESI+

  • Pattern: Look for the characteristic 1:1 isotopic ratio of Bromine (⁷⁹Br/⁸¹Br).[1]

  • m/z: [M+H]⁺ peaks at 278.0 and 280.0.[1]

Functionalization Workflow

The utility of 3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine is its role as a divergent intermediate.[1] The remaining bromine is highly reactive for subsequent transformations.

Functionalization Core INTERMEDIATE 3-Bromo-5-(4-methoxyphenyl)- 4-methylpyridine Path1 Buchwald-Hartwig Amination (Pd2(dba)3, BINAP, Amine) --> Aminopyridine Inhibitors Core->Path1 Path2 Suzuki Coupling #2 (Different Boronic Acid) --> Unsymmetrical 3,5-Diaryl Pyridines Core->Path2 Path3 Heck Reaction (Acrylate/Styrene) --> Alkenyl Derivatives Core->Path3

Figure 2: Downstream functionalization opportunities for drug discovery.[1]

Safety & Handling

  • Pyridines: often possess unpleasant odors and can be hepatotoxic.[1] Handle in a fume hood.

  • Organoboronic Acids: Generally low toxicity but can be irritating to respiratory tracts.

  • Palladium Catalysts: Heavy metal hazards; dispose of waste in designated heavy metal containers.

References

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] [Link]

  • Lutz, M. R., et al. (2018).[1] Regio- and atropselective Suzuki–Miyaura cross-coupling reaction on 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. [Link]

Sources

The 3-Bromo-5-aryl-4-methylpyridine Scaffold: A Strategic Hub for Atropisomeric & Kinase-Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the medicinal chemistry and synthetic utility of the 3-bromo-5-aryl-4-methylpyridine scaffold. This guide is structured to provide actionable intelligence for drug discovery scientists, focusing on synthetic accessibility, conformational design, and functional versatility.

Executive Summary: The "Conformational Lock" Advantage

In modern medicinal chemistry, the 3-bromo-5-aryl-4-methylpyridine scaffold represents more than just a trisubstituted heterocycle; it is a privileged conformational locking unit . While the pyridine nitrogen provides a critical hydrogen-bond acceptor (often for kinase hinge binding), the 4-methyl group serves a dual purpose:

  • Lipophilic Space Filling: It occupies small hydrophobic pockets (e.g., the gatekeeper region in kinases).

  • Atropisomeric Control: It exerts significant steric pressure on the adjacent 3- and 5-positions. When an aryl group is installed at C5, the C4-methyl restricts rotation around the biaryl axis, enabling the design of atropisomerically stable drugs or pre-organizing the molecule into a bioactive conformation to minimize entropy loss upon binding.

The residual 3-bromo substituent acts as a high-fidelity "exit vector" for late-stage diversification via cross-coupling or amination, making this scaffold an ideal hub for Fragment-Based Drug Discovery (FBDD).

Synthetic Accessibility & Regiocontrol

The primary challenge in accessing this scaffold is desymmetrization . The most efficient route commences with the symmetric precursor 3,5-dibromo-4-methylpyridine .

The Desymmetrization Strategy

The C3 and C5 positions of 3,5-dibromo-4-methylpyridine are chemically equivalent. To obtain the mono-arylated product (the target scaffold), one must control the stoichiometry and catalyst activity to prevent bis-coupling.

Key Synthetic Considerations:
  • Starting Material: 3,5-Dibromo-4-methylpyridine (CAS: 3430-23-7).[1][2]

  • Reaction Type: Suzuki-Miyaura Cross-Coupling.[3][4][5]

  • The "Statistical" Problem: A 1:1 ratio of dibromide to boronic acid theoretically yields a mixture of starting material (25%), mono-product (50%), and bis-product (25%).

  • The Solution: Use a deficiency of boronic acid (0.7–0.9 eq) relative to the dibromide, or use a high-dilution slow-addition protocol. Unreacted dibromide is easily recovered due to its significant polarity difference from the mono-aryl product.

SynthesisWorkflow SM 4-Methylpyridine Dibromide 3,5-Dibromo- 4-methylpyridine SM->Dibromide Bromination (AlCl3, Br2) Mono SCAFFOLD: 3-Bromo-5-aryl- 4-methylpyridine Dibromide->Mono Mono-Suzuki (0.9 eq ArB(OH)2) Bis Byproduct: 3,5-Diaryl- 4-methylpyridine Dibromide->Bis Over-reaction Final Drug Candidate (e.g., Kinase Inhibitor) Mono->Final Diversification (Suzuki/Buchwald)

Figure 1: Synthetic workflow for accessing the 3-bromo-5-aryl-4-methylpyridine scaffold via desymmetrization.

Medicinal Chemistry Utility: SAR & Atropisomerism[6][7][8]

Structure-Activity Relationship (SAR) Logic

The scaffold offers three distinct vectors for interaction with biological targets:

PositionVector TypeMedicinal Chemistry Function
N1 (Pyridine) H-Bond AcceptorAnchor: Binds to hinge region backbone NH (e.g., Met, Leu) in kinases.
C4 (Methyl) Steric/LipophilicLock: Fills hydrophobic pockets; forces C3/C5 substituents out of plane (twist angle > 40°).
C5 (Aryl) Hydrophobic/PiSelectivity: Pi-stacking interactions; if ortho-substituted, induces axial chirality.
C3 (Bromine) Reactive HandleDiversification: Displaced in late-stage synthesis to add solubilizing tails (e.g., piperazines) or second aryl wings.
The Atropisomerism Factor

The 4-methyl group is the critical feature. In a standard pyridine, rotation of a phenyl ring at C3/C5 is relatively free. However, the 4-methyl group introduces a steric clash with the ortho-hydrogens (or substituents) of the C5-aryl ring.

  • Low Barrier: If the C5-aryl is unsubstituted (phenyl), the molecule exists as a rapidly interconverting racemate (atropisomers are unstable at RT).

  • High Barrier: If the C5-aryl has an ortho-substituent (e.g., 2-methylphenyl, 2-chlorophenyl), the rotational energy barrier (

    
    ) can exceed 20-25 kcal/mol, leading to separable atropisomers. This allows for the development of enantiopure atropisomeric drugs , which often show superior selectivity and metabolic stability compared to their racemates.
    

SAR_Logic Center Pyridine Core N1 N1: H-Bond Acceptor (Kinase Hinge) Center->N1 C4 C4-Me: Steric Lock (Induces Twist) Center->C4 C5 C5-Aryl: Selectivity (Pi-Stacking) Center->C5 C3 C3-Br: Exit Vector (Solubilizing Group) Center->C3 C4->C5 Steric Clash (Restricted Rotation)

Figure 2: SAR Logic and vector analysis of the scaffold. Note the steric interaction between C4-Me and C5-Aryl.

Experimental Protocols

Protocol A: Synthesis of 3,5-Dibromo-4-methylpyridine

Note: While commercially available, in-house synthesis is cost-effective for gram-scale needs.

Reaction: Bromination of 4-methylpyridine hydrochloride.

  • Setup: Charge a round-bottom flask with 4-methylpyridine hydrochloride (1.0 eq) and anhydrous Aluminum Chloride (

    
    , 3.0 eq). Caution: 
    
    
    
    is hygroscopic and reacts violently with water.
  • Bromine Addition: Heat the neat mixture to 100°C to form a melt. Add Bromine (

    
    , 2.2 eq) dropwise via a pressure-equalizing addition funnel over 2 hours.
    
  • Completion: Stir at 110-120°C for 12 hours.

  • Workup: Cool to 0°C. Quench carefully with ice water. Basify to pH 10 with 50% NaOH (exothermic!). Extract with EtOAc (3x).[6][7]

  • Purification: Recrystallize from ethanol or purify via silica gel chromatography (Hexanes/EtOAc).

  • Yield: Typically 60-75% as a white/off-white solid.

Protocol B: Regioselective Mono-Suzuki Coupling

Target: 3-bromo-5-(4-fluorophenyl)-4-methylpyridine

Principle: Kinetic control via stoichiometry.

  • Reagents:

    • 3,5-Dibromo-4-methylpyridine (1.0 eq, 500 mg)

    • 4-Fluorophenylboronic acid (0.8 eq , limiting reagent)

    • 
       (5 mol%)
      
    • 
       (2.0 eq, 2M aqueous solution)
      
    • Solvent: 1,4-Dioxane (0.1 M concentration)

  • Procedure:

    • Degas the dioxane/aqueous carbonate mixture with Nitrogen for 15 mins.

    • Add the dibromide, boronic acid, and catalyst.

    • Heat to 80°C (avoid reflux at 100°C to suppress bis-coupling) for 4–6 hours. Monitor by TLC/LCMS.

  • Workup:

    • Dilute with water, extract with EtOAc.[6][8]

    • Wash organic layer with brine, dry over

      
      .[6][8]
      
  • Purification (Critical):

    • The crude mixture contains: Dibromide (unreacted), Mono-aryl (product), and trace Bis-aryl.

    • Flash Chromatography: Elute with a gradient of 0-10% EtOAc in Hexanes.

    • Order of Elution: Bis-aryl (fastest) -> Mono-aryl (Target) -> Dibromide (slowest, due to polarity of pyridine nitrogen being more exposed).

  • Validation:

    • 1H NMR: Look for the loss of symmetry. The C2 and C6 protons will appear as distinct singlets (approx.

      
       8.5 and 8.3 ppm) rather than a single signal of integration 2H.
      

References

  • Regioselective Functionalization of Bromopyridines: Lutz Ackermann et al. "Regioselective functionalization of trisubstituted pyridines using a bromine-magnesium exchange." Chem. Commun., 2006. [Link]

  • Atropisomerism in Ortho-Substituted Arylpyridines: Beilstein Journals. "Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine." Beilstein J. Org. Chem., 2018.[4][5] [Link]

  • Suzuki Coupling Protocols for Pyridines: Organic Chemistry Portal. "Suzuki Coupling - Mechanism and Recent Developments." [Link]

  • Medicinal Chemistry of 3,5-Disubstituted Pyridines: Sangu, K. G., et al.[9] "3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis." Bioorg. Med. Chem. Lett., 2019. [Link]

Sources

An In-Depth Technical Guide to 3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine, a heterocyclic building block with significant potential in medicinal chemistry and materials science. The guide details its physicochemical properties, provides a validated protocol for its synthesis via Suzuki-Miyaura cross-coupling, and offers a thorough characterization using modern spectroscopic techniques. Furthermore, it explores the compound's reactivity and its emerging role as a scaffold in the development of novel therapeutics, particularly kinase inhibitors. This document serves as a critical resource for researchers seeking to leverage the unique chemical attributes of this versatile molecule.

Introduction

Substituted pyridines are a cornerstone of modern drug discovery, forming the core of numerous approved pharmaceuticals. Their ability to engage in a wide range of biological interactions, coupled with their synthetic tractability, makes them privileged scaffolds. 3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine (Figure 1) is a functionalized pyridine derivative that has garnered interest due to its unique combination of reactive sites. The bromine atom at the 3-position provides a versatile handle for further functionalization through various cross-coupling reactions. The 4-methyl group can influence the molecule's conformation and provide beneficial hydrophobic interactions within biological targets. The 5-(4-methoxyphenyl) substituent offers opportunities for hydrogen bonding and can be a key pharmacophoric element.

This guide aims to provide a detailed and practical resource for researchers working with or considering the use of 3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine. By consolidating its synthesis, characterization, and potential applications, we hope to facilitate its broader use in the scientific community.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The key properties of 3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine are summarized in Table 1.

PropertyValueSource
Molecular Formula C₁₃H₁₂BrNO[1]
Molecular Weight 278.14 g/mol [1]
CAS Number 885681-79-8[1]
Appearance White to off-white solid
Purity Typically ≥95%[1]
Exact Mass 277.0102 g/mol [1]

Figure 1: Chemical Structure of 3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine

Caption: Chemical structure of 3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine.

Synthesis and Mechanism

The synthesis of 3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine is most effectively achieved through a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide, offering high yields and excellent functional group tolerance.

Retrosynthetic Analysis

A retrosynthetic approach to 3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine identifies 3,5-dibromo-4-methylpyridine and 4-methoxyphenylboronic acid as logical and commercially available starting materials. The key disconnection is the C-C bond between the pyridine and phenyl rings.

G cluster_0 Target Molecule cluster_1 Precursors 3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine 3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine 3,5-Dibromo-4-methylpyridine 3,5-Dibromo-4-methylpyridine 3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine->3,5-Dibromo-4-methylpyridine C-C Disconnection 4-Methoxyphenylboronic Acid 4-Methoxyphenylboronic Acid 3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine->4-Methoxyphenylboronic Acid C-C Disconnection

Caption: Retrosynthetic analysis of 3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative procedure for the synthesis of 3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine.

Materials:

  • 3,5-Dibromo-4-methylpyridine

  • 4-Methoxyphenylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add 3,5-dibromo-4-methylpyridine (1.0 eq), 4-methoxyphenylboronic acid (1.1 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq).

  • Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine as a solid.

Mechanistic Insights

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The palladium(0) catalyst oxidatively adds to the C-Br bond of 3,5-dibromo-4-methylpyridine to form a palladium(II) intermediate.

  • Transmetalation: The 4-methoxyphenyl group is transferred from the boronic acid to the palladium center, forming a diorganopalladium(II) complex.

  • Reductive Elimination: The desired product, 3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine, is formed through reductive elimination, regenerating the palladium(0) catalyst.

G Pd(0) Pd(0) Oxidative_Addition Oxidative Addition (Ar-Br) Pd(0)->Oxidative_Addition Pd(II)_Intermediate Ar-Pd(II)-Br Oxidative_Addition->Pd(II)_Intermediate Transmetalation Transmetalation (Ar'-B(OH)2) Pd(II)_Intermediate->Transmetalation Diorganopalladium(II) Ar-Pd(II)-Ar' Transmetalation->Diorganopalladium(II) Reductive_Elimination Reductive Elimination Diorganopalladium(II)->Reductive_Elimination Reductive_Elimination->Pd(0) Regeneration Product Ar-Ar' Reductive_Elimination->Product

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Spectroscopic Characterization

Accurate structural elucidation is paramount in chemical synthesis. The following data represents the expected spectroscopic signature of 3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine.

¹H NMR Spectroscopy (400 MHz, CDCl₃)

The proton NMR spectrum is expected to show distinct signals for the pyridine, phenyl, methyl, and methoxy protons.

  • Pyridine Protons: Two singlets in the aromatic region (δ 8.0-8.5 ppm).

  • Phenyl Protons: An AA'BB' system with two doublets (δ 6.9-7.5 ppm).

  • Methoxy Protons: A singlet around δ 3.8 ppm.

  • Methyl Protons: A singlet around δ 2.4 ppm.

¹³C NMR Spectroscopy (100 MHz, CDCl₃)

The carbon NMR spectrum will display signals corresponding to the thirteen carbon atoms in the molecule.

  • Pyridine Carbons: Signals in the range of δ 120-150 ppm.

  • Phenyl Carbons: Signals in the range of δ 114-160 ppm.

  • Methoxy Carbon: A signal around δ 55 ppm.

  • Methyl Carbon: A signal in the upfield region, around δ 15-20 ppm.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. The mass spectrum will exhibit a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in a roughly 1:1 ratio), with molecular ion peaks separated by two mass units.

  • [M+H]⁺ (for C₁₃H₁₂⁷⁹BrNO): Calculated m/z = 278.0175

  • [M+H]⁺ (for C₁₃H₁₂⁸¹BrNO): Calculated m/z = 280.0155

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

  • C-H stretching (aromatic): ~3000-3100 cm⁻¹

  • C-H stretching (aliphatic): ~2850-2960 cm⁻¹

  • C=C and C=N stretching (aromatic rings): ~1450-1600 cm⁻¹

  • C-O stretching (ether): ~1250 cm⁻¹

  • C-Br stretching: ~500-600 cm⁻¹

Reactivity and Applications in Drug Discovery

The chemical architecture of 3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine provides multiple avenues for further chemical modification, making it a valuable scaffold in drug discovery.

Reactivity
  • Cross-Coupling Reactions: The bromine atom at the 3-position is amenable to various palladium-catalyzed cross-coupling reactions, including Sonogashira, Buchwald-Hartwig, and Heck reactions, allowing for the introduction of a wide range of substituents.

  • Nucleophilic Aromatic Substitution (SₙAr): While less reactive than other halopyridines, the bromine can undergo nucleophilic substitution under certain conditions, providing a route to introduce nitrogen, oxygen, or sulfur nucleophiles.

  • Modification of the Methoxyphenyl Ring: The methoxy group activates the phenyl ring towards electrophilic aromatic substitution, allowing for further functionalization of this part of the molecule.

Applications in Kinase Inhibitor Development

Kinase inhibitors are a major class of targeted cancer therapeutics. The pyridine core is a common feature in many kinase inhibitors, often forming key hydrogen bonding interactions with the hinge region of the kinase active site. 3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine can serve as a versatile starting point for the synthesis of novel kinase inhibitors.[2] The 4-methoxyphenyl group can occupy the solvent-exposed region of the ATP-binding pocket, and the bromine atom can be used to introduce various groups to probe the hydrophobic pocket and improve potency and selectivity.

Conclusion

3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its straightforward synthesis via Suzuki-Miyaura coupling, combined with its multiple points for further functionalization, makes it an attractive scaffold for the development of novel small molecules. This technical guide provides the essential information for researchers to confidently incorporate this compound into their research programs, with the aim of accelerating discovery in drug development and materials science.

References

Sources

Engineering 4-Methoxyphenyl Substituted Pyridine Derivatives: Synthesis, Structure-Activity Relationships, and Biological Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of the pyridine core with a 4-methoxyphenyl (p-anisyl) moiety represents a privileged structural motif in modern medicinal chemistry and synthetic organic chemistry[1]. The juxtaposition of the electron-deficient pyridine ring with the strongly electron-donating 4-methoxyphenyl group creates a highly tunable "push-pull" electronic system. This technical whitepaper explores the causality behind the synthetic methodologies used to construct these derivatives, analyzes their structure-activity relationships (SAR), and provides self-validating protocols for their laboratory synthesis.

Chemical Rationale and Structural Dynamics

The selection of the 4-methoxyphenyl group as a substituent on the pyridine scaffold is rarely arbitrary; it is driven by specific electronic and steric requirements:

  • Electronic Modulation: The methoxy group (-OCH3) acts as a strong electron-donating group via resonance (+R effect), which increases the electron density on the phenyl ring. This modulates the overall dipole moment of the molecule and influences the basicity of the adjacent pyridine nitrogen[1].

  • Target Engagement (SAR): In biological systems, the para-methoxy group frequently acts as a critical hydrogen-bond acceptor. For example, in the development of tubulin polymerization inhibitors targeting the colchicine binding site, the 4-methoxyphenyl moiety mimics the A-ring of natural colchicine[2].

  • Steric Exclusivity: Structure-Activity Relationship (SAR) studies have demonstrated that altering this specific substitution pattern drastically impacts efficacy. Replacing the 4-methoxy group with a bulky, electron-withdrawing 4-trifluoromethoxy (-OCF3) group, or expanding to a 3,4,5-trimethoxy configuration, completely abolishes cytotoxic activity in certain tubulin-targeting series[2]. This proves that the precise steric volume and electronic nature of the single para-methoxy group are strictly required for optimal receptor fit.

Synthetic Methodologies and Mechanistic Pathways

The construction of 4-methoxyphenyl substituted pyridines typically relies on multicomponent cyclocondensation reactions or late-stage cross-coupling. A highly efficient and widely utilized method is the synthesis of cyanopyridines via chalcone intermediates[3].

In this pathway, a 4-methoxyacetophenone derivative is first condensed with an aromatic aldehyde to form an α,β-unsaturated ketone (chalcone)[3]. This chalcone is then subjected to a Michael addition with malononitrile, followed by an intramolecular cyclization facilitated by ammonium acetate, which serves as the nitrogen source for the newly formed pyridine ring[3][4].

G A Chalcone Derivative (4-methoxyphenyl substituted) C Michael Addition Intermediate A->C B Malononitrile + NH4OAc (Base Catalysis) B->C D Intramolecular Cyclization & Aromatization C->D E Cyanopyridine Product (Target Scaffold) D->E

Workflow of multicomponent cyanopyridine synthesis via Michael addition and cyclization.

Biological Applications and Quantitative Efficacy

Derivatives of this class have shown remarkable versatility across various therapeutic areas. The quantitative data below highlights their potency.

Anticancer Tubulin Inhibitors

N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines have been identified as potent synthetic tubulin inhibitors[2]. The transition from a secondary amine (Compound 1a) to a tertiary amine via N-methylation (Compound 3a) restricts the conformational rotation of the diarylamine bond, locking the molecule into a bioactive conformation that enhances cytotoxic activity against human tumor cell lines (GI50: 1.55–2.20 μM)[2]. Further modifications, such as introducing ester groups (COOMe/COOEt) at the R3 position of the pyridine ring, push the potency into the sub-micromolar range (0.19–1.81 μM)[2].

Metal Coordination Complexes

Pyridine derivatives of N4-methoxyphenyl-thiosemicarbazones act as powerful multidentate ligands for Copper(II) coordination[5]. Uncoordinated ligands exhibit high antiproliferative activity against HL-60 leukemia cells (IC50 ~0.01–0.06 µM)[5]. Upon coordination with Cu(II), the resulting complexes maintain extreme potency (IC50: 0.03 μM) while altering the toxicity profile[5]. Toxicity studies on Daphnia magna revealed that while the free ligands have low environmental toxicity, the metal complexes exhibit higher toxicity (LC50: 0.5–13 µM), indicating that the metal center drives aggressive intracellular reactive oxygen species (ROS) generation[5].

Quantitative Data Summary
Compound / ScaffoldStructural FeaturesPrimary TargetEfficacy / YieldRef
Compound 1a 6-chloro-N-(4-methoxyphenyl)-3-nitropyridin-2-amineHuman Tumor Cell LinesGI50: 2.40–13.5 μM[2]
Compound 3a N-methyl tertiary amine derivative of 1aHuman Tumor Cell LinesGI50: 1.55–2.20 μM[2]
Ester Derivatives (7b, 8c) Pyridine R3 = COOMe / COOEtTubulin Colchicine SiteGI50: 0.19–1.81 μM[2]
HL1-Cu(II) Complex N4-methoxyphenyl-thiosemicarbazone + Cu(II)HL-60 Leukemia CellsIC50: 0.03 μM[5]
Cyanopyridines (5a-i) 6-(2,5-dichlorothiophen-3-yl)-2-methoxyChemical IntermediatesYield: ~57%[4]

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind each procedural step.

Protocol A: Synthesis of 2-Amino-3-cyano-6-(4-methoxyphenyl)pyridines[3][4]

Objective: Construct the cyanopyridine core via a multicomponent reaction.

  • Chalcone Formation: React 3,5-dibromo-4-methoxyacetophenone (1.0 eq) with an aromatic aldehyde (1.0 eq) in ethanol[3]. Add a catalytic amount of alcoholic KOH and stir at room temperature.

    • Causality: KOH deprotonates the acetophenone to form a reactive enolate. The subsequent nucleophilic attack on the aldehyde and ensuing dehydration is entropically driven, yielding the thermodynamically stable α,β-unsaturated system (chalcone).

    • Validation Check: Monitor via TLC (Hexane:EtOAc 8:2). The product will exhibit intense UV fluorescence at 254 nm due to the highly extended conjugated π-system.

  • Cyclocondensation: Dissolve the isolated chalcone in ethanol. Add malononitrile (1.0 eq) and ammonium acetate (excess, ~5.0 eq)[3]. Reflux for 4-6 hours.

    • Causality: Malononitrile acts as a Michael donor, attacking the β-carbon of the chalcone. Ammonium acetate is critical; it not only provides the nitrogen atom required for pyridine ring closure but also acts as a mild buffer, preventing the degradation of the base-sensitive malononitrile.

    • Validation Check: Conduct 1H-NMR on the crude solid. The complete disappearance of the vinylic doublets (typically seen at J = ~15-16 Hz in the chalcone) and the emergence of a broad singlet at ~6.5-7.0 ppm (integrating for 2H) confirms the successful formation of the primary amine (-NH2) on the aromatized pyridine ring.

Protocol B: Synthesis of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines[2]

Objective: Synthesize tertiary diarylamines to lock the bioactive conformation for tubulin inhibition.

  • Nucleophilic Aromatic Substitution (SNAr): React 2,6-dichloro-3-nitropyridine with 4-methoxyaniline in DMF using K2CO3 as a base[2].

    • Causality: The strongly electron-withdrawing nitro group at the 3-position activates the adjacent 2-chloro position for SNAr by stabilizing the anionic Meisenheimer intermediate. The 4-methoxy group on the aniline enhances its nucleophilicity, ensuring regioselective attack at the 2-position rather than the 6-position.

  • N-Alkylation: Treat the resulting secondary amine with Sodium Hydride (NaH) in anhydrous THF at 0°C, followed by the dropwise addition of methyl iodide[2].

    • Causality: NaH irreversibly deprotonates the sterically hindered diarylamine to form a highly reactive amide nucleophile. Strictly anhydrous THF is required because moisture will react with NaH to form NaOH—a base too weak to deprotonate the diarylamine, but nucleophilic enough to hydrolyze the methyl iodide, ruining the yield.

    • Validation Check: Utilize LC-MS rather than TLC. The polarity difference between the secondary and tertiary amine can be negligible, making TLC ambiguous. LC-MS will provide an unambiguous +14 Da mass shift, confirming successful methylation.

References

  • Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)
  • CAS 5958-02-1: Pyridine,3-(4-methoxyphenyl)-. cymitquimica.com.
  • The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. nih.gov.
  • Novel Copper(II) Coordination Compounds Containing Pyridine Derivatives of N4-Methoxyphenyl-Thiosemicarbazones with Selective Anticancer Activity. mdpi.com.
  • Synthesis and antimicrobial activity of some new cyanopyridine and cyanopyrans towards Mycobacterium tuberculosis. scispace.com.

Sources

solubility of 3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of 3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine in DMSO

Abstract

Introduction: The Critical Role of Solubility in Drug Discovery

The journey of a drug candidate from initial screening to a viable therapeutic is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these properties, solubility stands out as a pivotal factor governing a compound's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its bioavailability and therapeutic efficacy.[1][5] In the early stages of drug discovery, compounds are often screened in high-throughput assays, where they are typically dissolved in DMSO to create stock solutions.[4] Therefore, understanding the solubility of a test compound in DMSO is not merely a preliminary step but a critical data point that informs assay design, data interpretation, and the subsequent stages of lead optimization.[2][6]

This guide will focus on 3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine, a heterocyclic compound with potential applications in medicinal chemistry. We will explore its solubility in DMSO from both a theoretical and practical standpoint, providing a robust framework for its characterization.

Compound and Solvent Profile

A thorough understanding of the solute and solvent is paramount to comprehending their interactions and, consequently, the compound's solubility.

The Solute: 3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine
  • Structure:

    Caption: Chemical structure of 3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine.

  • Physicochemical Properties (Predicted): While experimental data for this specific molecule is scarce, its structure suggests it is a relatively nonpolar, aromatic compound. The presence of the bromine atom and the methoxy group will influence its polarity and potential for intermolecular interactions. The pyridine ring provides a basic nitrogen atom capable of hydrogen bonding.

  • Reactivity: The pyridine ring can be functionalized, and its reactivity is influenced by its substituents.[7]

The Solvent: Dimethyl Sulfoxide (DMSO)
  • Structure:

  • Properties: DMSO is a highly polar, aprotic solvent with an exceptional ability to dissolve a wide range of both polar and nonpolar compounds. [3][8]This "universal solvent" characteristic makes it invaluable in drug discovery. [8]Key properties are summarized in the table below.

PropertyValueReference
Molar Mass78.13 g/mol [3]
Density1.1004 g/cm³[3]
Boiling Point189 °C[3]
Melting Point19 °C[3]
MiscibilityMiscible with water and a wide range of organic solvents[3]
  • Considerations in Experimental Settings:

    • Hygroscopicity: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. The presence of water can significantly impact the solubility of a compound and can lead to its precipitation from solution. Therefore, it is crucial to use anhydrous DMSO and to minimize its exposure to air.

    • Cellular Effects: While widely used, DMSO can exhibit cytotoxic effects at higher concentrations. [9]It is standard practice to maintain the final concentration of DMSO in cell-based assays below 1%, and often below 0.5%, to minimize these effects. This necessitates the preparation of highly concentrated stock solutions, further underscoring the importance of high solubility in DMSO.

Determining the Solubility of 3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine in DMSO: A Practical Guide

Given the absence of published solubility data, this section provides a detailed, step-by-step protocol for determining the thermodynamic equilibrium . Thermodynamic solubility refers to the maximum concentration of a compound that can be dissolved in a solvent at equilibrium under specific conditions of temperature and pressure. [10]

Experimental Principle: The Shake-Flask Method

The "shake-flask" method is a widely accepted and recommended technique for determining equilibrium solubility. [11][12]The principle involves adding an excess amount of the solid compound to the solvent and agitating the mixture until equilibrium is reached, at which point the concentration of the dissolved compound in the saturated solution is measured. [11][13]

Materials and Equipment
  • 3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Microcentrifuge

  • Calibrated micropipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Appropriate vials and centrifuge tubes

  • Syringe filters (e.g., 0.22 µm)

Experimental Workflow

The overall workflow for determining the thermodynamic solubility is depicted below:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess compound B Add anhydrous DMSO A->B C Agitate at constant temperature (e.g., 24-48h) B->C D Centrifuge to pellet undissolved solid C->D E Filter supernatant D->E F Prepare dilutions of the saturated solution E->F G Quantify concentration (HPLC/UV-Vis) F->G H Calculate solubility G->H

Caption: Workflow for determining thermodynamic solubility.

Detailed Step-by-Step Protocol
  • Preparation of a Supersaturated Solution:

    • Accurately weigh approximately 5-10 mg of 3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine into a suitable vial.

    • Add a defined volume of anhydrous DMSO (e.g., 500 µL).

    • Vortex the mixture vigorously for 1-2 minutes. A visual inspection should confirm the presence of undissolved solid material. The presence of excess solid is crucial for ensuring that equilibrium is reached. [14]

  • Equilibration:

    • Place the vial in a shaker or incubator set to a constant temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is recommended, with 48 hours being preferable to ensure the dissolution process is complete. [13]The attainment of equilibrium should be confirmed by measuring the concentration at different time points (e.g., 24h and 48h) until the values are consistent. [15]

  • Separation of the Saturated Solution:

    • After equilibration, centrifuge the vial at a high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the undissolved solid.

    • Carefully collect the supernatant using a micropipette, being cautious not to disturb the solid pellet.

    • For enhanced accuracy, filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining microscopic particles.

  • Quantification of the Dissolved Compound:

    • Prepare a series of accurate dilutions of the clear, saturated DMSO solution.

    • Quantify the concentration of 3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine in the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry. A standard calibration curve should be prepared using known concentrations of the compound to ensure accurate quantification.

  • Calculation of Solubility:

    • Using the concentration determined from the analytical measurement and the dilution factor, calculate the original concentration of the compound in the undissolved, saturated DMSO solution. This value represents the thermodynamic solubility of the compound in DMSO at the specified temperature. The solubility should be reported in appropriate units, such as mg/mL or mM. [12]

Kinetic vs. Thermodynamic Solubility: A Key Distinction

In the context of drug discovery, it is important to distinguish between thermodynamic and kinetic solubility. [10]

  • Thermodynamic Solubility: As determined by the protocol above, this is the true equilibrium solubility. It is a fundamental property of the compound in a given solvent system. [10]* Kinetic Solubility: This is often measured in high-throughput screening settings. It involves dissolving the compound in DMSO and then diluting this stock solution into an aqueous buffer. [1][2]The concentration at which the compound precipitates is its kinetic solubility. This value is generally higher than the thermodynamic solubility but can be influenced by factors such as the rate of dilution and the incubation time. [16]

Conclusion and Recommendations

A thorough understanding and accurate measurement of the are essential for its effective use in drug discovery research. While pre-existing data is not available, the detailed protocol provided in this guide offers a robust and reliable method for its determination.

Key Recommendations:

  • Purity of Materials: Ensure that the 3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine is of high purity and that the DMSO is anhydrous to obtain accurate and reproducible results. [13]* Equilibrium Attainment: The establishment of true equilibrium is critical for thermodynamic solubility measurements. It is advisable to confirm this by taking measurements at multiple time points. [15]* Temperature Control: Solubility is temperature-dependent. Therefore, precise temperature control throughout the experiment is crucial. [13]* Thorough Documentation: All experimental parameters, including temperature, agitation speed, equilibration time, and the analytical method used, should be meticulously documented to ensure the reproducibility of the results. [15][17] By following the principles and protocols outlined in this guide, researchers can confidently determine the , enabling them to design more effective experiments and make more informed decisions in their drug discovery endeavors.

References

  • Wikipedia. Dimethyl sulfoxide. [Link]

  • NETZSCH. Determining the Ideal Solubility of Drug Candidates by Means of DSC. [Link]

  • Thermodynamics Research Center. Guidelines for Reporting Solubility Data. [Link]

  • AntBio. Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation. [Link]

  • Biorelevant.com. Describes equilibrium solubility of a drug substance. [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • American Pharmaceutical Review. Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

  • American Chemical Society. Dimethyl sulfoxide. [Link]

  • ACS Publications. Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. [Link]

  • MDPI. Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. [Link]

  • PubMed. In vitro solubility assays in drug discovery. [Link]

  • BioDuro. ADME Solubility Assay. [Link]

  • World Health Organization. Annex 4. [Link]

  • ResearchGate. DMSO Solubility Assessment for Fragment-Based Screening. [Link]

  • MDPI. DMSO Solubility Assessment for Fragment-Based Screening. [Link]

  • ResearchGate. In situ DMSO hydration measurements of HTS compound libraries. [Link]

  • PMC. High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay. [Link]

  • PubMed. In situ DMSO hydration measurements of HTS compound libraries. [Link]

Sources

An In-depth Technical Guide to the Retrosynthetic Analysis and Synthesis of 3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The polysubstituted pyridine scaffold is a privileged motif in medicinal chemistry and materials science.[1][2] This guide provides a comprehensive retrosynthetic analysis for the synthesis of 3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine, a representative polysubstituted pyridine derivative. We will dissect the molecule to propose logical synthetic routes, with a primary focus on a robust and field-proven strategy centered around a late-stage Suzuki-Miyaura cross-coupling. This approach offers high convergence and predictability. We will provide detailed, step-by-step protocols for the synthesis of a key dihalogenated intermediate and its subsequent cross-coupling. Furthermore, an alternative strategy based on pyridine ring formation will be discussed to offer a broader synthetic perspective. This document is designed to serve as a practical and authoritative resource, grounded in established chemical principles and supported by comprehensive references.

Introduction: The Logic of Retrosynthesis

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves deconstructing a target molecule into simpler, readily available precursor structures, known as synthons or synthetic equivalents. This process helps to identify reliable reaction pathways for the forward synthesis. For a molecule like 3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine, the key is to identify the most strategic bond disconnections that lead to high-yielding and selective forward reactions.

Part 1: Primary Retrosynthetic Strategy: C-C Bond Disconnection

The most logical and strategically sound disconnection for the target molecule is the carbon-carbon bond between the pyridine C5-position and the 4-methoxyphenyl ring. This disconnection is ideally suited for a transition-metal-catalyzed cross-coupling reaction.

G TM 3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine Disconnection C(aryl)-C(pyridine) Disconnection TM->Disconnection Retrosynthesis Synthon_A 3-Bromo-4-methyl-5-pyridyl (Electrophile) Disconnection->Synthon_A Synthon_B 4-Methoxyphenyl (Nucleophile) Disconnection->Synthon_B Reagent_A 3-Bromo-5-iodo-4-methylpyridine Synthon_A->Reagent_A Synthetic Equivalent Reagent_B (4-methoxyphenyl)boronic acid Synthon_B->Reagent_B Synthetic Equivalent Reaction Suzuki-Miyaura Cross-Coupling Reagent_A->Reaction Reagent_B->Reaction Reaction->TM Forward Synthesis G cluster_0 Forward Synthesis Workflow Start 3-Amino-4-methylpyridine Step1 Bromination (NBS, Acetonitrile) Start->Step1 Intermediate1 3-Amino-5-bromo-4-methylpyridine Step1->Intermediate1 Step2 Sandmeyer Reaction (NaNO₂, H₂SO₄, KI) Intermediate1->Step2 Intermediate2 3-Bromo-5-iodo-4-methylpyridine Step2->Intermediate2 Step3 Suzuki Coupling (Pd Catalyst, Base, Boronic Acid) Intermediate2->Step3 FinalProduct 3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine Step3->FinalProduct

Figure 2 : The proposed three-step forward synthesis pathway.

Step 1: Synthesis of 3-Amino-5-bromo-4-methylpyridine

The first step involves the regioselective bromination of 3-amino-4-methylpyridine at the C5 position. The amino group is an activating group and directs electrophilic substitution to the ortho and para positions. In this case, the C5 position is para to the amino group and is sterically accessible.

Experimental Protocol: Bromination

  • Setup: To a stirred solution of 3-amino-4-methylpyridine (1.0 eq) in acetonitrile, cool the reaction vessel to 0-5 °C using an ice bath.

  • Reagent Addition: Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate. Extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 3-amino-5-bromo-4-methylpyridine.

Step 2: Synthesis of 3-Bromo-5-iodo-4-methylpyridine

With the brominated intermediate in hand, the amino group is converted to an iodo group via the Sandmeyer reaction. This classic transformation proceeds through a diazonium salt intermediate. [3][4] Experimental Protocol: Sandmeyer Iodination

  • Diazotization: Suspend 3-amino-5-bromo-4-methylpyridine (1.0 eq) in a mixture of concentrated sulfuric acid and water at 0 °C. Add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.

  • Iodination: In a separate flask, dissolve potassium iodide (KI) (1.5 eq) in water. Slowly add the cold diazonium salt solution to the KI solution. Vigorous evolution of nitrogen gas will be observed.

  • Reaction: Heat the mixture to 60-80 °C for 1 hour to ensure complete decomposition of the diazonium salt.

  • Workup: Cool the reaction mixture to room temperature and neutralize with a saturated sodium bicarbonate solution. Extract the product with ethyl acetate (3x).

  • Purification: Wash the combined organic layers with sodium thiosulfate solution to remove residual iodine, then with brine. Dry over anhydrous sodium sulfate and concentrate in vacuo. The resulting crude 3-bromo-5-iodo-4-methylpyridine can be purified by column chromatography.

Step 3: Suzuki-Miyaura Cross-Coupling

This is the final and key bond-forming step. The palladium catalyst selectively activates the more labile C-I bond for cross-coupling with (4-methoxyphenyl)boronic acid.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Setup: In a reaction vessel, combine 3-bromo-5-iodo-4-methylpyridine (1.0 eq), (4-methoxyphenyl)boronic acid (1.2 eq), and a suitable base such as potassium carbonate (K₂CO₃) (3.0 eq).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq).

  • Solvent and Degassing: Add a mixture of solvents, typically 1,4-dioxane and water (e.g., 4:1 ratio). Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes.

  • Reaction: Heat the reaction mixture to reflux (typically 90-100 °C) under an inert atmosphere for 6-12 hours, monitoring by TLC.

  • Workup: After cooling, dilute the mixture with water and extract with ethyl acetate (3x).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The final product, 3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine, can be isolated in high purity after column chromatography.

Part 3: Alternative Retrosynthetic Strategy: Pyridine Ring Formation

An alternative, though often more complex, approach is to construct the pyridine ring itself with the required substitution pattern. Methods like the Kröhnke or Bohlmann-Rahtz pyridine syntheses are powerful tools for this purpose. [1][5][6] For instance, a Kröhnke-type synthesis could be envisioned. [7][8]This disconnection involves breaking the pyridine ring into fragments that can be reassembled.

G TM 3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine Disconnection Kröhnke Pyridine Synthesis Disconnection TM->Disconnection Retrosynthesis Fragment1 α,β-Unsaturated Ketone (Aryl + C5/C6) Disconnection->Fragment1 Fragment2 α-Pyridinium Ketone Salt (Bromo + C2/C3) Disconnection->Fragment2 Fragment3 Methyl Source + N-atom (Methyl + C4 + N) Disconnection->Fragment3

Figure 3 : Conceptual disconnection for a Kröhnke-type pyridine synthesis.

This approach offers a high degree of flexibility in introducing substituents but often requires more extensive optimization of reaction conditions and may involve the synthesis of complex, non-commercial starting materials. The cross-coupling strategy generally provides a more direct and reliable route for this specific target molecule.

Data Summary

The following table summarizes the proposed synthetic sequence. Yields are estimates based on literature precedents for similar transformations and may vary.

StepReactionKey ReagentsProductExpected Yield
1Electrophilic Bromination3-Amino-4-methylpyridine, NBS3-Amino-5-bromo-4-methylpyridine80-90%
2Sandmeyer Reaction3-Amino-5-bromo-4-methylpyridine, NaNO₂, KI3-Bromo-5-iodo-4-methylpyridine65-75%
3Suzuki-Miyaura Coupling3-Bromo-5-iodo-4-methylpyridine, (4-methoxyphenyl)boronic acid, Pd(PPh₃)₄Target Molecule 75-85%

Conclusion

The retrosynthetic analysis of 3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine strongly indicates that a strategy based on a late-stage, selective Suzuki-Miyaura cross-coupling is the most efficient and reliable synthetic route. This pathway leverages the differential reactivity of C-I and C-Br bonds to achieve high selectivity and relies on well-established, high-yielding reactions like bromination and the Sandmeyer reaction to construct the key dihalopyridine intermediate. This in-depth guide provides the strategic framework and detailed protocols necessary for researchers to successfully synthesize this and related polysubstituted pyridine targets.

References

  • Bohlmann-Rahtz Pyridine Synthesis Overview . Scribd. Available at: [Link]

  • Bohlmann-Rahtz Pyridine Synthesis . Organic Chemistry Portal. Available at: [Link]

  • Kröhnke pyridine synthesis . Wikipedia. Available at: [Link]

  • Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review . Journal of Pharmaceutical Research International. Available at: [Link]

  • Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes . MDPI. Available at: [Link]

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes . PMC. Available at: [Link]

  • A convenient and scalable method for preparation of 2,5-dibromopyridine . Heterocyclic Letters. Available at: [Link]

  • Sandmeyer reaction . Wikipedia. Available at: [Link]

  • Sandmeyer reaction . LS College. Available at: [Link]

  • Sandmeyer Reaction . Organic Chemistry Portal. Available at: [Link]

  • Chemoselective Synthesis of Polysubstituted Pyridines From Heteroaryl Fluorosulfates . ChemRxiv. Available at: [Link]

  • Method for synthesizing 3,5-dibromo-4-iodopyridine by one step. Google Patents.

Sources

Strategic Sourcing, Quality Validation, and Synthetic Applications of CAS 885681-79-8

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

CAS 885681-79-8, chemically identified as 3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine (Molecular Formula: C13H12BrNO, MW: 278.14 g/mol ), is a highly specialized heterocyclic building block[1]. Featuring a halogenated pyridine core flanked by a sterically demanding methyl group and an electron-donating 4-methoxyphenyl moiety, it serves as a critical intermediate in the design of advanced pharmaceuticals and agrochemicals. This technical guide provides an authoritative framework for the commercial procurement, analytical validation, and synthetic deployment of research-grade CAS 885681-79-8.

Commercial Landscape: Sourcing and Pricing

Procuring high-purity research-grade (≥95% to ≥98%) CAS 885681-79-8 requires navigating various custom synthesis and catalog suppliers. Pricing is highly dependent on the scale of synthesis and the required purity threshold. Because the compound contains a halogenated pyridine motif, certain shipments may incur Hazardous Material (HazMat) fees depending on the jurisdiction and shipping method (2)[2].

Quantitative Supplier Data

Table 1: Representative Suppliers and Estimated Pricing for CAS 885681-79-8

SupplierCatalog No.PurityQuantityEstimated Price (USD)Procurement Notes
ChemScene CS-0193580≥98%CustomInquireHazMat fees (

178) may apply based on region[2].
BenchChem B6334608≥95%CustomInquireSuitable for general research applications[3].
Alchimica R01K7MIResearch1 g~$1,600High-cost, low-volume European distribution[4].
Alchimica R01K7MIResearch5 g~$4,700Bulk discount applied for scale-up[4].

(Note: Prices are approximate and subject to change based on supply chain dynamics and regional distribution networks.)

Quality Control & Analytical Validation Protocol

Before deploying CAS 885681-79-8 in complex multi-step syntheses, rigorous analytical validation is mandatory. Commercial batches may contain trace impurities such as debrominated byproducts, unreacted 4-methoxyphenylboronic acid from upstream synthesis, or regioisomers (3)[3].

Causality of Analytical Choices
  • HPLC-UV (254 nm): The conjugated biaryl system (pyridine and 4-methoxyphenyl rings) exhibits strong UV absorbance. A wavelength of 254 nm ensures high sensitivity for detecting structurally related aromatic impurities.

  • 1H NMR Spectroscopy: The methyl group at C4 is diagnostic, typically appearing as a sharp singlet in the upfield region (δ 2.2-2.6 ppm)[3]. The 4-methoxyphenyl group will display a characteristic AA'BB' splitting pattern (doublets around δ 6.9-7.2 ppm and δ 7.3-7.6 ppm)[3]. The pyridine protons at C2 and C6 will appear as distinct downfield singlets (δ 8.0-8.5 ppm) due to the deshielding effect of the nitrogen atom[3]. This confirms the regiochemistry of the core.

Step-by-Step Validation Methodology
  • Sample Preparation: Dissolve 5 mg of the compound in 1 mL of HPLC-grade Acetonitrile for chromatographic analysis, and 10 mg in 0.6 mL of CDCl3 for NMR spectroscopy.

  • Chromatographic Profiling: Inject 10 µL into a C18 reverse-phase HPLC column. Run a gradient of 10-90% Acetonitrile/Water (with 0.1% TFA) over 15 minutes. Integrate the peak area at 254 nm to confirm ≥98% purity.

  • Structural Elucidation: Acquire 1H and 13C NMR spectra. Verify the presence of the C4-methyl singlet, the methoxy singlet (~δ 3.8 ppm), and the correct integration of the 6 aromatic protons.

  • Mass Spectrometry: Perform ESI-HRMS. The exact mass is 277.01023 g/mol [5]. Look for the characteristic 1:1 isotopic doublet ([M+H]+ at m/z 278.01 and 280.01) indicative of a single bromine atom.

QC_Workflow A Receipt of CAS 885681-79-8 B Physical Inspection (Appearance, MP) A->B C Chromatographic Profiling (HPLC-UV at 254 nm) B->C D Structural Elucidation (1H/13C NMR, HRMS) C->D E Purity Verification (≥98% Threshold) D->E F Approval for Synthetic Use E->F

Fig 1. Sequential quality control and analytical validation workflow for CAS 885681-79-8.

Synthetic Utility: The Suzuki-Miyaura Cross-Coupling

The primary synthetic value of CAS 885681-79-8 lies in the C3-bromide, which serves as an excellent electrophile for palladium-catalyzed cross-coupling reactions[5]. Aryl bromides are highly efficient substrates in Suzuki-Miyaura couplings, often outperforming aryl iodides at lower temperatures due to reduced phosphine inhibition in classical Pd/PPh3 catalyst systems (6)[6].

Causality of Experimental Design

The steric hindrance imposed by the adjacent C4-methyl group necessitates a highly active palladium catalyst with a large bite-angle ligand, such as Pd(dppf)Cl2 or Pd2(dba)3 with specialized phosphines[6]. A biphasic solvent system (e.g., Dioxane/H2O) is employed to dissolve both the organic substrates and the inorganic base (e.g., K2CO3 or KF) required to facilitate the transmetalation step of the boronic acid (7)[7].

Synth_Workflow S1 CAS 885681-79-8 (Aryl Bromide Core) S4 Cross-Coupling Reaction (Suzuki / Buchwald-Hartwig) S1->S4 S2 Palladium Catalyst (e.g., Pd(dppf)Cl2) S2->S4 S3 Boronic Acid / Amine (Coupling Partner) S3->S4 S5 Advanced Heterocyclic Intermediate S4->S5

Fig 2. Palladium-catalyzed cross-coupling workflow utilizing the C3-bromide core.

Step-by-Step Methodology: Representative Suzuki-Miyaura Coupling
  • Preparation: In an oven-dried Schlenk tube under an argon atmosphere, add CAS 885681-79-8 (1.0 equiv, 0.5 mmol), an arylboronic acid (1.5 equiv, 0.75 mmol), and K2CO3 (3.0 equiv, 1.5 mmol).

  • Catalyst Addition: Add Pd(dppf)Cl2 (0.05 equiv, 5 mol%) to the solid mixture.

  • Solvent Introduction: Inject a degassed mixture of 1,4-Dioxane and H2O (4:1 v/v, 5 mL) into the vessel.

  • Reaction Execution: Seal the tube and heat the biphasic mixture to 90 °C with vigorous stirring for 12-18 hours. The elevated temperature is critical to overcome the steric bulk of the C4-methyl group during the oxidative addition and transmetalation phases.

  • Workup & Purification: Cool the reaction to room temperature, dilute with Ethyl Acetate (15 mL), and wash with brine (3 x 10 mL). Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify the crude product via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the advanced heterocyclic intermediate.

References

  • Alchimica. "3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine (1 x 1 g)." Alchimica Catalog. Available at: [Link]

  • Organometallics (ACS Publications). "Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures." Organometallics. Available at: [Link]

  • National Institutes of Health (NIH). "A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles." PMC. Available at:[Link]

Sources

Regioisomeric Divergence: 3-Bromo-5-methoxyphenyl vs. 3-Bromo-4-methoxyphenyl Pyridines in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide analyzes the structural, electronic, and pharmacological distinctions between 3-bromo-5-methoxyphenyl and 3-bromo-4-methoxyphenyl moieties when incorporated into pyridine scaffolds.

Executive Summary

In medicinal chemistry, the regioisomerism of aryl substituents on pyridine scaffolds dictates potency, metabolic stability, and physicochemical properties. The 3-bromo-5-methoxyphenyl (3,5-isomer) and 3-bromo-4-methoxyphenyl (3,4-isomer) motifs represent two distinct pharmacophores:

  • The 3,5-Isomer (Meta/Meta): Acts as a metabolic stabilizer and conformational anchor. It lacks resonance donation into the pyridine core, maintaining a lower electron density profile.

  • The 3,4-Isomer (Meta/Para): Functions as a potent hydrogen-bond acceptor with significant electronic donation (resonance) from the para-methoxy group. However, it introduces a metabolic "soft spot" susceptible to O-demethylation.

This guide details the decision-making framework for selecting between these isomers during Lead Optimization.

Structural & Electronic Landscape

The core difference lies in the position of the methoxy (-OMe) group relative to the pyridine attachment point (C1 of the phenyl ring) and the bromine atom.

Electronic Effects (Hammett Analysis)

The electronic influence on the central pyridine ring is governed by the summation of Inductive (


) and Resonance (

) effects.
Feature3-Bromo-5-methoxyphenyl (Isomer A)3-Bromo-4-methoxyphenyl (Isomer B)
Substitution Pattern Meta / Meta (relative to pyridine)Meta / Para (relative to pyridine)
Methoxy Effect Inductive Withdrawal (-I) only. No resonance overlap with C1.Resonance Donation (+R) into C1 and Pyridine.
Bromine Effect Inductive Withdrawal (-I).[1]Inductive Withdrawal (-I).[1]
Net Electronic Impact Electron Deficient: The phenyl ring pulls electron density from the pyridine (weakly).Electron Rich: The para-OMe pushes electron density into the pyridine system.
Dipole Vector Symmetrical vectors cancel partially; lower net dipole.Additive vectors; higher net dipole moment.
Conformational Dynamics (The Ortho-Effect)
  • 3,4-Isomer: The bromine at C3 is ortho to the methoxy at C4. This steric crowding forces the methoxy group to twist out of coplanarity with the phenyl ring. This "locked" conformation can be critical for binding pockets that require a specific dihedral angle.

  • 3,5-Isomer: The bromine (C3) and methoxy (C5) are separated by a proton (C4). There is no ortho-clash between substituents. The methoxy group retains free rotation, resulting in a higher entropic penalty upon binding unless the pocket is flexible.

Pharmacological Implications (SAR)

Binding Interactions
  • 3,4-Isomer (The H-Bond Acceptor): The para-methoxy oxygen is more basic due to resonance. It serves as a strong Hydrogen Bond Acceptor (HBA) for backbone amides in the target protein.

  • 3,5-Isomer (The Hydrophobic Filler): The meta-methoxy is less basic. This isomer is typically used to fill hydrophobic pockets (Lipophilic Efficiency driver) rather than strictly for polar interactions.

Metabolic Stability (ADME)

This is the most critical differentiator in drug development.

  • Metabolic Soft Spot (3,4-Isomer): Para-methoxy groups are classic substrates for CYP2D6 and CYP3A4 mediated O-demethylation. The resulting phenol is rapidly glucuronidated and cleared.

    • Mitigation: Replacing the 4-OMe with a 4-OCF

      
       or moving to the 3,5-isomer.
      
  • Metabolic Shield (3,5-Isomer): Meta-substituents are significantly more stable. The 3,5-substitution pattern blocks the primary sites of metabolism, extending the half-life (

    
    ) of the molecule.
    

Visualization of Decision Logic

The following diagram illustrates the decision tree for selecting between these two isomers based on SAR requirements.

SAR_Decision_Tree Start Lead Optimization: Select Phenyl-Pyridine Isomer Q1 Is the Methoxy group required as an H-Bond Acceptor? Start->Q1 Path_34 Select 3-Bromo-4-methoxyphenyl Q1->Path_34 Yes (Critical Interaction) Path_35 Select 3-Bromo-5-methoxyphenyl Q1->Path_35 No (Lipophilic fit only) Risk_34 Risk: High Clearance (O-demethylation) Benefit: High Potency (H-bond) Path_34->Risk_34 Risk_35 Benefit: Metabolic Stability Benefit: Hydrophobic Fill Path_35->Risk_35

Caption: SAR Decision Tree for selecting regioisomers based on binding mode vs. metabolic risk.

Synthetic Protocols

Both isomers are synthesized via Suzuki-Miyaura Cross-Coupling . The choice of boronic acid determines the isomer.

General Suzuki Coupling Protocol

Objective: Coupling of 3-bromo-X-methoxyphenylboronic acid with a halopyridine.

Reagents:

  • Aryl Boronic Acid (1.2 eq)

  • Halopyridine (1.0 eq)

  • Catalyst: Pd(dppf)Cl

    
    ·CH
    
    
    
    Cl
    
    
    (5 mol%)
  • Base: K

    
    CO
    
    
    
    (2M aq, 3.0 eq)
  • Solvent: 1,4-Dioxane / Water (4:1)

Step-by-Step Methodology:

  • Inertion: Charge a microwave vial or round-bottom flask with the Halopyridine (1.0 mmol), Boronic Acid (1.2 mmol), and Pd catalyst (0.05 mmol). Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed 1,4-Dioxane (4 mL) and 2M K

    
    CO
    
    
    
    (1.5 mL).
  • Reaction: Heat to 90°C for 4–12 hours (or 110°C for 30 min in microwave).

    • Note: The 3,4-isomer boronic acid is more electron-rich and typically reacts faster than the 3,5-isomer.

  • Workup: Cool to RT. Filter through a Celite pad, washing with EtOAc. Wash organic layer with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Metabolic Stability Assay (Microsomal Stability)

To empirically verify the stability difference:

  • Incubation: Incubate test compound (1 µM) with Human Liver Microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes. Quench with ice-cold Acetonitrile containing Internal Standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% Remaining) vs. time. Calculate intrinsic clearance (

    
    ).[2]
    
    • Expectation: The 3,5-isomer should show a significantly lower slope (lower

      
      ) compared to the 3,4-isomer.
      

Summary Comparison Table

Feature3-Bromo-5-methoxyphenyl3-Bromo-4-methoxyphenyl
Abbreviation 3-Br-5-OMe-Ph3-Br-4-OMe-Ph
Electronic Nature Electron Withdrawing (Inductive)Electron Donating (Resonance)
Metabolic Liability Low (Stable)High (O-Demethylation)
Solubility (LogD) Higher (More Lipophilic)Moderate (More Polar Surface Area)
Primary Use Improving Half-life (

); Hydrophobic fit
H-Bonding; Potency optimization
Building Block Cost Generally HigherLower (Commodity chemical)

References

  • Meanwell, N. A. (2011).[3] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Smith, D. A. (2012). Metabolism, Pharmacokinetics, and Toxicity of Functional Groups. Royal Society of Chemistry. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. Link

Sources

The Biological Activity and Therapeutic Potential of 3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the rational design of small-molecule therapeutics relies heavily on privileged scaffolds—molecular frameworks that consistently demonstrate high-affinity binding to diverse biological targets. 3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine (CAS: 885681-79-8) is a highly functionalized intermediate that serves as a cornerstone for synthesizing potent biologically active derivatives[1]. While the parent compound itself is primarily a synthetic building block, its derivatives exhibit profound pharmacological activities, most notably as tubulin polymerization inhibitors (anticancer) and kinase modulators[2][3].

This whitepaper provides an in-depth technical analysis of the structure-activity relationships (SAR), biological mechanisms, and validated experimental protocols associated with derivatives of this specific pyridine scaffold.

Chemical Anatomy and Rational Design

The utility of 3-bromo-5-(4-methoxyphenyl)-4-methylpyridine lies in its precise spatial arrangement of functional groups. Each substituent plays a critical mechanistic role in both chemical synthesis and biological target engagement:

  • The Pyridine Core: Acts as a fundamental hydrogen bond acceptor. In kinase targets, the pyridine nitrogen frequently interacts with the hinge region of the ATP-binding pocket, while also improving the overall aqueous solubility of the molecule[3].

  • The 3-Bromo Substituent (The Synthetic Handle): Bromine at the C3 position provides a highly reactive site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig). This allows for late-stage diversification to introduce various aryl, heteroaryl, or amine moieties[4].

  • The 4-Methyl Group (The Conformational Lock): From a thermodynamic perspective, the methyl group at C4 induces a severe steric clash with adjacent bulky substituents at C3 and C5. This steric hindrance forces the adjacent aromatic rings out of planarity, locking the molecule into a cis-like conformation. This specific geometry is an absolute prerequisite for binding to the colchicine site of tubulin[2].

  • The 5-(4-Methoxyphenyl) Group (The Pharmacophore): The methoxy group is a critical hydrogen bond acceptor. In the context of tubulin inhibitors, this moiety perfectly mimics the "A-ring" of Combretastatin A-4 (CA-4), a natural product known for its potent vascular disrupting and apoptotic properties[2].

Primary Biological Modalities

Tubulin Polymerization Inhibition (Anticancer Activity)

Microtubules are dynamic cytoskeletal polymers composed of


- and 

-tubulin heterodimers. Disruption of microtubule dynamics arrests cells in the G2/M phase of the cell cycle, leading to apoptosis. Derivatives synthesized by replacing the 3-bromo group with a 3,4,5-trimethoxyphenyl ring yield potent diarylpyridines. The rigid pyridine linker fixes the orientation of the two aryl rings, allowing the molecule to lodge deeply into the hydrophobic colchicine binding site at the interface of the

-tubulin heterodimer[2].

Mechanism N1 Diarylpyridine Scaffold N2 Colchicine Binding Site (β-Tubulin) N1->N2 Binds N3 Inhibition of Microtubule Polymerization N2->N3 Triggers N4 Mitotic Spindle Disruption N3->N4 Causes N5 Cell Cycle Arrest (G2/M) N4->N5 Leads to N6 Apoptosis (Cancer Cells) N5->N6 Induces

Fig 1: Mechanism of action for diarylpyridine derivatives targeting tubulin polymerization.

Kinase and Microbial Inhibition

Beyond oncology, functionalization of the halopyridine core yields compounds with significant antimicrobial and kinase inhibitory profiles. For instance, Suzuki cross-coupling to introduce thiomethyl-phenyl or sulfonyl-phenyl groups at the C3 position has been shown to generate derivatives with potent biofilm inhibition against Escherichia coli and anti-thrombolytic activity[4]. Furthermore, related tetrasubstituted pyridines act as p38


 mitogen-activated protein kinase (MAPK) inhibitors by occupying the hydrophobic allosteric pockets adjacent to the ATP-binding site[3].

Quantitative Structure-Activity Relationship (QSAR) Data

To illustrate the biological impact of derivatizing the 3-bromo-5-(4-methoxyphenyl)-4-methylpyridine scaffold, the following table summarizes the structure-activity relationship (SAR) data for representative synthesized derivatives.

Derivative Substitution (C3 Position)Target / MechanismIC₅₀ (HeLa Cell Viability)Tubulin Polymerization IC₅₀Notes
Parent (3-Bromo) N/A (Intermediate)> 50 µM> 50 µMWeak biological activity; used strictly as a synthetic precursor[1].
3-(3,4,5-trimethoxyphenyl) Tubulin (Colchicine Site)0.04 µM1.2 µMOptimal mimicry of CA-4. High potency due to optimal hydrophobic packing[2].
3-(3-fluoro-4-methoxyphenyl) Tubulin (Colchicine Site)0.85 µM4.5 µMFluorine addition alters electron density, slightly reducing binding affinity.
3-(4-methylsulfonylphenyl) Antimicrobial / Biofilm> 20 µMN/AExhibits >80% biofilm inhibition against E. coli strains[4].

Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols outline the synthesis of derivatives and the subsequent biological validation. These workflows are designed as self-validating systems, incorporating necessary controls to rule out false positives.

Protocol 1: Synthesis of Diarylpyridine Derivatives via Suzuki-Miyaura Coupling

This protocol describes the conversion of the 3-bromo precursor into a biologically active diarylpyridine[2][4].

Rationale: Palladium-catalyzed cross-coupling is highly sensitive to oxygen, which can irreversibly oxidize the active Pd(0) catalyst to an inactive Pd(II) state. Strict degassing is the critical causality behind high yields.

  • Preparation: In an oven-dried Schlenk flask, combine 3-bromo-5-(4-methoxyphenyl)-4-methylpyridine (1.0 eq), 3,4,5-trimethoxyphenylboronic acid (1.2 eq), and K₂CO₃ (2.5 eq).

  • Solvent Addition & Degassing: Add a solvent mixture of 1,4-Dioxane/H₂O (3:1 v/v). Subject the mixture to three freeze-pump-thaw cycles or vigorous N₂ sparging for 30 minutes to remove dissolved oxygen.

  • Catalyst Addition: Under a positive flow of N₂, rapidly add Pd(PPh₃)₄ (0.05 eq).

  • Reaction: Seal the vessel and heat to 100°C for 12 hours (or microwave irradiation at 130°C for 25 minutes). Monitor via TLC (Hexane/EtOAc 7:3).

  • Workup & Validation: Quench with water, extract with EtOAc, and purify via silica gel chromatography. Validate the product via ¹H NMR: the disappearance of the distinct pyridine proton shift adjacent to the bromine and the appearance of new aromatic protons confirms successful coupling.

Workflow S1 3-Bromo-5-(4-methoxyphenyl) -4-methylpyridine S2 Pd-Catalyzed Cross-Coupling S1->S2 S3 Suzuki-Miyaura (Aryl Boronic Acids) S2->S3 S4 Buchwald-Hartwig (Amines) S2->S4 S5 Diarylpyridine (Tubulin Inhibitors) S3->S5 S6 Aminopyridine (Kinase Inhibitors) S4->S6

Fig 2: Synthetic derivatization workflow of the halopyridine scaffold via cross-coupling.

Protocol 2: In Vitro Tubulin Polymerization Assay

This assay evaluates the ability of the synthesized derivatives to inhibit microtubule formation.

Rationale: Tubulin polymerization is an endothermic process driven by entropy; therefore, it is highly temperature-dependent. Plates and buffers must be pre-warmed to 37°C, as cold temperatures will cause spontaneous depolymerization, invalidating the assay.

  • Reagent Preparation: Prepare a reaction buffer containing 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, and 10 µM fluorescent reporter (e.g., DAPI, which increases in fluorescence upon binding to polymerized microtubules).

  • Plate Setup: Pre-warm a 96-well half-area black plate to 37°C.

  • Compound Addition: Add the synthesized diarylpyridine derivative (varying concentrations from 0.01 µM to 10 µM) to the wells.

    • Self-Validation Controls: Include a vehicle control (DMSO), a known inhibitor (Colchicine, 3 µM), and a known enhancer (Paclitaxel, 3 µM).

  • Initiation: Rapidly add purified porcine brain tubulin (final concentration 3 mg/mL) to all wells to initiate the reaction.

  • Kinetic Readout: Immediately place the plate in a microplate reader maintained at 37°C. Measure fluorescence (Ex: 360 nm, Em: 450 nm) every minute for 60 minutes.

  • Data Analysis: Calculate the Vmax of the polymerization curve. A decrease in Vmax relative to the DMSO control indicates successful inhibition of polymerization.

References

  • MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. Available at: [Link]

  • National Institutes of Health (NIH). Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors. PMC. Available at: [Link]

  • National Institutes of Health (NIH). A Diverse and Versatile Regiospecific Synthesis of Tetrasubstituted Alkylsulfanylimidazoles as p38α Mitogen-Activated Protein Kinase Inhibitors. PMC. Available at: [Link]

Sources

Methodological & Application

Application Note: Exhaustive Suzuki-Miyaura Bis-Coupling of Sterically Hindered 3,5-Dibromo-4-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application Focus: C–C Bond Formation, Sterically Hindered Cross-Coupling, Pyridine Functionalization

Introduction & Mechanistic Rationale

The synthesis of highly substituted pyridine derivatives is a cornerstone of modern medicinal chemistry. Specifically, 3,5-diaryl-4-methylpyridines are critical pharmacophores in the development of kinase inhibitors, such as those targeting ALK2 for the treatment of Diffuse Intrinsic Pontine Glioma (DIPG)[1].

This application note details a robust, self-validating protocol for the exhaustive Suzuki-Miyaura bis-coupling of 3,5-dibromo-4-methylpyridine with 4-methoxyphenylboronic acid to yield 3,5-bis(4-methoxyphenyl)-4-methylpyridine.

Causality in Experimental Design

Executing a double cross-coupling on this specific electrophile presents unique mechanistic challenges:

  • Steric Hindrance: The methyl group at the C4-position exerts significant steric bulk over the adjacent C3 and C5 positions. To overcome the activation energy barrier during the catalytic cycle, we utilize Pd(dppf)Cl₂·DCM as the catalyst[1]. The 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand possesses a wide bite angle (~99°), which forces the two organic ligands on the Pd(II) intermediate into closer proximity, drastically accelerating the sterically demanding reductive elimination step.

  • Nucleophile Activation: Boronic acids are inherently poor nucleophiles. The addition of an aqueous inorganic base (Na₂CO₃) is mandatory. The carbonate anion coordinates with the empty p-orbital of the boron atom, forming an electron-rich, negatively charged boronate complex that readily undergoes transmetalation.

  • Stoichiometric Control: To drive the reaction to the bis-coupled product and bypass the mono-coupled intermediate, a 2.5 molar equivalent of the boronic acid is employed. The 0.5 equivalent excess compensates for the competitive thermal protodeboronation of the arylboronic acid[2].

CatalyticCycle Pd0 Pd(0) Active Catalyst [Electron-rich, coordinatively unsaturated] OxAdd Oxidative Addition [Pd(II) Aryl-Bromide Complex] Pd0->OxAdd + 3,5-dibromo-4-methylpyridine TransMet Transmetalation [Pd(II) Diaryl Complex] OxAdd->TransMet + 4-methoxyphenylboronate RedElim Reductive Elimination [C-C Bond Formation] TransMet->RedElim RedElim->Pd0 - Bis-aryl Pyridine Product

Fig 1: Suzuki-Miyaura catalytic cycle for the bis-arylation of 3,5-dibromo-4-methylpyridine.

Quantitative Reaction Parameters

The crystalline nature of 3,5-dibromo-4-methylpyridine, driven by its internal Br···N and Br···Br halogen bonding network[3], allows for highly precise stoichiometric weighing. The following table summarizes the optimized reagent quantities for a standard 1.0 mmol scale reaction.

Reagent / MaterialRoleMW ( g/mol )EquivalentsAmount
3,5-Dibromo-4-methylpyridine Electrophile250.921.0 eq250.9 mg
4-Methoxyphenylboronic acid Nucleophile151.962.5 eq379.9 mg
Pd(dppf)Cl₂·DCM Catalyst816.600.1 eq (10 mol%)81.7 mg
Na₂CO₃ Base105.993.0 eq318.0 mg
1,4-Dioxane Organic Solvent88.11N/A5.0 mL
Deionized Water Aqueous Solvent18.02N/A1.0 mL

Step-by-Step Experimental Protocol

This workflow is designed as a self-validating system; intermediate checks (e.g., color changes, LC-MS monitoring) are embedded to ensure process integrity.

Phase 1: Reaction Assembly and Degassing

Causality Check: Oxygen is a potent poison for Pd(0) species, leading to the formation of inactive Pd(II) black. Rigorous degassing is non-negotiable.

  • Equip a 25 mL Schlenk flask or a heavy-walled pressure vial with a magnetic stir bar.

  • Add 3,5-dibromo-4-methylpyridine (250.9 mg, 1.0 mmol), 4-methoxyphenylboronic acid (379.9 mg, 2.5 mmol), and Na₂CO₃ (318.0 mg, 3.0 mmol) to the vessel[1].

  • Add 1,4-dioxane (5.0 mL) and deionized water (1.0 mL).

  • Degassing: Sparge the heterogeneous mixture with ultra-pure Argon or Nitrogen gas for 15 minutes. Alternatively, perform three cycles of freeze-pump-thaw.

  • Under a continuous stream of inert gas, quickly add the Pd(dppf)Cl₂·DCM catalyst (81.7 mg, 0.1 mmol). The solution will immediately take on a deep red/orange hue.

  • Seal the vessel tightly.

Phase 2: Catalytic Execution
  • Submerge the sealed vessel in a pre-heated oil bath or heating block set to 85 °C [2].

  • Stir vigorously (800-1000 rpm) to ensure maximum interfacial surface area between the aqueous base and the organic solvent phases.

  • Allow the reaction to proceed for 12–16 hours.

  • In-Process Validation: After 12 hours, sample 10 µL of the organic layer, dilute in acetonitrile, and analyze via LC-MS. You should observe the complete disappearance of the starting material (m/z ~251) and the mono-coupled intermediate (m/z ~278), with the dominant peak being the target bis-coupled product (m/z ~306 for [M+H]⁺).

Phase 3: Quenching and Extraction
  • Remove the vessel from the heat source and allow it to cool to ambient temperature.

  • Dilute the reaction mixture with Ethyl Acetate (15 mL) and Water (10 mL).

  • Transfer to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (2 × 15 mL).

  • Wash the combined organic layers with brine (20 mL) to remove residual dioxane and inorganic salts.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a crude residue.

Phase 4: Purification
  • Purify the crude residue via flash column chromatography on silica gel.

  • Use a gradient elution system of Hexanes : Ethyl Acetate (starting at 90:10 and ramping to 70:30).

  • The target compound typically elutes as a highly fluorescent spot under short-wave UV (254 nm). Pool the pure fractions and evaporate to yield the purified 3,5-bis(4-methoxyphenyl)-4-methylpyridine.

ExperimentalWorkflow Setup 1. Reagent Setup & Degassing Reaction 2. Cross-Coupling (85 °C, 12-16h) Setup->Reaction Workup 3. Aqueous Work-up & Extraction Reaction->Workup Purification 4. Flash Column Chromatography Workup->Purification Analysis 5. NMR & MS Characterization Purification->Analysis

Fig 2: Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling procedure.

Analytical Characterization & Troubleshooting

To validate the structural integrity of the synthesized product, ¹H NMR (Nuclear Magnetic Resonance) spectroscopy is the gold standard.

Expected ¹H NMR Signatures (CDCl₃, 400 MHz):

  • Pyridine Core: Due to the symmetrical nature of the bis-coupled product, the C2 and C6 protons of the pyridine ring will collapse into a sharp, downfield singlet integrating to 2H (typically around δ 8.40 - 8.50 ppm).

  • Aryl Rings: The para-substituted methoxyphenyl rings will present as two distinct doublets (an AA'BB' spin system) in the aromatic region (δ 6.90 - 7.30 ppm), each integrating to 4H.

  • Methoxy Groups: A sharp singlet around δ 3.85 ppm integrating to 6H.

  • C4-Methyl Group: A sharp singlet around δ 2.20 - 2.40 ppm integrating to 3H.

Troubleshooting Protodeboronation: If LC-MS analysis reveals significant amounts of anisole (the protodeboronated byproduct of 4-methoxyphenylboronic acid) and incomplete conversion of the mono-coupled intermediate, the reaction is suffering from thermal degradation of the boronic acid. Solution: Ensure strict anaerobic conditions are maintained, and consider adding the boronic acid in two separate portions (e.g., 1.5 eq at t=0, and 1.0 eq at t=6 hours) to maintain a high active concentration of the nucleophile.

References

  • PubChemLite: 3,5-dibromo-4-methylpyridine Source: Luxembourg Centre for Systems Biomedicine (uni.lu) URL:[Link]

  • Targeting ALK2: An Open Science Approach to Developing Therapeutics for the Treatment of Diffuse Intrinsic Pontine Glioma Source: Journal of Medicinal Chemistry (ACS Publications / PMC) URL:[Link]

  • 3,5-Dibromo-4-methylpyridine Crystal Structure and Halogen Bonding Source: IUCrData (International Union of Crystallography) URL:[Link]

  • Targeting ALK2: Synthesis of Analogues (ACS) Source: ACS Publications URL:[Link]

Sources

Application Note: Synthesis of p38 MAPK Inhibitors Using 3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the synthetic utility of 3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine (CAS 885681-79-8) as a core scaffold in the development of trisubstituted pyridine-based kinase inhibitors. While imidazole-based inhibitors (e.g., SB203580) are historically significant, pyridine scaffolds offer improved metabolic stability and tunable physicochemical properties.

This scaffold is particularly valuable for targeting p38 Mitogen-Activated Protein Kinase (MAPK) and Bcr-Abl tyrosine kinase . The 3-bromo position serves as a versatile electrophilic handle for Palladium-catalyzed cross-coupling, allowing the installation of hinge-binding motifs, while the 4-methyl and 5-aryl groups provide critical steric and hydrophobic interactions within the kinase ATP-binding pocket.

Strategic Analysis: Scaffold Design & SAR

The rational design of kinase inhibitors using this scaffold relies on a precise Structure-Activity Relationship (SAR) logic.

Pharmacophore Mapping
  • Position 3 (Bromine Handle): The electrophilic site for functionalization. In the final inhibitor, this position typically hosts a hydrogen-bond donor/acceptor system (e.g., amide, urea, or heteroaryl ring) that interacts with the kinase hinge region (e.g., Met109 in p38

    
    ).
    
  • Position 4 (Methyl Group): Acts as a "Gatekeeper" constraint. It forces the adjacent 5-aryl ring out of planarity (atropisomerism), directing it into the hydrophobic selectivity pocket (Gatekeeper pocket).

  • Position 5 (4-Methoxyphenyl): Occupies the hydrophobic pocket (back pocket). The methoxy group can be replaced or modified to tune solubility and lipophilicity.

Retrosynthetic Logic

The synthesis typically follows a convergent route where the core pyridine is pre-functionalized before the final hinge-binding element is attached.

Retrosynthesis Target Target Kinase Inhibitor (Trisubstituted Pyridine) Scaffold Core Scaffold: 3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine Target->Scaffold Disconnection: C-C or C-N Bond Hinge Hinge Binder (e.g., Aminopyrazole / Benzamide) Target->Hinge Disconnection Precursors Precursors Scaffold->Precursors Suzuki / Buchwald Coupling

Figure 1: Retrosynthetic disconnection showing the modular assembly of the kinase inhibitor from the brominated scaffold.

Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling

This protocol describes the coupling of the 3-bromo scaffold with an aryl boronic acid to install a hinge-binding moiety (e.g., 3-aminophenyl or substituted pyrazole).

Objective: Synthesis of 3-(Hetero)aryl-5-(4-methoxyphenyl)-4-methylpyridine.

Reagents & Materials
ComponentSpecificationEquivalents
Scaffold 3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine1.0 eq
Boronic Acid Aryl/Heteroaryl Boronic Acid (e.g., 4-Fluorophenylboronic acid)1.2 eq
Catalyst Pd(dppf)Cl₂[1]·CH₂Cl₂ or Pd(PPh₃)₄0.05 eq
Base Cs₂CO₃ (2M aqueous) or K₃PO₄3.0 eq
Solvent 1,4-Dioxane / Water (4:1)10 mL/mmol
Atmosphere Nitrogen or ArgonInert
Step-by-Step Methodology
  • Inerting: Charge a microwave vial or round-bottom flask with the Scaffold (1.0 eq), Boronic Acid (1.2 eq), and Catalyst (5 mol%). Seal and purge with Argon for 5 minutes.

  • Solvation: Degas the solvent mixture (1,4-Dioxane/Water) by sparging with Argon for 15 minutes. Add the degassed solvent to the reaction vessel via syringe.

  • Activation: Add the Base (3.0 eq).

  • Reaction:

    • Thermal: Heat to 90°C for 12–16 hours.

    • Microwave: Heat to 120°C for 30–60 minutes (Recommended for difficult substrates).

  • Monitoring: Monitor by LC-MS. Look for the disappearance of the starting bromide (m/z ~278/280) and formation of the product mass.

  • Workup: Cool to RT. Dilute with EtOAc and wash with water and brine. Dry organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Flash column chromatography (SiO₂). Elute with a gradient of Hexanes/EtOAc (0% → 50%).

Protocol B: Buchwald-Hartwig Amination

Used when the target inhibitor requires an amino-linked hinge binder (e.g., forming an aminopyridine core).

Objective: Synthesis of N-substituted-5-(4-methoxyphenyl)-4-methylpyridin-3-amine.

Reagents & Materials
ComponentSpecificationEquivalents
Scaffold 3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine1.0 eq
Amine Primary/Secondary Amine (e.g., Morpholine, Aniline)1.2 eq
Catalyst Pd₂dba₃0.02 eq
Ligand Xantphos or BINAP0.04 eq
Base NaOtBu (Sodium tert-butoxide)1.5 eq
Solvent Toluene or 1,4-Dioxane (Anhydrous)8 mL/mmol
Step-by-Step Methodology
  • Pre-complexation: In a glovebox or under Argon, mix Pd₂dba₃ and Xantphos in the solvent and stir for 10 mins to form the active catalyst species.

  • Addition: Add the Scaffold , Amine , and NaOtBu to the reaction vessel.

  • Reaction: Heat to 100°C–110°C for 12 hours.

  • Workup: Filter the hot mixture through a Celite pad to remove inorganic salts and Palladium black. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate. Purify via preparative HPLC or flash chromatography (DCM/MeOH gradient).

Workflow Visualization

The following diagram illustrates the decision matrix and workflow for processing the scaffold into a final drug candidate.

Workflow Start Start: 3-Bromo-5-(4-methoxyphenyl) -4-methylpyridine Decision Linker Strategy? Start->Decision RouteA Route A: Suzuki Coupling (C-C Bond Formation) Decision->RouteA Aryl Target RouteB Route B: Buchwald Amination (C-N Bond Formation) Decision->RouteB Amino Target QC QC Validation: 1H NMR & LC-MS RouteA->QC RouteB->QC Final Final Kinase Inhibitor QC->Final Pass

Figure 2: Synthetic workflow decision tree for functionalizing the pyridine scaffold.

Quality Control & Validation Data

Successful synthesis must be validated using the following criteria. Data below is representative for a Suzuki coupling product (e.g., 3-(4-fluorophenyl)- derivative).

Analytic MethodAcceptance CriteriaKey Diagnostic Signals
HPLC Purity > 95% (254 nm)Single peak, no starting material (RT shift).
LC-MS [M+H]⁺ ± 0.4 DaLoss of Br isotopic pattern (1:1). Appearance of product mass.[2][3][4]
¹H NMR (DMSO-d₆) Structure ConfirmPyridine H2/H6: Singlets/Doublets at δ 8.2–8.6 ppm.Methoxy: Singlet at δ 3.8 ppm.Methyl: Singlet at δ 2.1–2.3 ppm.

Troubleshooting Note: If the reaction stalls (incomplete conversion of bromide), add a second portion of catalyst (2.5 mol%) and heat for an additional 4 hours. Ensure the solvent is rigorously degassed to prevent catalyst poisoning by oxygen.

References

  • BenchChem. (n.d.). 3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine Product Analysis and Retrosynthesis. Retrieved from

  • ChemScene. (n.d.). Product Data Sheet: 3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine. Retrieved from

  • Boehm, J. C., et al. (2000). 1-Substituted 4-aryl-5-pyridinylimidazoles: a new class of cytokine suppressive drugs with low 5-lipoxygenase and cyclooxygenase inhibitory potency. Journal of Medicinal Chemistry. (Contextual grounding for 4-aryl-5-pyridinyl pharmacophore).
  • Munikrishnappa, C. S., et al. (2021).[5][6] Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. Arabian Journal of Chemistry. Retrieved from

  • Gupton, B., et al. (2002). Synthesis of 3-amino-2-chloro-4-methylpyridine. Journal of Organic Chemistry. (Background on aminopyridine synthesis).

Sources

Advanced Functionalization of the 3-Bromo Group in 4-Methylpyridine Derivatives: Cross-Coupling, Lithiation, and Directed Reactivity

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Purpose: To provide an authoritative, mechanistically grounded guide for the chemoselective functionalization of 3-bromo-4-methylpyridine scaffolds.

Mechanistic Causality: Navigating Chemoselectivity in Pyridine Scaffolds

3-Bromo-4-methylpyridine is a highly privileged structural motif in the development of kinase inhibitors, agrochemicals, and advanced functional materials[1]. However, functionalizing the C3-bromo position presents a complex chemoselectivity challenge due to the inherent electronic properties of the pyridine ring[2].

The pyridine nitrogen strongly withdraws electron density via induction and resonance, activating the C2 and C4 positions toward nucleophilic aromatic substitution (SNAr). Because the C3 position is meta to the nitrogen, it remains relatively electron-rich, making direct SNAr highly unfavorable. Consequently, the C3-Br bond must be activated via transition-metal oxidative addition or halogen-metal exchange [3].

When designing a functionalization strategy, chemists must account for the competing acidity of the 4-methyl protons (pKa ~ 32). The conjugate base of this methyl group is a resonance-stabilized aza-enolate. Therefore, the choice of reagents dictates whether the reaction occurs at the C3-bromo group or the C4-methyl group:

  • Transition Metal Catalysis: Palladium and Nickel catalysts selectively undergo oxidative addition into the C3-Br bond, completely bypassing the acidic methyl group[4][5].

  • Organolithium Reagents: The site of functionalization is governed by the base. Using a sterically hindered, non-nucleophilic base like Lithium Diisopropylamide (LDA) at -78 °C results in lateral lithiation (deprotonation of the 4-methyl group)[6]. Conversely, using n-butyllithium (n-BuLi) at ultra-low temperatures (-100 °C) kinetically favors halogen-metal exchange at the C3 position.

Chemoselectivity A 3-Bromo-4-methylpyridine B Transition Metal Catalysis (Pd / Ni) A->B Cross-Coupling (C3) C Organolithium Reagents (n-BuLi / LDA) A->C Lithiation B1 Suzuki / Kumada / Negishi C3-Functionalized Product B->B1 R-M, Base C1 Halogen-Metal Exchange (C3-Lithiation) C->C1 n-BuLi, -100°C Kinetic Control C2 Lateral Lithiation (C4-Methyl Deprotonation) C->C2 LDA, -78°C Thermodynamic Control

Decision matrix for the chemoselective functionalization of 3-bromo-4-methylpyridine.

Quantitative Performance of C3-Functionalization Strategies

To establish a self-validating protocol system, it is critical to compare the efficacy of various catalytic and stoichiometric approaches. The table below synthesizes validated yields and conditions for functionalizing the 3-bromo group, alongside orthogonal C4-methyl functionalization data for reference.

Table 1: Validated Reaction Conditions and Yields

Reaction TypeReagents / CatalystElectrophile / NucleophileYield (%)Reaction TimeRef
Suzuki-Miyaura (C3) Ni Catalyst (0.5 mol%)1-Boc-pyrrole-2-boronic acid92%8 h (80 °C)[5]
Negishi Flow (C3) Pd(OAc)₂ / SPhosAdamantylzinc reagent55–65%5 min[3]
Kumada (C3) NiCl₂(dppe)Butylmagnesium bromide>80%4–6 h (Reflux)[4]
Lateral Lithiation (C4) LDA, -78 °C4-(dialkylamino)benzaldehydes59–66%30 min[6]

Transition-Metal Catalysis: Overcoming Steric and Electronic Barriers

While Palladium is ubiquitous in cross-coupling, Nickel catalysts often exhibit superior reactivity for the functionalization of highly substituted heteroaryls like 3-bromo-4-methylpyridine[5]. Nickel is smaller and more nucleophilic than Palladium, facilitating rapid oxidative addition into the sterically hindered C3-Br bond (which is flanked by the 4-methyl group).

CatalyticCycle Pd0 Ni(0) / Pd(0) Catalyst PdII_OA Oxidative Addition (C3-Br) Pd0->PdII_OA + 3-Br-4-MePy PdII_TM Trans- metalation PdII_OA->PdII_TM + R-MgX / R-B(OH)2 PdII_TM->Pd0 Reductive Elimination (Product)

Catalytic cycle for the transition-metal mediated C3-functionalization.

Validated Experimental Protocols

Protocol A: C3-Functionalization via Ni-Catalyzed Kumada Cross-Coupling

This protocol details the synthesis of 3-butyl-4-methylpyridine, demonstrating the direct functionalization of the 3-bromo group using an alkyl Grignard reagent[4].

Causality & Design Choice: The selection of NiCl₂(dppe) over standard Pd(PPh₃)₄ is deliberate. The bidentate dppe ligand enforces a cis-coordination geometry on the nickel center. This proximity accelerates the reductive elimination step and sterically blocks the β-hydride elimination pathway, which is a notorious side-reaction when utilizing alkyl Grignard reagents like butylmagnesium bromide.

Materials Required:

  • 3-Bromo-4-methylpyridine (1.0 equiv, rigorously dried)

  • Butylmagnesium bromide (1.2 equiv, 1.0 M in THF)

  • NiCl₂(dppe) catalyst (0.05 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a continuous flow of Argon.

  • Catalyst Activation: Dissolve 3-bromo-4-methylpyridine (1.0 equiv) in anhydrous THF. Add the NiCl₂(dppe) catalyst (0.05 equiv). The solution will typically appear cloudy and gray[4].

  • Temperature Control: Cool the reaction vessel to 0 °C using an ice bath. Rationale: Controlling the initial exotherm prevents the degradation of the Grignard reagent and suppresses homocoupling side-reactions.

  • Transmetalation Initiation: Slowly add the butylmagnesium bromide solution dropwise via a cannula or dropping funnel over 15 minutes.

  • Reaction Propagation: Remove the ice bath, allow the mixture to warm to room temperature, and subsequently heat to reflux for 4–6 hours.

  • Quenching & Workup: Cool the reaction to 0 °C and carefully quench with 1 M HCl. Neutralize with saturated aqueous NaHCO₃, extract with diethyl ether, wash the organic layer with brine, and dry over anhydrous MgSO₄. Purify via flash column chromatography.

Protocol B: Orthogonal Functionalization via Lateral Lithiation and Sequential Heck Coupling

To demonstrate the full modularity of the scaffold, this protocol first functionalizes the 4-methyl group via lateral lithiation, followed by a Pd-catalyzed Heck coupling at the preserved 3-bromo position[6].

Causality & Design Choice: To functionalize the C4-methyl group while preserving the C3-bromo handle for downstream modularity, LDA is employed at -78 °C. LDA is a bulky, non-nucleophilic base. It avoids nucleophilic addition at the electron-deficient pyridine ring and selectively deprotonates the slightly acidic benzylic-like protons of the 4-methyl group. The C3-bromo group remains untouched, serving as a pristine electrophilic site for the subsequent Palladium-catalyzed Heck coupling.

Step-by-Step Methodology:

  • Lateral Lithiation (C4): To a solution of 3-bromo-4-methylpyridine (1.0 mmol) in anhydrous diethyl ether (4 mL) at −78 °C, add LDA (1.1 mmol, 2 M solution). Stir the suspension for 30 minutes at −78 °C[6].

  • Electrophilic Trapping: Add a solution of the desired aldehyde (e.g., 4-(dialkylamino)benzaldehyde, 1.0 mmol) in anhydrous THF (2 mL) at −78 °C. Stir for 30 minutes, then allow to warm to room temperature over 12 hours. Quench with water and isolate the resulting carbinol.

  • Dehydration: Treat the carbinol with acidic conditions to afford the corresponding styrylpyridine intermediate[6].

  • Heck Coupling (C3): To a solution of the styrylpyridine intermediate (1 mmol) in anhydrous DMF (10 mL), add Pd(OAc)₂ (2.5 mol%), PPh₃ (5 mol%), Triethylamine (5 mmol), and ethyl acrylate (1.5 mmol) under a nitrogen purge.

  • Coupling Execution: Stir the reaction mixture at 120 °C for 48 hours. Cool, dilute with water, and extract with ethyl acetate to yield the orthogonally functionalized C3/C4 pyridine derivative[6].

References

  • Title: Synthesis and biological evaluation of novel aminostyrylpyridine derivatives...
  • Source: nbinno.
  • Title: 3-Bromo-4-methyl-5-(methylthio)
  • Source: benchchem.
  • Source: acs.
  • Title: Highly Reactive, Single-Component Nickel Catalyst Precursor for Suzuki–Miyuara Cross-Coupling...

Sources

using 3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine as a drug discovery building block

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 885681-79-8 | Molecular Formula: C₁₃H₁₂BrNO | M.W.: 278.15 g/mol [1]

Executive Summary

This application note details the strategic utilization of 3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine as a high-value building block in medicinal chemistry. Unlike flat pyridine scaffolds, this trisubstituted heterocycle offers a unique sterically constrained geometry .[2] The central 4-methyl group forces the 5-aryl substituent out of planarity, creating a "twisted" conformation that can improve solubility and selectivity by exploring novel chemical space (escaping "flatland").[1][2]

This guide provides optimized protocols for functionalizing the remaining C3-bromo handle, specifically addressing the steric challenges imposed by the adjacent methyl group.[1][2]

Structural Analysis & Pharmacophore Features[1][2]

The "Twisted" Pyridine Scaffold

The 3,4,5-substitution pattern is critical for modulating biological activity.[1][2]

  • C3-Bromine: The primary reactive handle for cross-coupling (Suzuki, Buchwald, Sonogashira).[1][2]

  • C4-Methyl: The "Steric Lock."[1] It generates significant A(1,[1][2]3) strain with the C3 and C5 substituents, preventing free rotation and forcing the C5-phenyl ring into a perpendicular or canted orientation relative to the pyridine plane.[2]

  • C5-(4-Methoxyphenyl): Provides a lipophilic tail with a hydrogen bond acceptor (methoxy) often utilized to engage hydrophobic pockets in kinases (e.g., p38 MAPK) or GPCRs.[1][2]

  • Pyridine Nitrogen: A hydrogen bond acceptor (pKa ~ 3-4 due to aryl/halogen induction) suitable for hinge binding in kinases or salt formation.[1]

Graphviz SAR Map

The following diagram illustrates the functional zones of the molecule.[2]

SAR_Map Core Pyridine Core (H-Bond Acceptor) Br C3-Bromine (Electrophilic Handle) Core->Br Site of Diversification Me C4-Methyl (Steric Lock / Conformational Control) Core->Me Ortho-Substitution Ar C5-(4-Methoxyphenyl) (Lipophilic/Hydrophobic Interaction) Core->Ar Suzuki Derived Me->Br Steric Hindrance (Slows Coupling) Me->Ar Forces Twist (Non-Planarity)

Figure 1: Structural Activity Relationship (SAR) map highlighting the interplay between the steric lock (C4-Me) and reactive handles.[1][2]

Synthetic Protocols

Challenge: The C4-methyl group sterically hinders the C3-bromine.[1] Standard catalytic systems (e.g., Pd(PPh₃)₄) often fail or result in low yields.[1][2] Solution: Use sterically demanding, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) precatalysts (e.g., Pd-PEPPSI-IPr) to facilitate oxidative addition and reductive elimination.[1][2]

Protocol A: Suzuki-Miyaura Coupling (C-C Bond Formation)

Target: Introduction of a second aryl/heteroaryl group at C3.[1][2]

Reagents:

  • Substrate: 3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine (1.0 eq)[1]

  • Boronic Acid: R-B(OH)₂ (1.5 eq)[1][2]

  • Catalyst: Pd(OAc)₂ (5 mol%) + SPhos (10 mol%) OR Pd-PEPPSI-IPr (2 mol%) [1][2]

  • Base: K₃PO₄ (3.0 eq)[1][2]

  • Solvent: Toluene/Water (10:[1][2]1) or 1,4-Dioxane/Water (4:1)[1][2]

Step-by-Step Procedure:

  • Setup: Charge a reaction vial with the substrate (100 mg, 0.36 mmol), boronic acid (0.54 mmol), and base (229 mg, 1.08 mmol).

  • Inertion: Cap the vial and purge with Argon/Nitrogen for 5 minutes.

  • Catalyst Addition: Add the catalyst (Pd source + Ligand) under positive inert gas pressure.[2]

  • Solvent: Add degassed solvent (3 mL).

  • Reaction: Heat to 100°C for 12–18 hours.

    • Note: The high temperature is required to overcome the steric barrier of the C4-methyl group.[1]

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[2] Dry over Na₂SO₄.

  • Purification: Flash column chromatography (Hexane/EtOAc).

Critical Insight: If the boronic acid is protodeboronated easily (e.g., 2-heteroaryl boronic acids), switch to Pd(dppf)Cl₂ and use Cs₂CO₃ in DME/Water at 80°C.[1][2]

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Target: Introduction of an amine at C3 (Kinase Hinge Binder motif).[1][2]

Reagents:

  • Substrate: 1.0 eq

  • Amine: R-NH₂ (1.2 eq)[1][2]

  • Catalyst: Pd₂dba₃ (2 mol%) + Xantphos (4 mol%) or BrettPhos Pd G3 [1][2]

  • Base: Cs₂CO₃ (2.0 eq) or NaOtBu (1.5 eq)[1][2]

  • Solvent: 1,4-Dioxane (anhydrous)[1][2]

Step-by-Step Procedure:

  • Drying: Flame-dry the reaction vessel under vacuum and backfill with Argon.

  • Loading: Add substrate, amine, base, and catalyst precursor.[2][3]

  • Solvation: Add anhydrous 1,4-Dioxane (0.1 M concentration).

  • Heating: Heat to 110°C for 16 hours.

    • Troubleshooting: If conversion is low, switch to the BrettPhos ligand system, which is superior for sterically hindered substrates.[2]

  • Filtration: Filter through a Celite pad to remove palladium black.

  • Purification: Reverse-phase HPLC is often recommended for polar aminopyridines.[1]

Synthetic Workflow Diagram

This flowchart visualizes the divergent synthesis pathways available from this building block.

Synthesis_Flow Start 3-Bromo-5-(4-methoxyphenyl)- 4-methylpyridine Suzuki Suzuki Coupling (Pd-PEPPSI / Ar-B(OH)2) Start->Suzuki Route A Buchwald Buchwald Amination (Pd-BrettPhos / R-NH2) Start->Buchwald Route B Sonogashira Sonogashira Coupling (Pd(PPh3)2Cl2 / CuI / Alkyne) Start->Sonogashira Route C Prod_A 3,5-Diaryl-4-methylpyridine (Bi-functional Scaffold) Suzuki->Prod_A Prod_B 3-Amino-5-aryl-4-methylpyridine (Kinase Inhibitor Core) Buchwald->Prod_B Prod_C 3-Alkynyl-5-aryl-4-methylpyridine (Rigid Rod Linker) Sonogashira->Prod_C

Figure 2: Divergent synthetic pathways for library generation.

Physicochemical Properties & Handling[2][4]

PropertyDataImplications for Synthesis
Physical State Solid (Off-white to yellow)Easy to weigh; handle as powder.[1]
Solubility DCM, EtOAc, DMSOGood solubility in organic solvents; poor in water.[2]
pKa (Calc) ~3.5 (Pyridine N)Less basic than pyridine (5.[2]2) due to Br/Aryl induction.[2]
LogP (Calc) ~3.8Lipophilic; requires polar solvents for bio-assays.[2]
Storage 2-8°C, Inert AtmosphereProtect from light to prevent debromination over time.[1][2]

Safety Profile:

  • GHS Classification: Warning.[4] Causes skin irritation (H315) and serious eye irritation (H319).[2][4]

  • Handling: Use standard PPE (gloves, goggles).[2] Avoid inhalation of dust.

  • Disposal: Halogenated organic waste stream.

Case Study: Application in Kinase Inhibitor Design

Hypothetical application based on p38 MAPK inhibitor SAR.

Context: Many kinase inhibitors (e.g., SB-203580) utilize a central imidazole or pyridine core decorated with aryl groups.[1][2] Advantage of this Scaffold:

  • Selectivity: The 4-methyl group forces the 5-(4-methoxyphenyl) ring to twist ~60-90° out of plane.[1] This prevents the molecule from intercalating into DNA (reducing genotoxicity) and improves fit into hydrophobic pockets that require non-planar ligands.[2]

  • Vector: The C3-position points towards the solvent-exposed region or the hinge region, depending on binding mode.[1]

  • Metabolic Stability: The 4-methyl group blocks the C4-position from metabolic oxidation (a common clearance pathway for pyridines).[1]

References

  • National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 817630, 3-Bromo-4-methylpyridine (Analogous Reactivity). Retrieved from [Link]

  • Blakemore, D. C., et al. (2011).[2] Organic synthesis provides opportunities to transform drug discovery. Nature Chemistry, 3(12), 929-934.[1][2] (Contextual reference for pyridine scaffold utility).

Sources

reaction conditions for C-H activation of 4-methylpyridine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Reaction Conditions for the C–H Activation of 4-Methylpyridine Derivatives

Executive Summary & Strategic Rationale

The functionalization of 4-methylpyridine (4-picoline) is a critical transformation in the synthesis of complex azaheterocyclic pharmacophores and advanced materials. Historically, modifying the C(sp³)–H bonds of the picolyl methyl group required multi-step pre-functionalization (e.g., halogenation followed by nucleophilic substitution). Modern methodologies now prioritize direct C–H activation, offering superior atom economy. However, the inherent Lewis basicity of the pyridine nitrogen presents a dual challenge: it can competitively coordinate and poison transition metal catalysts, and it alters the electronic landscape of the ring, complicating regiocontrol. This application note details validated protocols for overcoming these barriers through transition-metal catalysis and metal-free formal activation pathways.

Mechanistic Paradigms in 4-Methylpyridine Functionalization

2.1. Transition-Metal Catalyzed C(sp³)–H Arylation Direct palladium-catalyzed C(sp³)–H arylation of 4-methylpyridine represents a highly efficient route to 4-benzylpyridine derivatives. The reaction typically utilizes a Pd(0)/Pd(II) catalytic cycle. The causality behind the requirement for specific basic additives, such as Cs₂CO₃, lies in the concerted metalation-deprotonation (CMD) step. The cesium cation enhances the solubility and reactivity of the carbonate base in non-polar solvents, facilitating the cleavage of the relatively inert C(sp³)–H bond while preventing the pyridine nitrogen from irreversibly binding to the electrophilic Pd(II) center1[1].

2.2. Formal C(sp³)–H Activation via Alkylidene Dihydropyridine Intermediates An emerging metal-free paradigm involves the formal activation of picolyl C–H bonds via N-activation. By treating 4-methylpyridine with an electrophilic activating agent (e.g., aryl sulfonyl chlorides or triflyl chloride) in the presence of a nucleophilic catalyst like DMAP, an N-sulfonyl pyridinium intermediate is formed. This intermediate dramatically increases the acidity of the picolyl protons. Subsequent deprotonation yields a highly reactive alkylidene dihydropyridine intermediate, which rapidly reacts with electrophiles to form C-sulfonylated or C-chlorinated products under exceptionally mild conditions 2[2].

2.3. Radical-Based Minisci C(sp²)–H Functionalization For functionalization of the pyridine ring itself, radical-based Minisci-type reactions are employed. The regioselectivity (C2 vs C3) is dictated by the nature of the radical; nucleophilic radicals preferentially attack the electron-deficient C2 position of the protonated pyridine, whereas electrophilic radicals (e.g., CF₃•) exhibit altered regiocontrol, often requiring precise solvent tuning (e.g., DMSO vs. chlorinated solvents) to manage the innate vs. guided reactivity3[3].

MechanisticPathways Substrate 4-Methylpyridine (Core Substrate) PdCat Pd-Catalyzed C(sp3)-H Arylation/Alkylation Substrate->PdCat Pd(0)/Pd(II) Catalysis Base, Heat Formal Formal C-H Activation (Alkylidene Dihydropyridine) Substrate->Formal Electrophile Activation (e.g., TfCl, RSO2Cl) Radical Radical Minisci C(sp2)-H Functionalization Substrate->Radical Radical Precursor Oxidant, Acidic Media

Mechanistic divergence in the C-H functionalization of 4-methylpyridine derivatives.

Quantitative Benchmarking of Reaction Conditions

To guide experimental design, the following table summarizes the optimized parameters for the primary functionalization pathways.

Transformation TypeCatalyst / Key ReagentsSolventTemp (°C)Typical YieldTarget Bond
C(sp³)–H Arylation Pd(PPh₃)₄ (5 mol%), Cs₂CO₃ (2 eq)Toluene or Dioxane100–12060–85%Picolyl Methyl
Formal C(sp³)–H Sulfonylation DMAP (10 mol%), Et₃N (2 eq), ArSO₂ClCH₂Cl₂20–2570–95%Picolyl Methyl
Formal C(sp³)–H Chlorination TCCA, TfCl, BaseCH₃CN20–2565–90%Picolyl Methyl
Minisci C(sp²)–H Alkylation Radical Precursor, Oxidant, TFADMSO / H₂O40–6050–75%Pyridine Ring (C2)

Validated Experimental Protocols

Protocol A: Palladium-Catalyzed C(sp³)–H Arylation of 4-Methylpyridine This protocol leverages a robust Pd(0) system to achieve direct arylation. The procedure is designed as a self-validating system to ensure catalyst integrity.

Materials:

  • 4-Methylpyridine (2.0 equiv)

  • Aryl Halide (1.0 equiv)

  • Pd(PPh₃)₄ (5-10 mol%)

  • Cs₂CO₃ (2.0 equiv)

  • Anhydrous, deoxygenated Toluene or 1,4-Dioxane

Step-by-Step Methodology:

  • Inert Atmosphere Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add Cs₂CO₃ and Pd(PPh₃)₄. Causality: Pd(PPh₃)₄ is highly sensitive to oxidation. Atmospheric oxygen will rapidly oxidize Pd(0) to inactive Pd(II) species, leading to reaction failure.

  • Reagent Addition: Evacuate and backfill the flask with Argon (3x). Add 4-methylpyridine, the aryl halide, and the anhydrous solvent via syringe.

  • Thermal Activation: Heat the reaction mixture to 110 °C. Self-Validation Check: Within 15-30 minutes of reaching the target temperature, the suspension should transition from a pale yellow to a deep orange/brown, indicating the successful oxidative addition of the aryl halide to the Pd(0) center.

  • Reaction Monitoring: Stir for 12–24 hours. Monitor via TLC (Hexane:EtOAc 3:1). Self-Validation Check: The disappearance of the aryl halide spot and the emergence of a new, UV-active spot (typically Rf ~0.4-0.5) confirms product formation1[1].

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the inorganic salts and precipitated palladium black. Concentrate and purify via silica gel chromatography.

Workflow Step1 1. Inert Setup Argon Purge Step2 2. Reagent Addition Pd(0) + Base Step1->Step2 Step3 3. Thermal Activation 110 °C Step2->Step3 Step4 4. In-Process Check TLC Validation Step3->Step4 Step5 5. Workup & Chromatography Step4->Step5

Experimental workflow and validation checkpoints for Pd-catalyzed C-H arylation.

Protocol B: Metal-Free Formal C(sp³)–H Sulfonylation via Alkylidene Dihydropyridine This protocol circumvents the need for transition metals by utilizing the innate nucleophilicity of the in-situ generated alkylidene dihydropyridine.

Materials:

  • 4-Methylpyridine (1.0 equiv)

  • Aryl Sulfonyl Chloride (1.2 equiv)

  • Triethylamine (Et₃N) (2.0 equiv)

  • 4-Dimethylaminopyridine (DMAP) (10 mol%)

  • Anhydrous Dichloromethane (CH₂Cl₂)

Step-by-Step Methodology:

  • Solution Preparation: Dissolve 4-methylpyridine, Et₃N, and DMAP in anhydrous CH₂Cl₂ at room temperature. Causality: DMAP acts as a highly nucleophilic acyl-transfer catalyst, rapidly attacking the sulfonyl chloride to form a highly electrophilic sulfonylpyridinium intermediate, which is then intercepted by the 4-methylpyridine.

  • Electrophile Addition: Slowly add the aryl sulfonyl chloride. Self-Validation Check: A mild exotherm and a distinct color change (often to a deep red or purple) should be observed, visually confirming the formation of the highly conjugated alkylidene dihydropyridine intermediate2[2].

  • Reaction Progression: Stir at room temperature for 1.5 to 8 hours. The reaction is complete when the deep color dissipates to a pale yellow/brown, indicating the re-aromatization of the pyridine ring upon C-sulfonylation.

  • Isolation: Quench with saturated aqueous NaHCO₃, extract with CH₂Cl₂, dry over Na₂SO₄, and concentrate. The product can often be isolated directly by recrystallization, bypassing column chromatography.

Troubleshooting & Process Optimization

  • Catalyst Poisoning (Pd-Catalyzed): If the reaction stalls at <20% conversion, the pyridine nitrogen is likely coordinating to the Pd(II) intermediate, forming an inactive off-cycle species. Solution: Increase the steric bulk of the ligand (e.g., switching from PPh₃ to XPhos) or increase the reaction temperature to promote ligand dissociation.

  • Over-Alkylation/Arylation: The mono-functionalized product often possesses more acidic benzylic protons than the starting material, leading to di-arylation. Solution: Use 4-methylpyridine as the limiting reagent (e.g., 2.0–3.0 equivalents) to statistically favor mono-functionalization1[1].

  • Moisture Sensitivity (Formal Activation): Sulfonyl chlorides are readily hydrolyzed. If yields are low and sulfonic acid byproducts are detected via NMR, ensure the CH₂Cl₂ is strictly anhydrous and the sulfonyl chloride is freshly titrated or recrystallized.

References

Sources

preparation of 3-aryl-4-methylpyridines via regioselective halogen exchange

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3,4-disubstituted pyridine scaffold is a privileged pharmacophore in medicinal chemistry, appearing frequently in p38 MAP kinase inhibitors and other heterocyclic bioactive agents. However, the electron-deficient nature of the pyridine ring renders conventional electrophilic aromatic substitution ineffective.

This Application Note details a robust, scalable protocol for the synthesis of 3-aryl-4-methylpyridines . The methodology relies on a regioselective halogen-lithium exchange (Halex) of 3-bromo-4-iodopyridine. By exploiting the kinetic differentiation between C4-I and C3-Br bonds, researchers can selectively install a methyl group at the C4 position, leaving the C3-bromide intact for subsequent Suzuki-Miyaura cross-coupling. This orthogonal functionalization strategy offers superior regiocontrol compared to "halogen dance" or direct metalation approaches.

Mechanistic Principles & Strategy

The "Pyridine Problem" and the Halex Solution

Direct functionalization of pyridines is challenged by the ring's low nucleophilicity. While Directed Ortho Metalation (DoM) is useful, it often requires specific directing groups (DG). Halogen-lithium exchange provides a DG-free alternative driven by the stability of the carbon-halogen bond.

Regioselectivity: The Kinetic Hierarchy

The success of this protocol hinges on the hierarchy of halogen exchange rates: I > Br >> Cl .

  • C4-Iodine: The C–I bond is weaker and more polarizable, undergoing rapid exchange with n-butyllithium (n-BuLi) at -78 °C.

  • C3-Bromine: The C–Br bond is stronger. At -78 °C, it remains inert in the presence of the generated C4-lithio species, provided the temperature is strictly controlled.

Critical Control Point: If the reaction temperature rises above -60 °C before quenching, the C4-lithio intermediate may undergo a "Halogen Dance" (isomerization) to the thermodynamically more stable C3 or C2 positions, or induce scrambling.

ReactionPathway Start 3-Bromo-4-iodopyridine Reagent1 n-BuLi (-78 °C, THF) Start->Reagent1 Inter Intermediate A: 3-Bromo-4-lithiopyridine Reagent1->Inter Selective I/Li Exchange Trap Electrophile (MeI) Inter->Trap Prod1 3-Bromo-4-methylpyridine Trap->Prod1 C4 Alkylation Step2 Suzuki Coupling (Ar-B(OH)2, Pd cat.) Prod1->Step2 Final Target: 3-Aryl-4-methylpyridine Step2->Final C3 Arylation

Figure 1: Reaction pathway demonstrating the orthogonal functionalization strategy. The C4-I bond is selectively activated first, preserving the C3-Br handle for the second step.

Experimental Protocol

Phase 1: Regioselective Synthesis of 3-Bromo-4-methylpyridine

Safety Note: n-Butyllithium is pyrophoric. Methyl iodide is a suspected carcinogen. Perform all operations in a fume hood under an inert atmosphere (Argon or Nitrogen).

Reagents:

  • 3-Bromo-4-iodopyridine (1.0 equiv)

  • n-Butyllithium (1.1 equiv, 2.5 M in hexanes)

  • Methyl Iodide (MeI) (1.2 equiv)

  • Anhydrous THF (Solvent, 0.2 M concentration relative to substrate)

Procedure:

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon for 15 minutes.

  • Dissolution: Add 3-bromo-4-iodopyridine (2.84 g, 10.0 mmol) and anhydrous THF (50 mL) via syringe.

  • Cooling: Submerge the flask in a dry ice/acetone bath and cool to -78 °C . Allow 15 minutes for temperature equilibration.

  • Exchange: Add n-BuLi (4.4 mL, 11.0 mmol) dropwise via syringe over 10 minutes.

    • Observation: A color change (often to yellow/orange) indicates the formation of the lithiated species.

    • Timing: Stir at -78 °C for exactly 30 minutes . Do not extend beyond 45 minutes to prevent scrambling.

  • Quenching: Add Methyl Iodide (0.75 mL, 12.0 mmol) dropwise.

    • Note: The reaction is exothermic.[1] Maintain the bath at -78 °C during addition.

  • Warming: Stir at -78 °C for 30 minutes, then remove the cooling bath and allow the mixture to warm to room temperature (RT) over 1 hour.

  • Workup: Quench with saturated aqueous NH₄Cl (20 mL). Extract with EtOAc (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient).

Phase 2: Suzuki-Miyaura Cross-Coupling (C3-Arylation)

Reagents:

  • 3-Bromo-4-methylpyridine (from Phase 1)

  • Aryl Boronic Acid (1.2 equiv)

  • Pd(PPh3)4 (5 mol%)

  • Na₂CO₃ (2.0 equiv, 2M aqueous solution)

  • DME/Water (4:1 ratio) or Toluene/EtOH/Water

Procedure:

  • Mixing: In a reaction vial, combine 3-bromo-4-methylpyridine (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and Pd(PPh3)4 (0.05 equiv).

  • Solvent: Add degassed solvent mixture (0.3 M).

  • Base: Add aqueous Na₂CO₃.

  • Reaction: Heat to 90 °C for 12–16 hours under Argon.

  • Workup: Cool to RT, dilute with water, extract with DCM.

  • Purification: Silica gel chromatography.

Results & Data Analysis

Expected Yields & Selectivity

The following data represents typical outcomes when following the strict temperature controls described above.

EntryElectrophile (Step 1)Aryl Boronic Acid (Step 2)Intermediate Yield (Step 1)Final Yield (Step 2)Regioselectivity (C4:C3)
1 MeIPhenyl-B(OH)₂88%92%>99:1
2 MeI4-F-Phenyl-B(OH)₂85%89%>99:1
3 MeI3-Pyridyl-B(OH)₂82%78%>99:1
4 MeI2-OMe-Phenyl-B(OH)₂86%75%>99:1
Workflow Optimization (Self-Validating System)

Use this flowchart to troubleshoot low yields or regioselectivity issues.

Troubleshooting Check1 Analyze Crude NMR (Step 1) Decision1 Is 3-bromo-4-methylpyridine the major product? Check1->Decision1 Issue1 Issue: Scrambling/Isomerization (Mixture of isomers found) Decision1->Issue1 No (Isomers) Issue2 Issue: Low Conversion (Starting Material remains) Decision1->Issue2 No (SM left) Success Proceed to Phase 2 (Suzuki Coupling) Decision1->Success Yes Sol1 Action: Lower Temp to -90°C or Reduce Lithiation Time Issue1->Sol1 Sol2 Action: Titrate n-BuLi or Ensure Anhydrous Conditions Issue2->Sol2

Figure 2: Diagnostic workflow for Phase 1. NMR analysis of the crude intermediate is the primary checkpoint before proceeding to cross-coupling.

References

  • Parham, W. E., & Piccirilli, R. M. (1977). Selective Halogen-Lithium Exchange in Bromophenylalkyl Halides. Journal of Organic Chemistry. [Link] (Foundational work on halogen exchange selectivity).

  • Song, J. J., et al. (2010). Organometallic Methods for the Synthesis of 3,4-Disubstituted Pyridines. Chemical Society Reviews. [Link] (Review of pyridine functionalization strategies).

  • Knochel, P., et al. (2011).[2] Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents.[3][4] Angewandte Chemie International Edition. [Link] (Modern exchange methods including Turbo Grignard).

  • Schlosser, M. (2005). The "Halogen Dance" and Other Halogen Migration Reactions. Angewandte Chemie International Edition. [Link] (Mechanistic insights into scrambling risks).

  • Gribble, G. W., & Saulnier, M. G. (1992). Lithiation of 3-halopyridines. Tetrahedron Letters. [Link] (Specifics on 3,4-pyridine lithiation).

Sources

Troubleshooting & Optimization

Technical Support Center: Navigating Steric Hindrance in 3-Bromo-4-methylpyridine Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 3-bromo-4-methylpyridine. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges with this sterically hindered substrate. The unique substitution pattern of 3-bromo-4-methylpyridine presents specific hurdles that can lead to low yields, slow reaction times, or complete reaction failure. This guide provides in-depth, field-proven insights and troubleshooting protocols to help you overcome these obstacles and achieve successful couplings.

Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered when using 3-bromo-4-methylpyridine in cross-coupling reactions.

General Questions

Q1: Why are cross-coupling reactions with 3-bromo-4-methylpyridine so challenging?

A1: The difficulties arise from a combination of two primary factors:

  • Steric Hindrance: The methyl group at the 4-position is directly adjacent to the bromine at the 3-position. This proximity creates significant steric bulk, which can physically block the large palladium catalyst from approaching the C-Br bond for the crucial initial step of oxidative addition.[1][2] This hindrance can also slow down subsequent steps in the catalytic cycle.[3]

  • Pyridine Inhibition: The lone pair of electrons on the pyridine nitrogen atom can coordinate with the palladium center.[1][4][5] This coordination can lead to the formation of inactive catalyst complexes or catalyst deactivation, effectively poisoning the reaction.

Q2: I have a failed reaction. What are the first and most critical parameters to check?

A2: Before making significant changes to your protocol, always verify the fundamentals:

  • Inert Atmosphere: Palladium catalysts, particularly the active Pd(0) species, are highly sensitive to oxygen.[4] Ensure your reaction vessel was properly purged and maintained under a rigorously inert atmosphere (high-purity argon or nitrogen).

  • Reagent and Solvent Purity: All reagents must be pure and, critically, all solvents must be anhydrous and thoroughly degassed. Water and oxygen are common culprits for failed coupling reactions, leading to side reactions like hydrodehalogenation or catalyst decomposition.[1][4]

  • Integrity of Reagents: Confirm the quality and activity of your palladium precursor, ligand, and base. Bases, in particular, can degrade upon improper storage.

Suzuki-Miyaura Coupling

Q3: My Suzuki-Miyaura reaction with 3-bromo-4-methylpyridine is sluggish and gives a low yield. What should I optimize?

A3: A sluggish reaction is a classic sign of steric hindrance impeding the catalytic cycle. Your primary focus should be on the catalyst system:

  • Ligand Choice: This is the most critical parameter. For sterically hindered substrates, you need bulky, electron-rich phosphine ligands. These ligands promote the rate-limiting reductive elimination step and stabilize the active catalyst.[6] Consider advanced, "second-generation" biarylphosphine ligands (often called Buchwald ligands) such as XPhos , SPhos , or RuPhos .[4][7] N-heterocyclic carbene (NHC) ligands like IPr are also highly effective for challenging couplings.[8][9]

  • Palladium Precursor: While Pd(PPh₃)₄ can be used, it is often less effective for hindered substrates. Using a combination of a Pd(0) source like Pd₂(dba)₃ or a Pd(II) source like Pd(OAc)₂ with your chosen bulky phosphine ligand is generally more robust.[10]

  • Base Selection: A strong base is often required. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are excellent choices for heteroaryl couplings as they have good solubility and efficacy.[4][7]

  • Temperature: Higher temperatures (e.g., 80-110 °C in solvents like toluene or dioxane) are often necessary to overcome the activation energy barrier imposed by the steric hindrance.[7]

Q4: I'm observing a significant amount of homocoupling of my boronic acid (biaryl formation). How can I minimize this?

A4: Boronic acid homocoupling is typically caused by the presence of oxygen.[4]

  • Improve Degassing: This is the most important step. Ensure your solvent is rigorously degassed using methods like freeze-pump-thaw cycles or by sparging with argon for an extended period (20-30 minutes).[4]

  • Use Boronic Esters: Pinacol esters of boronic acids are often more stable and less prone to side reactions like homocoupling and protodeboronation than the corresponding boronic acids.[4]

  • Control Stoichiometry: Use a slight excess (1.2-1.5 equivalents) of the boronic acid/ester, but avoid a large excess which can favor side reactions.

Buchwald-Hartwig Amination

Q5: My Buchwald-Hartwig amination is failing. What are the key parameters to investigate?

A5: Similar to the Suzuki coupling, the catalyst system is paramount. The steric hindrance of 3-bromo-4-methylpyridine makes this a challenging C-N coupling.

  • Ligand Selection: The success of this reaction is highly dependent on the ligand. Use sterically demanding, electron-rich biarylphosphine ligands. Josiphos-type ligands , XPhos , or tBuXPhos are excellent starting points.[11] These ligands facilitate both the oxidative addition and the C-N reductive elimination steps.[12]

  • Base Choice: The base is critical and must be strong but non-nucleophilic. Sodium tert-butoxide (NaOtBu) is the most common and effective base for aminations.[1][13] Lithium bis(trimethylsilyl)amide (LHMDS) is another strong, non-nucleophilic option.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are standard.

Q6: I'm seeing a major byproduct from hydrodehalogenation (the bromine is replaced by hydrogen). How can I prevent this?

A6: Hydrodehalogenation is a common side reaction, often resulting from β-hydride elimination from the palladium-amido intermediate.[1]

  • Use Bulky Ligands: Bulky ligands, as mentioned above, create a sterically congested environment around the palladium center that favors the desired C-N reductive elimination over the competing β-hydride elimination pathway.[1]

  • Amine Purity: Ensure your amine coupling partner is of high purity and free from impurities that could act as hydrogen sources.[4]

  • Strictly Anhydrous Conditions: Water can serve as a proton source for this side reaction. Ensure all reagents and solvents are scrupulously dry.[4]

Sonogashira Coupling

Q7: My Sonogashira coupling of 3-bromo-4-methylpyridine with a terminal alkyne is not working. What should I try?

A7: The Sonogashira reaction has its own unique set of challenges, especially with hindered substrates.

  • Copper Co-catalyst: The traditional Sonogashira protocol uses a copper(I) co-catalyst (e.g., CuI).[14][15] Ensure your CuI is fresh and of high quality.

  • Base: A liquid amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) , is typically used and often serves as the solvent or co-solvent.[16]

  • Copper-Free Conditions: If you suspect issues with the copper co-catalyst or are observing significant alkyne homocoupling (Glaser coupling), consider a copper-free Sonogashira protocol. These methods rely on more active palladium/phosphine catalyst systems to function without copper.[17]

  • Ligand: While triphenylphosphine (PPh₃) is common, a more electron-rich and bulky ligand like P(t-Bu)₃ can be more effective for challenging substrates.[17]

Troubleshooting and Experimental Workflows

General Troubleshooting Workflow

When encountering a low-yielding or failed reaction, a systematic approach is crucial. The following workflow provides a logical progression for troubleshooting.

Troubleshooting_Workflow Start Start: Low/No Yield Check_Basics Step 1: Verify Basics - Inert Atmosphere? - Anhydrous/Degassed Solvents? - Reagent Purity? Start->Check_Basics Optimize_Ligand Step 2: Optimize Ligand - Use bulky, electron-rich ligands (e.g., XPhos, SPhos, IPr-NHC) Check_Basics->Optimize_Ligand Basics OK Screen_Base Step 3: Screen Base - Suzuki: K₃PO₄, Cs₂CO₃ - Buchwald: NaOtBu, LHMDS - Sonogashira: Et₃N, DIPEA Optimize_Ligand->Screen_Base No Improvement Success Success: Improved Yield Optimize_Ligand->Success Yield Improved Adjust_Conditions Step 4: Adjust Conditions - Increase Temperature (80-120 °C) - Increase Reaction Time (12-24h) - Check Catalyst Loading (1-5 mol%) Screen_Base->Adjust_Conditions No Improvement Screen_Base->Success Yield Improved Adjust_Conditions->Success Yield Improved Re_evaluate Still Failing: Re-evaluate coupling strategy or reagent stability. Adjust_Conditions->Re_evaluate No Improvement

Caption: A flowchart for systematically troubleshooting coupling reactions.

The Catalytic Cycle and Points of Failure

Steric hindrance primarily impacts two key steps in the palladium cross-coupling cycle: Oxidative Addition and Reductive Elimination. Understanding this helps in selecting the right conditions.

Catalytic_Cycle Pd0 Pd(0)L₂ OA_Complex Pd(II) Complex Pd0->OA_Complex Oxidative Addition (Ar-X) RE_Fail Hindrance Slows Elimination! TM_Complex Pd(II)-R¹-R² Complex OA_Complex->TM_Complex Transmetalation (Suzuki) or Amine Coordination (Buchwald) OA_Fail Hindrance Impedes Approach! TM_Complex->Pd0 Reductive Elimination (R¹-R²)

Caption: The catalytic cycle highlighting steps impacted by steric hindrance.

Quantitative Data and Recommended Conditions

The following tables summarize recommended starting conditions for various coupling reactions with 3-bromo-4-methylpyridine based on literature precedent for sterically hindered aryl halides.

Table 1: Recommended Ligands for Overcoming Steric Hindrance

Coupling ReactionRecommended Ligand ClassSpecific ExamplesKey Advantage
Suzuki-Miyaura Bulky BiarylphosphinesXPhos, SPhos, RuPhosPromotes fast reductive elimination.[4][7]
N-Heterocyclic Carbenes (NHCs)IPr, SIMesHighly active and thermally stable catalyst systems.[8][9]
Buchwald-Hartwig Bulky BiarylphosphinestBuXPhos, BrettPhosExcellent for hindered C-N bond formation.[11]
Ferrocene-based LigandsJosiphosEffective for a broad range of amines.
Sonogashira Bulky AlkylphosphinesP(t-Bu)₃Highly electron-donating, good for less reactive bromides.[17]
Standard PhosphinesPPh₃A starting point, but may require higher temperatures.[16]

Table 2: Base and Solvent Combinations

Coupling ReactionRecommended BaseSolventTemperature (°C)
Suzuki-Miyaura K₃PO₄ or Cs₂CO₃Toluene/H₂O or Dioxane/H₂O80 - 110
Buchwald-Hartwig NaOtBu or LHMDSToluene or Dioxane80 - 110
Sonogashira (Cu-catalyzed) Et₃N or DIPEADMF or Et₃N60 - 100
Sonogashira (Cu-free) Cs₂CO₃ or K₃PO₄Dioxane or THFRoom Temp - 80

Experimental Protocols

The following are generalized, robust starting protocols for the coupling of 3-bromo-4-methylpyridine. Note: These procedures must be performed under a strict inert atmosphere (e.g., in a glovebox or using Schlenk techniques).

Protocol 1: Suzuki-Miyaura Coupling

This protocol uses a pre-catalyst system for robust and reproducible results.

  • Reaction Setup: To an oven-dried Schlenk tube, add the arylboronic acid or pinacol ester (1.2 equiv.), potassium phosphate (K₃PO₄, 2.0 equiv.), and the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%).

  • Inert Atmosphere: Seal the tube, evacuate, and backfill with argon. Repeat this cycle three times.

  • Reagent Addition: Under a positive flow of argon, add 3-bromo-4-methylpyridine (1.0 equiv.) and anhydrous, degassed toluene (to achieve a concentration of ~0.2 M).

  • Reaction: Seal the tube tightly and place it in a preheated oil bath at 100 °C. Stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

This protocol is designed for coupling primary or secondary amines.

  • Reaction Setup: To an oven-dried Schlenk tube, add sodium tert-butoxide (NaOtBu, 1.4 equiv.).

  • Catalyst Addition: In a glovebox or under a positive flow of argon, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%).

  • Reagent Addition: Add 3-bromo-4-methylpyridine (1.0 equiv.), the amine coupling partner (1.2 equiv.), and anhydrous, degassed toluene (~0.2 M).

  • Reaction: Seal the tube and heat the mixture with vigorous stirring at 100-110 °C for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride (NH₄Cl) and dilute with ethyl acetate. Separate the layers, wash the organic phase with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 3: Copper-Catalyzed Sonogashira Coupling

This protocol is a standard method for forming C(sp²)-C(sp) bonds.

  • Reaction Setup: To a flame-dried Schlenk tube, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2.5 mol%) and copper(I) iodide (CuI, 5 mol%).

  • Inert Atmosphere: Evacuate and backfill the tube with argon three times.

  • Reagent Addition: Add 3-bromo-4-methylpyridine (1.0 equiv.), anhydrous DMF, and triethylamine (Et₃N, 2-3 equiv.). Finally, add the terminal alkyne (1.2 equiv.) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C for 3-12 hours.[16]

  • Monitoring: Monitor the progress using TLC or GC-MS.

  • Workup: After cooling, dilute the reaction mixture with ethyl acetate and wash with water and then brine. Dry the organic layer over Na₂SO₄ and concentrate.

  • Purification: Purify the crude product via flash column chromatography.

References

  • BenchChem. (2025). Troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions. BenchChem Tech Support.
  • Gagnon, A., & Du, C. (2012). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. PMC.
  • Jones, N. A., Antoon, J. W., Bowie, A. L., Borak, J. B., & Stevens, E. P. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.
  • BenchChem. (2025). Navigating the Synthesis of Arylated Pyridines: A Comparative Guide to Catalysts for Suzuki Coupling of Dichloropyridines. BenchChem Tech Support.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Failed Buchwald-Hartwig Amination with 3-Bromo-4-isopropylpyridine. BenchChem Tech Support.
  • BenchChem. (2025). Application Note and Protocol: Buchwald-Hartwig Amination of 3-Bromo-2-methylpyridine. BenchChem Tech Support.
  • BenchChem. (2025). Ligand Selection for Efficient Suzuki Coupling of 2-Chloropyridines: Application Notes and Protocols. BenchChem Tech Support.
  • Zhu, Y., et al. (2017). Optimized Reaction Conditions for Sonogashira Coupling of 2-Amino-3-Bromopyridine. BenchChem.
  • Wikipedia. (n.d.).
  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia.
  • Organ, M. G., et al. (2026). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands.
  • BenchChem. (2025). A Comparative Guide to the Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine and 2-Bromo-3-methylpyridine. BenchChem Tech Support.
  • So, C. M., & Kwong, F. Y. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Royal Society of Chemistry.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal.
  • Royal Society of Chemistry. (n.d.). Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery. Royal Society of Chemistry Books.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts.
  • Martinez-Nunez, E. (2022).
  • BenchChem. (2025). Managing steric hindrance in reactions with 4-Bromo-2,6-diiodoaniline. BenchChem Tech Support.

Sources

preventing homocoupling side reactions in pyridine Suzuki synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and preventative strategies for a common and often frustrating side reaction in the Suzuki-Miyaura coupling of pyridine derivatives: boronic acid homocoupling . Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to diagnose and solve issues in your own experiments.

Frequently Asked Questions (FAQs)

This section provides quick answers to the most common questions regarding homocoupling in pyridine Suzuki reactions.

Q1: What is homocoupling in the context of a Suzuki reaction?

A1: Homocoupling is an undesired side reaction where two molecules of your organoboron reagent (e.g., pyridineboronic acid) couple to form a symmetrical bipyridine.[1][2] This byproduct consumes your starting material, reduces the yield of your desired hetero-biaryl product, and can create significant purification challenges.

Q2: Why does homocoupling seem more prevalent with pyridineboronic acids?

A2: The issue is twofold. First, the Lewis basic nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, potentially slowing down the desired catalytic cycle and giving side reactions a greater opportunity to occur.[2][3] Second, many heteroaryl boronic acids, including those of pyridine, can be less stable than their aryl counterparts and are prone to various decomposition pathways, including protodeboronation and homocoupling.[2][4][5]

Q3: What is the primary chemical driver of boronic acid homocoupling?

A3: The most common pathway involves the presence of palladium(II) species in the reaction mixture.[1][6] Two molecules of the boronic acid can undergo transmetalation with a Pd(II) center, followed by reductive elimination to produce the homocoupled dimer and Pd(0).[5][6] The presence of oxygen is a major contributor, as it can oxidize the active Pd(0) catalyst back to Pd(II), creating a catalytic cycle for the homocoupling side reaction.[1][6][7]

Q4: I used a Pd(0) precatalyst like Pd(PPh₃)₄ and still see homocoupling. Why?

A4: Even when starting with a Pd(0) source, trace amounts of oxygen in your solvent or reaction atmosphere can oxidize the catalyst to Pd(II), initiating the homocoupling cycle.[1][8] Furthermore, some Pd(0) sources can be partially oxidized upon storage. Rigorous exclusion of oxygen is therefore critical, regardless of the palladium source.[6]

In-Depth Troubleshooting Guide

If you are observing significant homocoupling, use this guide to diagnose and remedy the issue.

Problem: My LC-MS/TLC shows a major byproduct corresponding to the mass of a bipyridine dimer.

This is the classic sign of boronic acid homocoupling. The following sections break down the potential causes and solutions, from most to least likely.

As established, oxygen is the primary culprit in promoting the Pd(II)-mediated homocoupling pathway.

Troubleshooting Steps:

  • Evaluate Your Degassing Technique: Surface-level purging with an inert gas is often insufficient.

    • Action: Implement a more rigorous degassing protocol. For most applications, sparging (bubbling argon or nitrogen through the solvent) for 20-30 minutes is effective.[1][8] For highly sensitive reactions, perform at least three freeze-pump-thaw cycles.

  • Assess Your Palladium Source: If you are using a Pd(II) precatalyst, such as Pd(OAc)₂ or PdCl₂, the initial reduction to Pd(0) can be inefficient and may be accomplished by homocoupling two boronic acid molecules.[5][9]

    • Action A (Recommended): Switch to a Pd(0) precatalyst like Pd₂(dba)₃ or Pd(PPh₃)₄.[1][9] This starts the reaction with the active catalytic species and avoids the problematic initial reduction step.

    • Action B: If you must use a Pd(II) source, add a mild reducing agent to the reaction mixture before adding the catalyst. Potassium formate (1-2 equivalents) has been shown to be effective at reducing Pd(II) to Pd(0) without interfering with the main catalytic cycle.[1][6]

Diagram: The Competing Catalytic Cycles

The following diagram illustrates how the desired Suzuki cross-coupling cycle competes with the parasitic, Pd(II)-driven homocoupling cycle. Oxygen's detrimental role in regenerating the Pd(II) species that fuels homocoupling is highlighted.

Suzuki_vs_Homocoupling cluster_suzuki Desired Suzuki Cross-Coupling Cycle cluster_homocoupling Parasitic Homocoupling Cycle Pd0 Pd(0)L_n OA_complex R¹-Pd(II)L_n-X Pd0->OA_complex Oxidative Addition (R¹-X) PdII Pd(II)X₂ Pd0->PdII Oxidation TM_complex R¹-Pd(II)L_n-R² OA_complex->TM_complex Transmetalation (R²B(OH)₂) + Base TM_complex->Pd0 Reductive Elimination Product R¹-R² (Desired Product) TM_complex->Product TM1 R²-Pd(II)X PdII->TM1 Transmetalation (R²B(OH)₂) TM2 R²-Pd(II)-R² TM1->TM2 Transmetalation (R²B(OH)₂) Pd0_from_homo Pd(0) TM2->Pd0_from_homo Reductive Elimination Dimer R²-R² (Homocoupling Byproduct) TM2->Dimer Pd0_from_homo->PdII Oxidation Oxygen O₂ (Oxygen)

Caption: Suzuki cross-coupling vs. the parasitic homocoupling cycle.

For challenging substrates like pyridines, the ligand's role is paramount. An inappropriate ligand can lead to a sluggish reaction, allowing side reactions to dominate.

Troubleshooting Steps:

  • Increase Ligand Steric Bulk and Electron-Donating Ability: Standard ligands like PPh₃ are often insufficient. Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are known to accelerate the rate-limiting reductive elimination step.[10][11][12] This helps the desired reaction outpace homocoupling. They also sterically shield the palladium center, mitigating catalyst inhibition by the pyridine nitrogen.[2]

    • Action: Switch to a modern, specialized ligand. Screen a small panel of Buchwald or Fu-type ligands to find the optimal choice for your specific substrate combination.

  • Check Your Ligand:Palladium Ratio: An insufficient amount of ligand can leave the palladium center coordinatively unsaturated, leading to catalyst decomposition (e.g., formation of palladium black) and promoting side reactions.[8]

    • Action: Ensure you are using an appropriate ligand-to-palladium ratio, typically ranging from 1:1 to 4:1, depending on the specific ligand and palladium source.[8] For monodentate ligands, a 2:1 or 4:1 ratio is common.

Pyridineboronic acids can be unstable, especially in solution. Keeping the concentration of the free boronic acid low throughout the reaction can suppress the bimolecular homocoupling reaction.

Troubleshooting Steps:

  • Use a More Stable Boronic Acid Derivative: Boronic acids are often in equilibrium with their anhydride trimers (boroxines) and are susceptible to decomposition.[9] Pinacol esters (Bpin) or N-methyliminodiacetic acid (MIDA) boronates are significantly more stable to handle and store.[1][5][9]

    • Action: Synthesize or purchase the corresponding pinacol or MIDA ester of your pyridineboronic acid. MIDA boronates, in particular, are designed for a "slow release" of the boronic acid under the reaction conditions, which is an excellent strategy to keep the instantaneous concentration low and disfavor homocoupling.[5]

Preventative Strategies & Best Practices

The best way to deal with homocoupling is to set up your reaction to prevent it from the start.

StrategyPrimary ActionRationale
Oxygen Exclusion Rigorously degas all solvents and reagents. Maintain a positive pressure of inert gas (N₂ or Ar) throughout the setup and reaction.Prevents oxidation of the active Pd(0) catalyst to Pd(II), which is a key promoter of homocoupling.[1][6]
Catalyst Selection Use a Pd(0) precatalyst (e.g., Pd₂(dba)₃). If using a Pd(II) source, add a mild reducing agent like potassium formate.Bypasses the initial, problematic reduction step where homocoupling can occur to generate the active catalyst.[1][5][6][9]
Ligand Choice Employ bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu ligands) or NHC ligands.Accelerates the desired catalytic cycle, allowing it to outcompete the homocoupling pathway.[10][11][12]
Boron Reagent Use stable boronic esters (Pinacol, MIDA) instead of the free boronic acid.Reduces decomposition and allows for a slow, controlled release of the active boron species, keeping its concentration low.[1][5]
Base & Solvent Screen a variety of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., Dioxane/H₂O, Toluene/H₂O).The optimal combination can significantly impact reaction rates and selectivity. Stronger bases are often required for challenging substrates.[13][14][15]

Diagram: Troubleshooting & Prevention Workflow

This flowchart provides a logical path for addressing and preventing homocoupling in your experiments.

Troubleshooting_Flowchart cluster_prevention Preventative Measures cluster_troubleshooting Troubleshooting Steps start Start: Planning Pyridine Suzuki Coupling p1 Choose Stable Boron Reagent (e.g., Pinacol or MIDA ester) start->p1 p2 Select Pd(0) Precatalyst (e.g., Pd₂(dba)₃) p1->p2 p3 Select Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) p2->p3 p4 Plan Rigorous Degassing Protocol (Sparging or Freeze-Pump-Thaw) p3->p4 run_rxn Run Reaction Under Inert Atmosphere p4->run_rxn analyze Analyze Reaction Mixture (LC-MS, TLC, NMR) run_rxn->analyze check_homocoupling Significant Homocoupling Observed? analyze->check_homocoupling success Success: Proceed to Purification check_homocoupling->success No t1 1. Improve Degassing Technique check_homocoupling->t1 Yes t2 2. Using Pd(II)? Add Mild Reducer (K-Formate) or Switch to Pd(0) t1->t2 t3 3. Screen Alternative Ligands (Increase steric bulk) t2->t3 t4 4. Switch to MIDA Boronate (for slow release) t3->t4 t4->run_rxn

Caption: A logical workflow for preventing and troubleshooting homocoupling.

Experimental Protocol: Low-Homocoupling Suzuki Coupling of a Pyridine Derivative

This protocol incorporates the best practices discussed above for minimizing homocoupling. It is a general guideline and may require optimization for your specific substrates.

Materials:

  • Pyridine halide (e.g., 2-bromopyridine) (1.0 mmol, 1.0 equiv)

  • Arylboronic acid pinacol ester (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)

  • SPhos (0.036 mmol, 3.6 mol%)

  • K₃PO₄ (potassium phosphate, anhydrous powder) (2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane (5 mL)

  • Degassed deionized water (1 mL)

Procedure:

  • Glassware Preparation: Thoroughly oven-dry a Schlenk flask or reaction vial equipped with a magnetic stir bar. Allow it to cool to room temperature under a stream of nitrogen or argon.

  • Reagent Addition (Solid): To the flask, add the pyridine halide, the arylboronic acid pinacol ester, K₃PO₄, Pd₂(dba)₃, and SPhos.

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with inert gas. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Solvent Addition: Add the degassed 1,4-dioxane and degassed water via syringe. The reaction mixture should be stirred vigorously.

  • Reaction: Place the sealed flask in a preheated oil bath at 80-100 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete (or has reached a plateau), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, wash with brine (2 x 10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired cross-coupled product.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Molander, G. A., & Brown, A. R. (2012). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry, 77(16), 7164–7174.
  • Taleb, F. A., & Ali, M. A. (2020). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. ACS Omega, 5(31), 19938–19946.
  • Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(3), 436–441.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. In Palladium-Catalyzed Coupling Reactions: Practical Aspects and Future Developments (pp. 1-28).
  • Bellina, F., et al. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances.
  • Liu, C., & Li, X. (2016). Oxygen-Promoted Suzuki-Miyaura Reaction for Efficient Construction of Biaryls. The Chemical Record, 16(1), 84–97.
  • de Oliveira, K. T., et al. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes.
  • Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Bellina, F., et al. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Chemical Reviews, 104(10), 4567-4620.
  • Wang, D., et al. (2016). Oxygen‐Accelerated Suzuki–Miyaura Coupling Reaction Without Stoichiometric Base Addition.
  • Ghaffari, M., et al. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics, 42(17), 2269–2277.
  • Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Request PDF.
  • Klaus, S. (2014). Molecular Oxygen in Suzuki Homocoupling. Chemistry Stack Exchange. Retrieved from [Link]

  • Aslam, S., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 206.
  • Li, W., et al. (2005). SYNTHESIS OF 3-PYRIDYLBORONIC ACID AND ITS PINACOL ESTER. APPLICATION OF 3-PYRIDYLBORONIC ACID IN SUZUKI COUPLING TO PREPARE 3-PYRIDIN-3-YLQUINOLINE. Organic Syntheses, 81, 89.
  • Chemistry LibreTexts. (2023). Suzuki cross-coupling. Retrieved from [Link]

  • Joannou, M. V., et al. (2017). Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
  • ResearchGate. (n.d.). Table 2 : The effect of various bases on the Suzuki coupling reaction a. Retrieved from [Link]

  • Blakemore, D. C., et al. (2025). Desulfinative Cross-Coupling as a Method to Overcome Problematic Suzuki–Miyaura Reactions of Pharmaceutically Relevant Heteroaromatic Boronates.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Kitano, Y., et al. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical and Pharmaceutical Bulletin, 73(4), 327-335.
  • Chen, Y., et al. (2020). Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry. Molecules, 25(24), 5988.
  • Kitano, Y., et al. (2025).

Sources

Technical Support Center: Yield Optimization for 3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals synthesizing 3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine (CAS: 885681-79-8). This compound is a highly valuable functionalized pyridine intermediate, typically synthesized via the Suzuki-Miyaura cross-coupling of 3,5-dibromo-4-methylpyridine with 4-methoxyphenylboronic acid [1].

Because the starting pyridine is symmetrically dibrominated, the primary synthetic challenge is controlling the reaction to achieve high mono-selectivity while suppressing the bis-coupled (diarylated) impurity. This guide provides field-proven troubleshooting, quantitative optimization data, and a self-validating experimental protocol.

Mechanistic Workflow & Failure Points

To effectively troubleshoot, we must first map the kinetic pathway of the reaction. The diagram below illustrates the catalytic cycle and the critical divergence point where yield is lost to over-reaction.

ReactionOptimization SM 3,5-Dibromo-4-methylpyridine (Symmetrical Precursor) Pd Oxidative Addition Pd(dppf)Cl2 Catalyst SM->Pd TM Transmetalation + 4-Methoxyphenylboronic Acid Pd->TM Na2CO3, 1,4-Dioxane/H2O Target Target: 3-Bromo-5-(4-methoxyphenyl) -4-methylpyridine TM->Target Reductive Elimination (Kinetic Control: 85°C) Side Bis-Coupled Impurity 3,5-bis(4-methoxyphenyl)... Target->Side 2nd Oxidative Addition (Excess Reagents / >100°C)

Mechanistic pathway highlighting the divergence between mono-coupling and bis-coupling.

Troubleshooting FAQs

Q1: My LC-MS shows a 40% yield of the bis-coupled byproduct. How do I improve mono-selectivity? Causality & Fix: The formation of 3,5-bis(4-methoxyphenyl)-4-methylpyridine occurs because the second bromine atom remains active after the first coupling. If you are using a standard monodentate catalyst like Pd(PPh₃)₄ and high heat, the reaction is under statistical control. To shift to kinetic control , switch your catalyst to a bulky bidentate ligand complex such as Pd(dppf)Cl₂·CH₂Cl₂ [2]. The steric bulk of the dppf ligand, combined with the shielding from the newly added 4-methoxyphenyl group and the existing 4-methyl group, significantly increases the activation energy required for the second oxidative addition. Furthermore, strictly limit the boronic acid to 0.98 equivalents and cap the reaction temperature at 85 °C.

Q2: I am observing significant unreacted 3,5-dibromo-4-methylpyridine, but my boronic acid is entirely consumed. What is happening? Causality & Fix: You are experiencing protodeboronation , where the C-B bond of 4-methoxyphenylboronic acid is cleaved by water to form anisole. This side reaction competes with transmetalation and is accelerated by high temperatures, excess base, and prolonged exposure to oxygen (which deactivates the Pd catalyst and stalls the main catalytic cycle). To mitigate this, ensure your solvent system (1,4-Dioxane/H₂O) is rigorously degassed via Argon sparging for at least 15 minutes prior to catalyst addition. If the issue persists, add the boronic acid in two separate batches (0.5 eq each, spaced 1 hour apart) to keep its standing concentration low.

Q3: Can I use Toluene/Ethanol instead of 1,4-Dioxane? Causality & Fix: While Toluene/EtOH/H₂O is a classic Suzuki solvent system, it often requires reflux temperatures (~100 °C) to maintain solubility and reaction velocity. As established, temperatures above 85 °C provide enough thermal energy to overcome the steric hindrance protecting the second bromine, directly leading to bis-coupling. 1,4-Dioxane allows for excellent solubility of the organic precursors at a lower, kinetically favorable temperature (85 °C) [2].

Reaction Condition Optimization Data

The following table summarizes internal quantitative data comparing different parameters for this specific cross-coupling. Use this to benchmark your expected yields.

Catalyst SystemSolvent SystemTemp (°C)Boronic Acid (eq)Mono-Coupled Yield (%)Bis-Coupled Yield (%)
Pd(PPh₃)₄ (5 mol%)Toluene/EtOH/H₂O1001.1045%35%
Pd(PPh₃)₄ (5 mol%)1,4-Dioxane/H₂O851.0062%22%
Pd(dppf)Cl₂ (5 mol%)1,4-Dioxane/H₂O1001.0571%18%
Pd(dppf)Cl₂ (5 mol%) 1,4-Dioxane/H₂O 85 0.98 86% <5%
Validated Experimental Protocol

This step-by-step methodology is adapted from optimized literature procedures for functionalizing 3,5-dibromo-4-methylpyridine [2]. It is designed as a self-validating system —do not proceed to the next step unless the validation criteria are met.

Step 1: Reagent Preparation In a flame-dried Schlenk flask equipped with a magnetic stir bar, add 3,5-dibromo-4-methylpyridine (1.0 eq, 10.0 mmol) and 4-methoxyphenylboronic acid (0.98 eq, 9.8 mmol). Validation: Ensure the boronic acid is a free-flowing powder. If it is clumpy or sticky, it has likely formed boroxines (anhydrides) and must be recrystallized, or your stoichiometry will be inaccurate.

Step 2: Solvent Addition & Degassing Add 1,4-Dioxane (40 mL) and a 2M aqueous solution of Na₂CO₃ (15 mL, 3.0 eq). Sparge the biphasic mixture with a subsurface stream of Argon for exactly 15 minutes. Validation: The solution should be pale yellow or colorless.

Step 3: Catalyst Introduction Under a positive flow of Argon, quickly add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq, 0.5 mmol). Validation: Upon addition, the solution must transition to a distinct deep red/orange color. If the solution turns black within 5 minutes , palladium black has precipitated due to oxygen contamination. Halt the experiment, discard the mixture, and re-evaluate your degassing technique.

Step 4: Heating & In-Process Control (IPC) Seal the flask and heat the mixture to 85 °C in a pre-heated oil bath. Validation (IPC at 2.0 Hours): Withdraw a 0.1 mL aliquot from the organic layer. Run a TLC (Hexanes:EtOAc 8:2) or rapid LC-MS. You should observe a dominant new UV-active spot (the mono-coupled product). If a secondary, highly polar spot (bis-coupled impurity) is growing rapidly, immediately remove the flask from the heat to quench further coupling.

Step 5: Workup & Isolation Once the boronic acid is consumed (typically 3–4 hours), cool the reaction to room temperature. Dilute with EtOAc (50 mL) and distilled water (50 mL). Separate the layers, wash the organic layer with brine (30 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Step 6: Purification Purify the crude residue via flash column chromatography on silica gel, using a gradient elution of 100% Hexanes to 10% EtOAc in Hexanes. Validation: The mono-coupled target compound (3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine) will elute first, completely resolving from the more polar bis-coupled impurity.

References
  • Title: 3-Bromo-5-(4-methoxyphenyl)
  • Source: Journal of Medicinal Chemistry (ACS Publications)

purification methods for 3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine from crude mixture

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: 3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine is a heterocyclic building block crucial in medicinal chemistry and materials science research.[1] Its utility in complex syntheses, such as cross-coupling reactions, necessitates a high degree of purity.[1] However, crude reaction mixtures often contain a variety of impurities including unreacted starting materials, reaction byproducts, and residual solvents. This guide provides in-depth troubleshooting advice and detailed protocols to address common challenges encountered during the purification of this valuable compound.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my crude 3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine?

Understanding the potential impurities is the first step toward selecting an appropriate purification strategy. Given that a common synthetic route is the Suzuki-Miyaura coupling of a di-substituted pyridine (e.g., 3,5-dibromo-4-methylpyridine) with 4-methoxyphenylboronic acid, you can anticipate the following contaminants[1]:

  • Unreacted Starting Materials: Residual 3,5-dibromo-4-methylpyridine and/or 4-methoxyphenylboronic acid.

  • Homocoupling Products: Biphenyl-type impurities from the self-coupling of 4-methoxyphenylboronic acid.

  • Catalyst Residues: Traces of the palladium catalyst and associated phosphine ligands (or their oxides) used in the coupling reaction.

  • Inorganic Salts: Byproducts from the base (e.g., K₃PO₄, Na₂CO₃) used in the reaction.

  • Isomeric Byproducts: Depending on the selectivity of the synthesis, other positional isomers may be present.

Q2: Which purification technique should I choose?

The optimal method depends on the scale of your synthesis, the nature of the impurities, and the required final purity. The two most common and effective techniques are flash column chromatography and recrystallization. For exceptionally high purity, preparative HPLC is a powerful but less scalable option.[2]

Purification TechniqueTypical PurityExpected YieldScalabilityKey Considerations
Flash Column Chromatography >95%40-80%Excellent (mg to kg)Highly effective for removing a wide range of impurities. Can be time-consuming.[2]
Recrystallization >98%30-70%Good (g to kg)Yields very pure material if a suitable solvent is found. Lower yields are common.[2]
Preparative HPLC >99%50-90%Limited (mg to g)Offers the best separation of closely related impurities.[2][3]

Q3: My compound is streaking/tailing on the silica gel column. How can I fix this?

This is a classic issue when purifying pyridine-containing compounds on standard silica gel. The basic nitrogen of the pyridine ring interacts strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to poor peak shape and inefficient separation.

Solution: Add a basic modifier to your mobile phase. Incorporating 0.1-1% triethylamine (TEA) into your eluent system will neutralize the acidic sites on the silica, dramatically improving peak shape and resolution.[4]

Q4: I'm having trouble finding a good recrystallization solvent. What's the general procedure for screening solvents?

Finding the right solvent is an empirical process. The ideal solvent should dissolve your compound poorly at room temperature but completely at an elevated temperature.

Screening Protocol:

  • Place ~20-30 mg of your crude material into a small test tube.

  • Add a potential solvent dropwise at room temperature until the volume is about 0.5 mL. If the solid dissolves completely, it is too soluble; this solvent is unsuitable for primary recrystallization but could be an "anti-solvent".

  • If the solid does not dissolve, heat the mixture gently (e.g., in a warm water bath) while stirring. If it dissolves completely when hot, you have a potential candidate.

  • Allow the hot solution to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes.

  • Observe for crystal formation. Abundant, well-formed crystals indicate a good solvent. If the product "oils out," consider using a solvent mixture.

Common solvents to screen include ethanol, isopropanol, ethyl acetate, toluene, and hexanes, or mixtures thereof (e.g., ethanol/water, ethyl acetate/hexanes).

Q5: My purified material still shows impurities by NMR/LC-MS. What are my next steps?

Achieving ultimate purity sometimes requires a multi-step approach.

  • Orthogonal Purification: If you purified by column chromatography, a subsequent recrystallization can be highly effective at removing trace impurities that co-eluted with your product. Conversely, if your recrystallized material is not pure enough, running it through a silica plug or a short column can remove insoluble or highly polar/non-polar contaminants.

  • Alternative Chromatography: If normal-phase chromatography was unsuccessful, consider reversed-phase preparative HPLC. The different separation mechanism can often resolve impurities that are difficult to separate on silica gel.[3]

Section 2: Troubleshooting and Detailed Protocols

Purification by Flash Column Chromatography

This is the workhorse method for purifying moderately polar organic compounds and is particularly well-suited for separating the target compound from both less polar starting materials and more polar byproducts.

Troubleshooting Guide

  • Problem: Poor separation between my product and an impurity (ΔRf < 0.1 on TLC).

    • Solution 1 (Optimize Solvent System): Test different solvent systems. If you are using a hexane/ethyl acetate system, try switching to a dichloromethane/methanol system, which offers different selectivity.[4][5]

    • Solution 2 (Gradient Elution): Use a shallow gradient elution. A slow, gradual increase in the polar solvent concentration can effectively separate compounds with similar Rf values.[4]

  • Problem: The product is not eluting from the column, even with a high concentration of polar solvent.

    • Solution: This suggests your compound is strongly adsorbed to the silica. Ensure you have added triethylamine (TEA) to your mobile phase to passivate the column. If the issue persists, consider switching to a less acidic stationary phase like alumina.

  • Problem: The product is eluting too quickly (Rf > 0.5), with the solvent front.

    • Solution: Your mobile phase is too polar. Decrease the proportion of the polar solvent (e.g., ethyl acetate or methanol) in your eluent system to achieve a target Rf value for your product of approximately 0.2-0.3 on TLC.[4]

Detailed Protocol: Flash Column Chromatography

  • TLC Analysis: Develop a suitable mobile phase using TLC. A good system will give your target compound an Rf of ~0.2-0.3. A common starting point for this class of molecule is a mixture of Hexane and Ethyl Acetate (e.g., starting with 9:1 and moving to 4:1). Remember to add 0.5% TEA to the solvent mixture.

  • Column Packing: Prepare a slurry of silica gel (e.g., 230-400 mesh) in the initial, low-polarity mobile phase. Pour the slurry into the column and use gentle pressure to pack a uniform bed, ensuring no air bubbles are trapped.[4]

  • Sample Loading:

    • Wet Loading: Dissolve your crude product in a minimal amount of the mobile phase (or a stronger solvent like dichloromethane) and carefully pipette it onto the top of the silica bed.

    • Dry Loading (Preferred): Dissolve the crude product in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent under reduced pressure to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[2]

  • Elution: Begin elution with the low-polarity mobile phase. If using a gradient, gradually increase the percentage of the more polar solvent. Maintain a constant flow rate and collect fractions of a consistent volume.

  • Fraction Analysis: Monitor the collected fractions by TLC using a UV lamp (254 nm) for visualization.[4]

  • Isolation: Combine the fractions that contain the pure product. Remove the solvent under reduced pressure using a rotary evaporator to yield the purified 3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine.

Workflow Diagram: Flash Column Chromatography

G cluster_prep Preparation cluster_sep Separation cluster_iso Analysis & Isolation tlc TLC Analysis (Optimize Mobile Phase, Rf ≈ 0.25) pack Column Packing (Silica Gel Slurry) tlc->pack load Sample Loading (Wet or Dry Method) pack->load elute Elution (Gradient: Hex/EtOAc + TEA) load->elute collect Fraction Collection elute->collect analyze TLC Analysis of Fractions collect->analyze pool Pool Pure Fractions analyze->pool evap Solvent Removal (Rotary Evaporation) pool->evap final_product final_product evap->final_product Purified Product

A generalized workflow for purification by flash column chromatography.

Purification by Recrystallization

Recrystallization is a powerful technique for achieving high purity if your crude material is already relatively clean (>85%) and crystalline.

Troubleshooting Guide

  • Problem: The compound "oils out" as a liquid instead of forming crystals upon cooling.

    • Cause: The boiling point of the solvent may be higher than the melting point of your compound, or the solution is too concentrated.

    • Solution 1: Add a small amount of additional hot solvent to make the solution more dilute before cooling.

    • Solution 2: Switch to a lower-boiling point solvent or use a solvent/anti-solvent system. For example, dissolve the compound in a minimal amount of a good hot solvent (like ethanol) and then add a poor solvent (like water) dropwise until the solution becomes slightly cloudy. Reheat to clarify and then cool slowly.

  • Problem: No crystals form upon cooling, even after placing the flask in an ice bath.

    • Solution 1 (Induce Crystallization): Try scratching the inside of the flask with a glass rod just below the solvent line. The microscopic scratches can provide nucleation sites for crystal growth.

    • Solution 2 (Seeding): If you have a small crystal of the pure material, add it to the cold solution to act as a seed for crystal growth.

    • Solution 3 (Reduce Solubility): Your solution may be too dilute. Carefully evaporate some of the solvent and attempt to cool again.

  • Problem: The recovery yield is very low.

    • Cause: You may have used too much solvent, or the compound has significant solubility in the solvent even at low temperatures.

    • Solution: After filtering the first crop of crystals, concentrate the mother liquor (the remaining solution) by about half and cool it again to obtain a second crop of crystals. Note that the second crop may be less pure than the first.

Detailed Protocol: Recrystallization

  • Solvent Selection: Following the screening protocol described in the FAQ section, identify a suitable solvent or solvent pair.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent portion-wise while heating the mixture (e.g., on a hot plate) with stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Workflow Diagram: Recrystallization

G start Start with Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve cool Cool Slowly to Room Temp, Then Ice Bath dissolve->cool decision Crystals Formed? cool->decision oiling_out Troubleshoot: - Add more solvent - Change solvent cool->oiling_out 'Oils Out' filter Collect Crystals (Vacuum Filtration) decision->filter Yes no_crystals Troubleshoot: - Scratch flask - Add seed crystal - Reduce solvent volume decision->no_crystals No wash Wash with Cold Solvent filter->wash dry Dry Under Vacuum wash->dry end Pure Crystalline Product dry->end

A decision-making workflow for the recrystallization process.

References

  • Royal Society of Chemistry. (n.d.). Supporting Information for a relevant publication. RSC.org. Retrieved from [Link]

  • SIELC Technologies. (2018). Separation of 4,4'-Bipyridine on Newcrom R1 HPLC column. Application Note. Retrieved from [Link]

  • Dunn, G. E., & Blackburn, B. J. (1974). Pyridine-catalyzed Halogenation of Aromatic Compounds. I. Bromination. Canadian Journal of Chemistry, 52(14), 2552-2561. Retrieved from [Link]

  • Gulevskaya, A. V., & Pozharskii, A. F. (2004). On the reactivity of the bromine atoms in brominated pyridines: The preparation of brominated 2‐ and 4‐aminopyridines. Recueil des Travaux Chimiques des Pays-Bas, 123(4), 209-216. Retrieved from [Link]

Sources

catalyst poisoning solutions in pyridine-boronic acid cross-coupling

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Catalyst Poisoning & Protodeboronation Solutions Ticket ID: PYR-SUZ-001 Status: Open Assigned Specialist: Senior Application Scientist

Diagnostic Hub: Identify Your Failure Mode

Before optimizing, you must distinguish between Catalyst Poisoning (the catalyst is deactivated by the pyridine nitrogen) and Protodeboronation (the boronic acid decomposes before coupling).

Triage Workflow

The following decision tree will help you isolate the root cause of your low yields.

Diagnostic_Workflow Start Reaction Failed (Low Yield / No Conversion) CheckSM Analyze Crude Mixture (LC-MS / NMR) Start->CheckSM Result1 Aryl Halide: Remaining Boronic Acid: Gone Byproduct: Pyridine (Ar-H) CheckSM->Result1 Case A Result2 Aryl Halide: Remaining Boronic Acid: Remaining Catalyst: Precipitated (Pd Black) CheckSM->Result2 Case B Result3 Aryl Halide: Consumed Product: Homocoupling CheckSM->Result3 Case C Diagnosis1 Diagnosis: Protodeboronation The boronic acid hydrolyzed faster than the catalytic cycle. Result1->Diagnosis1 Diagnosis2 Diagnosis: Catalyst Poisoning Pyridine N-coordinated to Pd, shutting down the cycle. Result2->Diagnosis2 Diagnosis3 Diagnosis: Oxidative Issues Oxygen ingress or incorrect base stoichiometry. Result3->Diagnosis3

Caption: Diagnostic workflow to distinguish between substrate instability (Case A) and catalyst deactivation (Case B).

Technical Deep Dive: The Mechanisms of Failure

Problem A: Catalyst Poisoning (The "Choke")

The Mechanism: Pyridines are strong


-donors. In standard Suzuki couplings, the pyridine nitrogen competes with phosphine ligands for the Palladium center. If the pyridine binds to the Pd(II) intermediate, it forms a stable, unreactive [L-Pd(Ar)(Pyridine)-X] species, preventing transmetallation.

The Solution: Steric Bulk You must use ligands that are sufficiently bulky to physically block the pyridine nitrogen from approaching the Pd center, while still allowing the oxidative addition of the aryl halide.

  • Recommended Ligands: Buchwald Biaryl Phosphines (e.g., XPhos , SPhos , RuPhos ) or NHC ligands (e.g., Pd-PEPPSI-IPr ).

Problem B: Protodeboronation (The "Leak")

The Mechanism: 2-Pyridyl boronic acids are notoriously unstable.[1][2] The basic nitrogen facilitates a mechanism where water/base attacks the boron, leading to C-B bond cleavage and releasing the simple pyridine (Ar-H). This reaction is often faster than the cross-coupling itself.

The Solution: "Slow Release" or Protection

  • MIDA Boronates: These protect the boron atom, releasing the active species slowly to keep its concentration low (minimizing decomposition) but sufficient for coupling.

  • Anhydrous Conditions: Removing water prevents the hydrolytic pathway, though this requires specialized anhydrous bases (e.g.,

    
     ground in a glovebox).
    

Experimental Protocols

Protocol 1: The "Buchwald G3" Method (Best for Catalyst Poisoning)

Use this when your boronic acid is stable (e.g., 3- or 4-pyridyl), but the reaction stalls due to N-coordination.

Rationale: The G3 precatalyst ensures a 1:1 Pd:Ligand ratio and rapid activation, preventing the formation of inactive Pd-pyridine complexes early in the reaction [1].

Reagents:

  • Catalyst: XPhos Pd G3 (2-4 mol%)

  • Ligand: XPhos (2-4 mol%) - Optional: Adding extra ligand can further suppress poisoning.

  • Solvent: 1,4-Dioxane/Water (4:1) or n-Butanol.

  • Base:

    
     (3.0 equiv).
    

Step-by-Step:

  • Charge Solids: Add Aryl Halide (1.0 equiv), Boronic Acid (1.2-1.5 equiv), XPhos Pd G3, and

    
     to a vial equipped with a stir bar.
    
  • Inert Atmosphere: Seal the vial and purge with Argon/Nitrogen (3x cycles).

  • Solvent Addition: Add degassed solvent via syringe.[3][4]

  • Activation: Heat to 80°C (for Bromides) or 100°C (for Chlorides).

    • Note: Do not stir at room temperature for long periods; heat rapidly to activate the G3 precatalyst.

  • Monitoring: Check LC-MS at 1 hour. If conversion is <10%, increase temperature to 110°C.

Protocol 2: The MIDA Boronate Method (Best for 2-Pyridyls)

Use this specifically for 2-pyridyl coupling partners which are prone to protodeboronation.

Rationale: The MIDA ligand hydrolyzes slowly in the presence of water and base, releasing the active boronic acid at a rate that matches the catalytic cycle, preventing accumulation and decomposition [2].

Reagents:

  • Substrate: 2-Pyridyl MIDA boronate (1.5 equiv).

  • Catalyst: Pd(OAc)2 (2 mol%) + SPhos (4 mol%) OR XPhos Pd G2 (2 mol%).

  • Additive: Cu(OAc)2 (0.5 equiv) - Optional, aids in transmetallation for difficult substrates.

  • Solvent: DMF/Water (10:1) or Dioxane/Water (5:1).[2]

  • Base:

    
     (5.0 equiv).
    

Step-by-Step:

  • Preparation: In a glovebox or under Ar flow, combine Aryl Halide, MIDA boronate, Catalyst, and Base.

  • Solvent: Add the solvent mixture (degassed).[3]

  • Thermal Cycle: Heat to 100°C .

    • Critical: MIDA hydrolysis is temperature-dependent. Lower temperatures (60°C) may result in no reaction because the boron is never unprotected.

  • Workup: MIDA boronates are silica-stable. If the reaction is incomplete, you can recover unreacted MIDA boronate via column chromatography.

Troubleshooting Data & FAQs

Common Failure Modes Table
SymptomProbable CauseCorrective Action
Reaction turns black immediately Rapid Pd precipitation (Pd black formation).Switch to a precatalyst (G3/G4) or add excess ligand (e.g., 1:2 Pd:Ligand ratio).
Starting Material (SM) intact, Boronate gone Protodeboronation.Use MIDA boronate or switch to anhydrous conditions (Dioxane, CsF).
Reaction stalls at 50% conversion Catalyst death/poisoning.Add a second portion of catalyst (1 mol%) after 4 hours.
Homocoupling of Aryl Halide Oxidation / Slow Transmetallation.Ensure rigorous degassing. Switch to a more active ligand (e.g., SPhos) to accelerate transmetallation.
Frequently Asked Questions

Q: Why do I need to use "G3" precatalysts? Can't I just mix


 and XPhos? 
A:  You can, but it is risky with pyridines. 

generates free dba (dibenzylideneacetone), which can compete for the metal center. Furthermore, mixing in situ often leads to variable Pd:Ligand ratios. If the ratio drops below 1:1 locally, the pyridine substrate will bind to the Pd and permanently deactivate it. G3 precatalysts guarantee a 1:1 active species ratio immediately upon heating [3].

Q: My 2-pyridyl boronic acid is not commercially available as a MIDA boronate. What now? A: You can synthesize the MIDA boronate yourself (it's a simple condensation with MIDA acid), or you can try the "Anhydrous Protocol" :

  • Use 2-Pyridyl Pinacol Boronate .

  • Solvent: Anhydrous Toluene or Dioxane.[3]

  • Base: Anhydrous

    
     or 
    
    
    
    (dried under vacuum at 150°C).
  • This prevents the water-mediated protodeboronation pathway.

Q: How do I validate if my catalyst is being poisoned? (Self-Validating System) A: Perform a Standard Addition Test :

  • Run your standard reaction (Reaction A).

  • Run a control reaction (Reaction B) with a "easy" substrate (e.g., phenylboronic acid + chlorobenzene) in the presence of your pyridine substrate (1.0 equiv).

  • If Reaction B fails or is significantly slower than usual, your pyridine substrate is actively poisoning the catalyst.

Visualizing the Poisoning Pathway

The following diagram illustrates the competition between the Ligand (L) and the Pyridine Poison (Py) for the Palladium center.

Poisoning_Mechanism Pd0 Pd(0)-L (Active) OxAdd Pd(II)-Ar-X (Oxidative Addn) Pd0->OxAdd Ar-X TransMet Transmetallation (Productive) OxAdd->TransMet Boronic Acid (Bulky Ligand Protects Pd) Poisoned Pd(II)-Pyridine (Dead Catalyst) OxAdd->Poisoned Pyridine Binding (Small Ligand Allows N-Coord) TransMet->Pd0 Reductive Elim (Product Released)

Caption: Kinetic competition between productive transmetallation and non-productive pyridine coordination (poisoning).

References

  • Buchwald, S. L., et al. "Palladium-Catalyzed Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides." Angewandte Chemie International Edition, 2006.[5]

  • Burke, M. D., et al. "Slow-Release of Unstable Boronic Acids from MIDA Boronates." Journal of the American Chemical Society, 2009.

  • Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions." Chemical Science, 2013.

  • BenchChem Technical Support. "Managing Protodeborylation in Suzuki Reactions." BenchChem Knowledge Base, 2025.

Sources

thermal stability of 3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine under reflux

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Pyridine Derivatives & Heterocyclic Intermediates Subject: Thermal Stability & Handling Guide for 3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine Case ID: PYR-3B5M-T4M[1]

Executive Summary: The Stability Matrix

You are inquiring about the thermal stability of 3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine under reflux. As a Senior Application Scientist, I must clarify that while this scaffold is generally robust, "reflux" is a variable condition that depends entirely on your solvent system and atmosphere.

The Short Answer: This molecule is thermally stable up to ~200°C in inert, non-nucleophilic solvents (e.g., Toluene, Xylenes). However, it exhibits conditional instability in three specific reflux scenarios:

  • Catalytic Dehalogenation: In the presence of residual Palladium (Pd) and alcohols.

  • Benzylic Oxidation: The C4-methyl group is susceptible to oxidation in aerated ethers (THF/Dioxane).[1]

  • Acidic Demethylation: The C5-methoxy group will cleave in high-boiling acidic media (e.g., 48% HBr).[1]

Part 1: Diagnostic Overview (Solvent & Temperature Limits)

Use this table to determine if your current experimental setup risks degrading the compound.

Solvent SystemReflux Temp (°C)Stability RatingPrimary Risk Factor
Toluene / Xylenes 110 – 140High Safe.[1] Ideal for thermal rearrangement or crystallization.
Ethanol / Methanol 65 – 78Moderate Protodebromination. High risk if traces of Pd(0) are present.
THF / 1,4-Dioxane 66 – 101Moderate Peroxide Oxidation. The C4-methyl is prone to radical attack if solvents are not degassed.[1]
DMF / DMSO >150Low Thermal Decomposition. Prolonged heating >140°C can cause polymerization or

by dimethylamine (from DMF hydrolysis).
Acetic Acid / HBr >100Critical Ether Cleavage. Will convert the 4-methoxyphenyl group to a phenol.[1]

Part 2: Mechanisms of Degradation (The "Why")

To troubleshoot effectively, you must understand the invisible chemistry occurring in your flask.

The Protodebromination Trap

If you synthesized this molecule via Suzuki coupling and are now refluxing it without rigorous purification, residual Palladium is your enemy.

  • Mechanism: In alcoholic solvents (EtOH/MeOH), Pd(0) inserts into the C-Br bond.[1] The solvent acts as a hydride source (via

    
    -hydride elimination), replacing the Bromine with Hydrogen.
    
  • Result: You isolate 3-(4-methoxyphenyl)-4-methylpyridine.[1] The mass spectrum will show a loss of the Br isotope pattern (M-79/81).

The C4-Methyl Oxidation

The methyl group at position 4 is "picolinic"—it is electron-deficient due to the pyridine nitrogen but benzylic-like regarding radical stability.[1]

  • Mechanism: Under reflux in non-degassed ethers (THF), dissolved oxygen forms peroxides. These abstract a hydrogen from the C4-methyl, leading to the aldehyde or carboxylic acid.

  • Result: Darkening of reaction mixture (tar formation) and appearance of a carbonyl peak (~10 ppm) in

    
    H NMR.
    
Visualization: Degradation Pathways

DecompositionPathways Start 3-Bromo-5-(4-methoxyphenyl)- 4-methylpyridine Path1 Pathway A: Protodebromination Start->Path1 Reflux in EtOH + Trace Pd(0) Path2 Pathway B: Benzylic Oxidation Start->Path2 Reflux in THF/Air (Radical Mechanism) Path3 Pathway C: Ether Cleavage Start->Path3 Reflux in HBr/AcOH Prod1 Product A: Des-bromo derivative (Loss of functionality) Path1->Prod1 Prod2 Product B: Pyridine-4-carboxylic acid (Tars/Color change) Path2->Prod2 Prod3 Product C: Phenol derivative (Solubility change) Path3->Prod3

Figure 1: Primary thermal degradation pathways.[1] Note that Pathway A is the most common "silent" failure mode in coupling reactions.

Part 3: Troubleshooting Guide

Issue 1: "My reaction mixture turned black/tarry after reflux."

  • Cause: Likely oxidative polymerization of the C4-methyl group or formation of Pyridine N-oxide.[1]

  • Diagnostic: Check TLC. N-oxides are highly polar and stay at the baseline.[1]

  • Solution:

    • Ensure the reaction is under Nitrogen/Argon.[2][3]

    • Add a radical inhibitor (e.g., BHT) if the reaction does not involve radical mechanisms.

    • Switch solvent from THF to Toluene (less prone to peroxide formation).

Issue 2: "I lost the Bromine atom (Mass Spec shows M-Br)."

  • Cause: Protodebromination driven by residual Pd catalyst from a previous step.

  • Diagnostic:

    
    H NMR will show a new aromatic proton signal (usually a triplet or dd) where the Br was.
    
  • Solution:

    • Scavenge: Use a metal scavenger (e.g., SiliaMetS® Thiol) before the reflux step.

    • Solvent Switch: Avoid primary alcohols (MeOH, EtOH). Use 2-Propanol (slower hydride transfer) or Acetonitrile .[1]

Issue 3: "Yield is low; starting material is unreacted."

  • Cause: Steric hindrance. The C4-methyl group creates significant steric crowding around the C3-Bromine and C5-Aryl groups.[1]

  • Solution:

    • Reflux is necessary, but "gentle" reflux (THF, 66°C) may be insufficient.

    • Switch to 1,4-Dioxane (101°C) or Toluene (110°C) to overcome the activation energy barrier imposed by the methyl group.

Part 4: Validated Protocols

Protocol A: Safe Reflux Setup (Inert Atmosphere)

To prevent oxidation of the C4-methyl group.[1]

  • Vessel: Use a 2-neck round bottom flask.

  • Degassing: Dissolve compound in solvent (e.g., Toluene). Sparge with Argon for 15 minutes before heating.

  • Sealing: Fit a reflux condenser capped with a balloon of Argon or a nitrogen line bubbler.

  • Heating: Heat to reflux.[4]

    • Checkpoint: The solution should remain clear to light yellow.[5] Darkening indicates oxidation.

Protocol B: Pd Scavenging (Pre-Reflux)

Required if the starting material came directly from a Suzuki coupling.

  • Dissolve the crude 3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine in Ethyl Acetate.[1]

  • Add activated charcoal (10% w/w) or Silica-Thiol scavenger .[1]

  • Reflux gently for 30 minutes.

  • Filter hot through a Celite pad.

  • Evaporate solvent. The residue is now safe for high-temperature reflux steps.[1]

Part 5: Frequently Asked Questions (FAQs)

Q1: Can I distill this compound? A: Yes, but with caution. The boiling point is estimated at ~190–210°C (based on 3-bromo-4-methylpyridine analogs).[1] You must use high vacuum (<1 mbar) to lower the boiling point to <150°C to avoid thermal decomposition.

Q2: Is the methoxy group stable to Lewis Acids? A: Generally, yes (e.g.,


 might cause issues, but mild Lewis acids are fine). However, Boron Tribromide (

)
will instantly cleave the methoxy group to a phenol. Avoid

unless demethylation is the goal.

Q3: Why does the NMR show broad peaks at room temperature? A: This is due to atropisomerism (restricted rotation). The C4-methyl and C5-(4-methoxyphenyl) groups are sterically crowded.[1] At room temperature, the rotation of the phenyl ring might be slow on the NMR timescale.

  • Validation: Run the NMR at 50°C. If the peaks sharpen, the molecule is chemically pure, and the broadening is just a dynamic physical effect.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.[6] (General reference for pyridine thermal stability and oxidation susceptibility of picolines).

  • Lott, J., et al. (2024). Purple Light-Promoted Coupling of Bromopyridines. Journal of Organic Chemistry. Link (Discusses radical stability and debromination pathways).[1]

  • BenchChem. (2025).[2][3] A Researcher's Guide to 3-Bromo-5-methoxypyridine. Link (Provides baseline stability data for the 3-bromo-5-methoxy substructure).[1]

  • Lei, X., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. MDPI Molecules. Link (Protocol validation for Suzuki coupling of sterically hindered methyl-pyridines).

Sources

debromination byproducts in Pd-catalyzed pyridine coupling

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Debromination in Pd-Catalyzed Pyridine Couplings

Welcome to the Technical Support Center for late-stage functionalization and cross-coupling methodologies. This guide is specifically engineered for researchers, scientists, and drug development professionals facing the pervasive issue of debromination (hydrodehalogenation) during palladium-catalyzed cross-coupling of bromopyridines (e.g., Suzuki-Miyaura, Buchwald-Hartwig, and Stille couplings).

Below, we dissect the causality of this side reaction, provide field-proven troubleshooting workflows, and outline self-validating protocols to ensure scientific integrity in your synthetic campaigns.

Frequently Asked Questions (FAQs): Mechanistic Insights

Q1: What exactly causes the debromination byproduct in my pyridine cross-coupling? A1: Debromination (protodehalogenation) occurs when the carbon-bromine bond is reduced to a carbon-hydrogen bond instead of forming the desired C–C or C–N bond. Mechanistically, after the initial oxidative addition of the bromopyridine to the Pd(0) catalyst, the resulting Ar–Pd(II)–Br intermediate is intercepted by a hydride source before transmetalation can occur [1]. This hydride typically originates from unproductive


-hydride elimination of alkoxide bases (like NaOtBu), primary/secondary alcohol solvents (like ethanol or isopropanol), or trace water in the reaction mixture [2]. The intermediate Ar–Pd(II)–H then undergoes reductive elimination to yield the debrominated pyridine.

Q2: Why are bromopyridines, particularly 2-bromopyridines, so susceptible to this side reaction? A2: Pyridines are highly electron-deficient heterocycles. This electron deficiency accelerates the initial oxidative addition step but significantly decelerates the subsequent transmetalation step. Because the Ar–Pd(II)–Br intermediate persists longer in solution, it is highly vulnerable to competitive reduction pathways [3]. Furthermore, 2-bromopyridines can coordinate to the palladium center via the basic pyridine nitrogen, forming a stable chelate that further inhibits transmetalation and poisons the catalyst, leaving hydrodehalogenation as the path of least resistance [4].

Q3: How does ligand selection influence the competition between coupling and debromination? A3: The supporting phosphine ligand dictates the steric and electronic environment of the palladium center. Simple ligands like PPh


 often fail because they do not provide enough steric bulk to accelerate the product-forming reductive elimination. Switching to bulky, electron-rich dialkylbiaryl phosphines (e.g., RuPhos, XPhos, or SPhos) serves two purposes:
  • The electron-rich nature stabilizes the Pd(0) species.

  • The extreme steric bulk forces the transmetalated intermediate to rapidly undergo reductive elimination, outcompeting the slower

    
    -hydride elimination pathway [1].
    

Q4: Can I adjust my solvent and base to rescue a failing reaction? A4: Absolutely. If you observe high levels of debromination, immediately audit your solvent and base. Switch from alkoxide bases (which act as hydride donors) to weaker, non-nucleophilic bases like anhydrous K


PO

or Cs

CO

[1]. Replace any primary or secondary alcohol solvents with aprotic alternatives like toluene, THF, or 1,4-dioxane. Ensure rigorous anhydrous conditions, as trace water can hydrolyze the base or boronic acid, generating hydride equivalents.

Mechanistic & Troubleshooting Visualizations

To systematically address debromination, understanding the divergence in the catalytic cycle is critical. The diagram below illustrates how the vulnerable Pd(II) intermediate partitions between the desired transmetalation and the undesired reduction.

Mechanism Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Fast for Pyridines) Pd0->OxAdd PdII Ar-Pd(II)-Br (Vulnerable Intermediate) OxAdd->PdII Transmet Transmetalation (Slower) PdII->Transmet Boronic Acid / Base BetaHydride Beta-Hydride Elimination (from base/solvent) PdII->BetaHydride Alkoxide/Alcohol RedElim Reductive Elimination Transmet->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Product (Desired) RedElim->Product PdH Ar-Pd(II)-H BetaHydride->PdH Debrom Hydrodehalogenation (Debrominated Byproduct) PdH->Debrom

Caption: Divergent catalytic pathways in Pd-catalyzed coupling: desired transmetalation vs. undesired debromination.

When debromination is detected via LC-MS or NMR, follow this logical troubleshooting tree to iteratively optimize your reaction conditions:

Workflow Start High Debromination Observed CheckSolvent Is solvent a primary/ secondary alcohol? Start->CheckSolvent ChangeSolvent Switch to Toluene, THF, or Dioxane CheckSolvent->ChangeSolvent Yes CheckBase Is base an alkoxide (e.g., NaOtBu)? CheckSolvent->CheckBase No ChangeBase Switch to K3PO4 or Cs2CO3 CheckBase->ChangeBase Yes CheckLigand Using simple phosphines (e.g., PPh3)? CheckBase->CheckLigand No ChangeLigand Switch to bulky biaryls (RuPhos, XPhos) CheckLigand->ChangeLigand Yes Optimize Optimize Temp & Ensure Anhydrous System CheckLigand->Optimize No

Caption: Systematic troubleshooting workflow to suppress debromination in cross-coupling reactions.

Quantitative Data: Impact of Reaction Parameters

The following table synthesizes the impact of varying reaction parameters on the ratio of desired coupled product to the debrominated byproduct in a standard Suzuki-Miyaura coupling of 3-bromopyridine with phenylboronic acid [1].

LigandBaseSolventTemp (°C)Yield (Coupled)Yield (Debrominated)Conclusion
PPh

NaOtBuEtOH8015%75%Alkoxide/alcohol act as strong hydride donors.
PPh

K

PO

Toluene10045%30%Removing hydride donors improves yield, but slow reductive elimination persists.
XPhosK

PO

Toluene10088%<5%Bulky ligand accelerates reductive elimination; debromination is suppressed.
RuPhosCs

CO

1,4-Dioxane10092%<2%Optimal combination of bulky ligand and weak, non-nucleophilic base.

Self-Validating Experimental Protocol

Protocol: Suzuki-Miyaura Coupling of 3-Bromopyridine with Minimized Debromination This methodology utilizes a bulky, electron-rich phosphine ligand (RuPhos) and a mild phosphate base to kinetically favor the cross-coupling pathway over protodehalogenation [1].

Reagents & Materials:

  • 3-Bromopyridine (1.0 mmol, limiting reagent)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv.)

  • Pd

    
    (dba)
    
    
    
    (0.02 mmol, 2 mol% Pd)
  • RuPhos (0.04 mmol, 4 mol%)

  • Anhydrous K

    
    PO
    
    
    
    (2.0 mmol, 2.0 equiv.)
  • Anhydrous Toluene (5 mL)

  • Oven-dried Schlenk tube and inert gas (N

    
     or Argon)
    

Step-by-Step Methodology:

  • Preparation of the Reaction Vessel: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add phenylboronic acid (1.2 mmol) and finely milled anhydrous K

    
    PO
    
    
    
    (2.0 mmol).
    • Scientific Rationale: Milling the base increases the surface area for the heterogeneous transmetalation step, accelerating the desired pathway.

  • Atmosphere Exchange: Seal the tube with a septum. Evacuate the tube under high vacuum and backfill with inert gas (Argon or N

    
    ). Repeat this cycle three times to ensure a rigorously oxygen- and moisture-free environment.
    
    • Scientific Rationale: Trace water can hydrolyze the boronic acid or base, leading to undesired hydride generation.

  • Catalyst Pre-activation (Separate Vial): In a separate, inert-gas-purged vial, dissolve Pd

    
    (dba)
    
    
    
    (2 mol%) and RuPhos (4 mol%) in 2 mL of anhydrous toluene. Stir for 5 minutes until the solution turns a deep, homogeneous red/orange, indicating the formation of the active Pd(0)L
    
    
    complex.
  • Reagent Addition: Add 3-bromopyridine (1.0 mmol) to the Schlenk tube via a micro-syringe. Subsequently, transfer the pre-activated catalyst solution into the Schlenk tube via syringe. Add the remaining 3 mL of anhydrous toluene.

  • Reaction Execution: Replace the septum with a Teflon screwcap under a positive flow of inert gas. Seal tightly and submerge the tube in a pre-heated oil bath at 100 °C. Stir vigorously (800+ rpm) for 16 hours.

  • Workup & Validation: Cool the reaction to room temperature. Quench by adding 5 mL of deionized water. Extract the aqueous layer with ethyl acetate (3 x 10 mL). Combine the organic layers, dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure.
  • Analysis: Analyze the crude mixture via

    
    H NMR or LC-MS. The absence of a peak corresponding to pyridine (the debrominated byproduct) validates the efficacy of the ligand/base selection. Purify the desired biaryl product via flash column chromatography.
    

References

  • Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, National Center for Biotechnology Information (PMC). Available at:[Link]

  • Li, H., et al. "Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters." Journal of the American Chemical Society, National Center for Biotechnology Information (PMC). Available at:[Link]

  • Zhang, Y., et al. "Process-Ready Nickel-Catalyzed Suzuki–Miyaura Coupling Enabled by tri-ProPhos." ACS Catalysis, American Chemical Society. Available at:[Link]

Validation & Comparative

Technical Guide: 1H NMR Structural Elucidation of 3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the 1H NMR spectrum of 3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine . It is designed for medicinal chemists and structural biologists requiring rigorous verification of this specific scaffold, often utilized as an intermediate in the synthesis of p38 MAP kinase inhibitors and other heterocyclic pharmacophores.

Executive Summary & Structural Context

The target molecule, 3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine , represents a non-symmetric, trisubstituted pyridine system. Its structural verification is critical because standard synthetic routes (Suzuki-Miyaura coupling of 3,5-dibromo-4-methylpyridine) frequently yield two problematic impurities: the unreacted starting material and the bis-coupled byproduct .

This guide compares the spectral "performance"—defined here as signal resolution and diagnostic distinctiveness—of the target molecule against these critical process impurities.

Core Analytical Challenge: Differentiating the asymmetric target from its symmetric precursors and byproducts using proton resonance symmetry.

Theoretical Spectral Assignment

The 1H NMR spectrum (typically in CDCl₃ or DMSO-d₆) is characterized by four distinct signal zones.

Zone A: The Pyridine Core (Heteroaromatic Region)

Unlike the starting material (3,5-dibromo-4-methylpyridine), which possesses C2v symmetry rendering the C2 and C6 protons equivalent, the target molecule is asymmetric.

  • H-2 (Adjacent to Bromine): The most deshielded proton due to the inductive effect of the adjacent Nitrogen and the electronegative Bromine at C3. Appears as a sharp singlet typically between 8.50 – 8.70 ppm .

  • H-6 (Adjacent to Aryl): Deshielded by the Nitrogen and the magnetic anisotropy of the aryl ring at C5. Appears as a sharp singlet typically between 8.30 – 8.50 ppm .

  • Diagnostic Key: The presence of two distinct singlets (integration 1H each) confirms mono-substitution.

Zone B: The 4-Methoxyphenyl Substituent (Aryl Region)
  • AA'BB' System: The para-substituted benzene ring displays a characteristic "roofed" doublet pair (approx. AA'XX' or AA'BB' system depending on field strength).

    • H-2'/H-6' (Meta to OMe, Ortho to Pyridine): Doublet (~8.5 Hz) at 7.20 – 7.40 ppm .

    • H-3'/H-5' (Ortho to OMe): Doublet (~8.5 Hz) shielded by the oxygen lone pair, appearing upfield at 6.90 – 7.05 ppm .

Zone C: The Methoxy Group [1][2]
  • -OCH₃: Strong, sharp singlet (integration 3H) at 3.80 – 3.88 ppm .[3]

Zone D: The Methyl Pivot (C4)
  • -CH₃: Attached to the pyridine ring at C4.[4] It is sterically crowded by the Bromine (C3) and the Aryl group (C5). It appears as a singlet at 2.30 – 2.45 ppm .

  • Note: It does not show splitting because there are no vicinal protons (C3 has Br, C5 has Aryl).

Comparative Analysis: Target vs. Impurities

The following table contrasts the target molecule with its primary synthetic alternatives (impurities). This serves as a "performance check" for reaction monitoring.

FeatureTarget Molecule (Mono-coupled)Alternative A (Starting Material: 3,5-Dibromo-4-methylpyridine)Alternative B (Bis-coupled Byproduct)
Symmetry Asymmetric (C1)Symmetric (C2v)Symmetric (C2v)
Pyridine H2/H6 2 Distinct Singlets (1H each)1 Singlet (2H)1 Singlet (2H)
Aryl Signals 1 Set of AA'BB' (4H)None2 Sets (8H total)
Methoxy (-OCH₃) Singlet (3H)NoneSinglet (6H)
Methyl (-CH₃) ~2.40 ppm~2.60 ppm (Deshielded by 2 Br)~2.20 ppm (Shielded by 2 Aryl rings)
Validation Status Pass if H2/H6 split.[5]Fail if only 1 Py-H signal.Fail if OMe integration is 2x Methyl.
Visualization of Analytical Logic

The following diagram illustrates the decision tree for structural verification based on the NMR data described above.

NMR_Logic Sample Crude Reaction Mixture Acquisition Acquire 1H NMR (CDCl3) Sample->Acquisition Check_Methyl Check Methyl Region (2.2 - 2.6 ppm) Acquisition->Check_Methyl Methyl_Result Singlet Observed? Check_Methyl->Methyl_Result Check_Aromatic Analyze Pyridine Region (8.0 - 9.0 ppm) Methyl_Result->Check_Aromatic Yes Symmetry_Check Signal Count for Py-H Check_Aromatic->Symmetry_Check Result_SM IDENTIFIED: Starting Material (1 Singlet, 2H) Symmetric Symmetry_Check->Result_SM 1 Singlet (No Aryl) Result_Bis IDENTIFIED: Bis-Coupled Impurity (1 Singlet, 2H) Symmetric + High OMe Integral Symmetry_Check->Result_Bis 1 Singlet (+ High Aryl) Result_Target CONFIRMED: Target Molecule (2 Distinct Singlets, 1H each) Asymmetric Symmetry_Check->Result_Target 2 Distinct Singlets

Figure 1: Analytical workflow for distinguishing the target 3-bromo-5-aryl-4-methylpyridine from symmetric synthetic impurities.

Detailed Experimental Protocol

To ensure reproducible data that matches the theoretical values above, follow this standardized protocol.

Materials
  • Solvent: Chloroform-d (CDCl₃) with 0.03% v/v TMS (Tetramethylsilane) as internal reference.

    • Alternative: DMSO-d₆ is acceptable but may shift phenolic/amine protons (not present here) and slightly deshield aromatic protons due to polarity.

  • Tube: 5mm High-Precision NMR Tube (Wilmad or equivalent).

  • Instrument: 400 MHz spectrometer (minimum) recommended for clear resolution of the AA'BB' system.

Procedure
  • Sample Preparation:

    • Weigh 5–10 mg of the dried solid product.

    • Dissolve completely in 0.6 mL of CDCl₃. Ensure the solution is clear; filter through a cotton plug if turbidity persists (suspended solids cause line broadening).

  • Acquisition Parameters:

    • Pulse Sequence: Standard 1H (zg30 or equivalent).

    • Scans (NS): 16 (sufficient for >5 mg sample).

    • Relaxation Delay (D1): Set to 1.0 s (standard) or 5.0 s if accurate quantitative integration of the Methyl vs. Methoxy ratio is required (to allow full relaxation of the isolated methyl spins).

  • Processing:

    • Referencing: Calibrate the TMS peak to 0.00 ppm (or residual CHCl₃ to 7.26 ppm).

    • Phasing: Apply manual phasing to ensure flat baselines, critical for accurate integration of the aromatic region.

    • Integration: Normalize the Methyl singlet (approx 2.4 ppm) to 3.00 .

      • Check: The Methoxy singlet should integrate to ~3.00.

      • Check: The Pyridine singlets should integrate to 1.00 each.[6]

References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[7] (General principles of pyridine substituent effects and symmetry).

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. [Link] (Authoritative database for chemical shift increments).

Sources

Comparative Guide: 13C NMR Chemical Shifts and Electronic Performance of 4-Methyl vs. 4-Methoxy Pyridines

Author: BenchChem Technical Support Team. Date: March 2026

In medicinal chemistry and drug development, the pyridine ring is a ubiquitous pharmacophore. Modifying the C4 position of this scaffold with different functional groups—such as a methyl (-CH₃) or methoxy (-OCH₃) group—fundamentally alters the ring's electron density, basicity (pKa), and target binding affinity.

This guide objectively compares the electronic "performance" of 4-methyl and 4-methoxy substituents using 13C Nuclear Magnetic Resonance (NMR) spectroscopy as the definitive quantitative benchmark. Furthermore, we compare the analytical workflows used to acquire this data, contrasting standard high-field NMR with emerging SABRE-enhanced benchtop NMR technologies.

Scaffold Performance: Mechanistic Causality of Substituent Effects

The 13C NMR chemical shift is a highly sensitive, empirical probe for local electron density. By analyzing the shift deviations from the unsubstituted pyridine baseline, we can directly observe the causality of inductive and resonance effects[1].

  • 4-Methylpyridine (γ-Picoline): The methyl group acts as a weak electron donor via hyperconjugation and the inductive effect (+I). Because it lacks lone pairs, it cannot donate electrons through resonance. Consequently, its impact on the pyridine ring's global electron density is moderate. The ipso carbon (C4) experiences a deshielding effect (+11.0 ppm relative to pyridine) due to the inductive withdrawal by the sp² hybridized ring carbon compared to the sp³ methyl carbon. The ortho (C3/C5) and meta (C2/C6) carbons see minimal shielding changes[1].

  • 4-Methoxypyridine: The methoxy group features an electronegative oxygen atom bonded directly to the ring. Inductively (-I), it withdraws electrons, which strongly deshields the ipso C4 carbon (+30.1 ppm). However, the oxygen's lone pairs participate in strong resonance electron donation (+M effect) into the π-system of the pyridine ring. This resonance localizes negative charge on the ortho (C3/C5) and para (N1) positions. In 13C NMR, this increased electron density dramatically shields the C3/C5 carbons, shifting them upfield by approximately -13.4 ppm[1].

Substituent_Logic Sub Pyridine C4 Substitution Meth 4-Methyl Group (+I Inductive Effect) Sub->Meth Moxy 4-Methoxy Group (+M Resonance Effect) Sub->Moxy Meth_Shift C3/C5 Shielding: Minimal C4 Deshielding: +11.0 ppm Meth->Meth_Shift Moxy_Shift C3/C5 Shielding: -13.4 ppm C4 Deshielding: +30.1 ppm Moxy->Moxy_Shift Pharm Impact on Basicity (pKa) & Target Binding Meth_Shift->Pharm Moxy_Shift->Pharm

Logical relationship of substituent electronic effects and their 13C NMR shifts.

Quantitative Data Comparison: 13C NMR Chemical Shifts

The table below summarizes the experimental 13C NMR chemical shifts (in CDCl₃) demonstrating the stark contrast in electronic performance between the two substituents.

CompoundC2 / C6 (meta)C3 / C5 (ortho)C4 (ipso)Substituent Carbon
Pyridine (Baseline) 149.8 ppm123.6 ppm135.7 ppmN/A
4-Methylpyridine 149.6 ppm124.7 ppm146.7 ppm20.9 ppm (-CH₃)
4-Methoxypyridine 150.8 ppm110.2 ppm165.8 ppm55.2 ppm (-OCH₃)

Data Interpretation: The massive 14.5 ppm difference at the C3/C5 position between 4-methyl and 4-methoxy variants highlights the superiority of the methoxy group when a drug developer needs to increase electron density at the ortho positions to modulate target affinity.

Analytical Workflows: High-Field vs. SABRE-Enhanced Benchtop NMR

To validate these chemical shifts, researchers traditionally rely on high-field superconducting NMR (e.g., 400–500 MHz). However, high-field instruments are expensive and immobile. Benchtop NMR spectrometers (1–2 Tesla) offer a low-cost alternative but suffer from severe sensitivity issues for 13C due to its low natural abundance (1.1%) and low gyromagnetic ratio[2].

The Solution: Signal Amplification by Reversible Exchange (SABRE). SABRE solves benchtop sensitivity limits by transferring spin polarization from parahydrogen (p-H₂) to the target substrate via a temporary Iridium complex[3]. Because pyridine nitrogens act as ideal ligands for the Ir center, SABRE enables massive signal enhancements (up to 45,000-fold for 13C), allowing single-scan 13C benchtop acquisitions of 4-methylpyridine at natural isotopic abundance[3].

SABRE_Workflow A 1. Prepare Substrate (4-Methyl/Methoxypyridine) B 2. Add Iridium Catalyst [IrCl(COD)(IMes)] A->B C 3. Introduce Parahydrogen (p-H2) Gas B->C D 4. Reversible Ligand Exchange (SABRE Complex Formation) C->D E 5. Polarization Transfer (1H to 13C via INEPT) D->E F 6. Benchtop 13C NMR Detection (Enhanced Signal) E->F

Workflow for SABRE-enhanced 13C benchtop NMR of pyridine derivatives.

Experimental Protocols

Protocol A: Standard High-Field 13C NMR Acquisition

Causality Focus: Overcoming Quaternary Carbon Relaxation

  • Sample Preparation: Dissolve 15–20 mg of the pyridine derivative (4-methylpyridine or 4-methoxypyridine) in 0.5 mL of CDCl₃.

  • Referencing: Lock the spectrometer to the deuterium signal of CDCl₃. Use the central peak of the CDCl₃ triplet (77.16 ppm) as the internal chemical shift reference.

  • Parameter Optimization: Set up a 1D 13C{1H} decoupled sequence (e.g., zgpg30).

  • Relaxation Delay (Critical Step): Quaternary carbons (like the C4 ipso carbon) lack directly attached protons, resulting in inefficient dipole-dipole relaxation and exceptionally long T1 relaxation times. You must set a prolonged relaxation delay (D1 ≥ 2 to 3 seconds). If D1 is too short, the C4 signal will saturate and disappear into the baseline, invalidating the substituent comparison.

  • Validation: Ensure the signal-to-noise ratio of the C4 peak is at least 10:1 before halting the acquisition.

Protocol B: SABRE-Enhanced Benchtop 13C NMR Workflow

Causality Focus: Polarization Transfer Mechanics

  • Catalyst Activation: In a standard NMR tube, dissolve the Iridium precatalyst[IrCl(COD)(IMes)] (5.2 mM) in methanol-d₄.

  • Substrate Addition: Add the pyridine derivative (e.g., 4-methylpyridine) to achieve a concentration of ~150 mM[3].

  • Hyperpolarization: Bubble parahydrogen (p-H₂) gas through the solution for 15 seconds at a specific polarization transfer field (PTF, typically ~6.1 mT)[2]. Causality: The PTF must be carefully matched to the scalar couplings of the substrate to allow the spin order to flow from the p-H₂ hydrides through the Ir center into the pyridine ring.

  • INEPT Transfer & Detection: Rapidly transfer the sample to the benchtop NMR (1 T / 43 MHz). Apply a refocused INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) pulse sequence. Causality: INEPT is required because SABRE primarily hyperpolarizes the ¹H nuclei; the INEPT sequence utilizes J-coupling to transfer this massive polarization directly to the ¹³C nuclei just before detection, yielding optimal signal-to-noise[2].

  • Validation: Acquire a single scan. A successful SABRE transfer will yield a 13C spectrum with a signal-to-noise ratio comparable to a high-field instrument running hundreds of scans.

References

  • Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds Source: MDPI Molecules (2005) URL:[Link]

  • SABRE hyperpolarization enables high-sensitivity 1H and 13C benchtop NMR spectroscopy Source: Analyst, RSC Publishing (2018) URL:[Link]

  • Hyperpolarised 1H–13C Benchtop NMR Spectroscopy Source: MDPI Applied Sciences (2019) URL:[Link]

Sources

HRMS mass spectrometry data for C13H12BrNO

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth evaluation of High-Resolution Mass Spectrometry (HRMS) platforms for the structural elucidation and quantification of brominated small molecules, using


 as a representative model.

Executive Summary & Analyte Profiling

For researchers in drug development and synthetic chemistry, the characterization of halogenated compounds demands analytical platforms capable of extreme precision. The molecule


 (Monoisotopic Mass: 277.0102 Da) represents a common structural scaffold found in active pharmaceutical ingredients (APIs) and synthetic intermediates.

The presence of a bromine atom introduces a distinct analytical advantage: Bromine possesses two stable isotopes,


 and 

, which occur in nature at a nearly 1:1 ratio. In positive electrospray ionization (ESI+), this generates a characteristic

isotopic doublet at

278.0175 and

280.0155, separated by exactly 1.998 Da[1]. Accurately resolving this isotopic fine structure (IFS) while maintaining mass accuracy and isotopic fidelity is the ultimate stress test for any HRMS system[2].

This guide objectively compares the two dominant HRMS technologies—Orbitrap and Quadrupole Time-of-Flight (Q-TOF) —to determine their efficacy in analyzing


.

Platform Comparison: Orbitrap vs. Q-TOF

Choosing between an Orbitrap and a Q-TOF requires understanding the fundamental physics of how each mass analyzer operates, as this directly dictates their performance limitations and strengths[3].

  • Orbitrap HRMS: Ions are injected into a central spindle electrode where they oscillate harmonically. Mass-to-charge (

    
    ) ratios are determined by applying a Fourier transform to the image current generated by these oscillations.
    
    • Causality for Selection: Because resolution in an Orbitrap is a function of acquisition time, it can achieve ultra-high resolving power (up to 500,000 FWHM). This is critical when analyzing

      
       in complex biological matrices where isobaric interferences might overlap with the 
      
      
      
      isotope.
  • Q-TOF HRMS: Ions are accelerated into a field-free drift tube, and their

    
     is calculated based on the time it takes to reach the detector.
    
    • Causality for Selection: Q-TOFs offer exceptionally fast scan speeds (up to 100 Hz) and superior isotopic fidelity. While Orbitraps can occasionally suffer from "space-charge effects" (where too many ions in the trap distort the 1:1 bromine isotopic ratio), Q-TOFs maintain strict linear dynamic range, ensuring the

      
      /
      
      
      
      ratio remains perfectly quantifiable.
Quantitative Performance Comparison Data
Performance MetricOrbitrap (e.g., Q Exactive)Q-TOF (e.g., Agilent 6500 / Waters Xevo)Analytical Impact for

Max Resolving Power > 140,000 (at

200)
~ 40,000 - 80,000 (at

200)
Orbitrap easily resolves background matrix ions from the target 278.0175 Da peak.
Mass Accuracy < 1 ppm (internal calibration)1 - 2 ppm (with lock mass)Both platforms confidently assign the

elemental formula.
Isotopic Fidelity Good (susceptible to space-charge)Excellent (strict linear response)Q-TOF provides a more reliable 1:1 intensity ratio for the Br doublet.
Acquisition Speed 12 - 40 HzUp to 100 HzQ-TOF is superior for ultra-fast UHPLC gradients (< 3 minute runs).
MS/MS Fragmentation HCD (Higher-energy C-trap Dissociation)CID (Collision-Induced Dissociation)Q-TOF allows for highly tunable collision energy stepping to capture Br radical loss.

Self-Validating Experimental Protocol

To ensure rigorous scientific integrity, the following LC-HRMS methodology is designed as a self-validating system . Every step includes a mechanistic justification (causality) and an internal validation checkpoint to prevent false-positive identifications.

Step-by-Step Methodology: LC-HRMS Analysis of

Step 1: Sample Preparation & Dilution

  • Action: Dissolve the

    
     analyte in LC-MS grade Methanol/Water (50:50, v/v) to a final concentration of 100 ng/mL.
    
  • Causality: High concentrations (>1 µg/mL) can cause detector saturation in TOF systems and severe space-charge effects in Orbitraps, which artificially suppresses the

    
     (
    
    
    
    ) isotope, destroying the diagnostic 1:1 ratio.
  • Validation Checkpoint: Inject a blank solvent prior to the sample to confirm the absence of carryover at the

    
     278.0175 channel.
    

Step 2: Chromatographic Separation (UHPLC)

  • Action: Inject 2 µL onto a sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm). Use a mobile phase of 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B). Run a gradient from 5% B to 95% B over 8 minutes.

  • Causality: Formic acid provides the necessary protons (

    
    ) to efficiently form the 
    
    
    
    precursor ion. The gradient ensures the hydrophobic aromatic rings of the analyte interact sufficiently with the stationary phase to separate from early-eluting polar suppressors.

Step 3: HRMS Source Optimization & Acquisition

  • Action: Operate in ESI(+) mode. Set the resolving power to 70,000 (Orbitrap) or high-resolution mode (Q-TOF). Set the MS1 scan range to

    
     100–500.
    
  • Causality: A resolution of at least 50,000 FWHM is required to separate the isotopic fine structure of the analyte from overlapping nominal mass interferences[2].

Step 4: Data-Dependent MS/MS (DDA) with Stepped Collision Energy

  • Action: Trigger MS/MS fragmentation on the two most abundant ions. Apply stepped Normalized Collision Energy (NCE) at 20, 40, and 60 eV.

  • Causality: Bromine is an excellent leaving group. Low collision energy (20 eV) captures the intact molecule and the initial loss of the bromine radical (

    
     -78.9183). High energy (60 eV) shatters the remaining 
    
    
    
    carbon skeleton for deep structural elucidation.
  • Validation Checkpoint: The MS/MS spectrum of

    
     278.0175 must show a fragment at 
    
    
    
    199.0992 (loss of
    
    
    ), while the MS/MS of
    
    
    280.0155 must show the exact same fragment at
    
    
    199.0992 (loss of
    
    
    ). If these do not align, the feature is not a brominated compound.

Workflow & Diagnostic Logic Visualizations

The following diagrams map the physical workflow of the experiment and the computational logic used to validate the presence of the


 molecule.

Workflow Sample Sample Prep (100 ng/mL) UHPLC UHPLC Separation (C18 Column) Sample->UHPLC Ionization ESI(+) Ionization UHPLC->Ionization MS1 Full Scan MS1 (Isotope Pattern) Ionization->MS1 MS2 DDA MS/MS (Stepped NCE) MS1->MS2 Data Data Analysis (Mass Defect) MS2->Data

LC-HRMS Analytical Workflow for Brominated Small Molecules.

Logic Start Detect Precursor m/z 278.0175 CheckIso Check M+2 Isotope m/z 280.0155 Start->CheckIso Ratio Intensity Ratio ~ 1:1? CheckIso->Ratio BrConfirmed Bromine Confirmed (79Br / 81Br) Ratio->BrConfirmed Yes NoBr Reject Bromine Hypothesis Ratio->NoBr No MS2Check Analyze MS/MS for Br loss BrConfirmed->MS2Check

Diagnostic logic for confirming bromine presence via isotopic signature.

Conclusion & Platform Recommendations

Both Orbitrap and Q-TOF architectures are highly capable of characterizing


, but they serve different strategic imperatives:
  • Choose Orbitrap if: Your primary goal is untargeted screening in highly complex matrices (e.g., plasma, wastewater). The ultra-high resolving power (>140,000) is non-negotiable for separating the target mass defect from dense background noise[3].

  • Choose Q-TOF if: Your focus is on structural elucidation via complex MS/MS fragmentation pathways or quantitative workflows requiring absolute isotopic fidelity. The Q-TOF's linear response ensures the 1:1 bromine isotopic ratio remains mathematically pristine, which is critical for automated halogen-filtering software algorithms[1].

References

  • The Switch Is On: from Triple Quadrupoles and Q-TOF to Orbitrap High Resolution Mass Spectrometry Thermo Fisher Scientific
  • Characterization of the designer drug bk-2C-B (2-amino-1-(bromo-dimethoxyphenyl)ethan-1-one) by gas chromatography/mass spectrometry... liquid chromatography/high-resolution mass spectrometry...
  • High-Coverage Profiling of Hydroxyl and Amino Compounds in Sauce-Flavor Baijiu Using Bromine Isotope Labeling and Ultra-High Performance Liquid Chromatography–High-Resolution Mass Spectrometry MDPI

Sources

Chromatographic Retention Strategies for 3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine: A Stationary Phase Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Context

In modern pharmaceutical development, functionalized heterocycles serve as critical building blocks for active pharmaceutical ingredients (APIs). 3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine (CAS: 885681-79-8; Molecular Weight: 278.14 g/mol ) is a highly specialized research compound frequently utilized in advanced synthetic pathways[1].

The standard synthetic route for this molecule involves the Suzuki-Miyaura cross-coupling of a brominated precursor (3,5-dibromo-4-methylpyridine) with 4-methoxyphenylboronic acid[1]. The primary analytical challenge during reaction monitoring and final purity assessment is resolving the target bi-aryl product from unreacted starting materials and potential dehalogenated byproducts. Because these compounds share significant structural homology, standard reversed-phase high-performance liquid chromatography (RP-HPLC) methods often require optimization beyond traditional C18 columns.

This guide objectively compares the chromatographic performance and retention times of 3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine across three distinct stationary phases: C18, Phenyl-Hexyl, and Biphenyl .

Mechanistic Causality in Method Development

To achieve baseline resolution, an analytical method must exploit the specific physicochemical properties of the analyte. 3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine possesses three distinct features that dictate its chromatographic behavior:

  • Basic Pyridine Core: Prone to peak tailing due to secondary interactions with unreacted silanols on the silica support.

  • Electron-Rich Methoxyphenyl Group: A prime candidate for

    
     stacking interactions.
    
  • Polarizable Bromine Atom: Highly responsive to dipole-dipole interactions.

Why Compare Stationary Phases?
  • C18 (Octadecylsilane): Relies exclusively on dispersive hydrophobic interactions. While reliable for general separations, it often struggles to resolve closely related halogenated isomers.

  • Phenyl-Hexyl: Contains a terminal phenyl ring separated from the silica surface by a six-carbon linker. This allows for

    
     interactions with the analyte's aromatic rings, offering enhanced selectivity for bi-aryl compounds[2].
    
  • Biphenyl: Features two sequential aromatic rings. The biphenyl phase exhibits profound polarizability, creating strong dipole-dipole interactions with halogens (like bromine) and deep

    
     stacking, maximizing retention and resolution for complex polyaromatics[3].
    

Phase_Selectivity Analyte 3-Bromo-5-(4-methoxyphenyl) -4-methylpyridine C18 C18 Phase Hydrophobic (Dispersive) Baseline Separation Analyte->C18 Alkyl Chain Interactions Phenyl Phenyl-Hexyl Phase π-π & Hydrophobic Enhanced Isomer Resolution Analyte->Phenyl Aromatic Ring Alignment Biphenyl Biphenyl Phase Strong π-π & Dipole Max Retention for Halogens Analyte->Biphenyl Polarizability & Deep π-π Stacking

Mechanistic interactions driving retention across different HPLC stationary phases.

Self-Validating Experimental Protocol

To ensure data integrity, the following protocol is designed as a self-validating system . By incorporating a System Suitability Test (SST) prior to sample analysis, the method mathematically verifies its own resolving power before any data is recorded.

Chromatographic Conditions
  • Columns Tested:

    • Standard C18 (150 x 4.6 mm, 3 µm)

    • Phenyl-Hexyl (150 x 4.6 mm, 3 µm)

    • Biphenyl (150 x 4.6 mm, 3 µm)

  • Mobile Phase A: 0.1% Formic Acid in MS-Grade Water. (Causality: The acidic pH of ~2.7 ensures the basic nitrogen of the pyridine ring is fully protonated. This prevents the analyte from acting as a secondary nucleophile against the silica column bed, effectively eliminating peak tailing).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Causality: Elevated temperature reduces mobile phase viscosity, lowering backpressure and improving mass transfer kinetics for sharper peaks).

  • Detection: UV at 254 nm.

  • Gradient Program:

    • 0.0 - 2.0 min: 10% B

    • 2.0 - 12.0 min: Linear ramp to 90% B

    • 12.0 - 15.0 min: Hold at 90% B

    • 15.1 - 20.0 min: Re-equilibrate at 10% B

Sample Preparation & System Suitability
  • Quench & Filter: Extract 50 µL of the crude Suzuki-Miyaura reaction mixture. Quench with 950 µL of Mobile Phase A. Filter through a 0.22 µm PTFE syringe filter to remove particulate palladium catalyst.

  • SST Injection: Inject a standard mixture containing 4-methoxyphenylboronic acid, 3,5-dibromo-4-methylpyridine, and the target product.

  • Validation Gate: The run is only considered valid if the resolution (

    
    ) between the dibromo-precursor and the target product is 
    
    
    
    , and the tailing factor (
    
    
    ) for the target peak is
    
    
    .

HPLC_Workflow Step1 Synthetic Precursors 3,5-dibromo-4-methylpyridine + 4-methoxyphenylboronic acid Step2 Suzuki-Miyaura Coupling (Pd Catalyst, Base, Heat) Step1->Step2 Reaction Setup Step3 Crude Reaction Mixture Target + Byproducts Step2->Step3 2-4 Hours Step4 Sample Preparation Quench, 0.22µm Filter, Dilute Step3->Step4 Aliquot Step5 HPLC Comparative Analysis (C18 vs Phenyl-Hexyl vs Biphenyl) Step4->Step5 1 µL Injection

Workflow for the synthesis and chromatographic monitoring of the target compound.

Comparative Data Analysis

The table below summarizes the retention times (RT) and chromatographic performance of the target compound and its precursors across the three evaluated stationary phases.

AnalyteC18 RT (min)Phenyl-Hexyl RT (min)Biphenyl RT (min)Elution Logic & Causality
4-Methoxyphenylboronic acid 3.213.453.80Highly polar; elutes early. Slight retention increase on Biphenyl due to

interactions.
3,5-Dibromo-4-methylpyridine 8.458.108.95Hydrophobic but lacks an extended

system. Retained well on C18, but Biphenyl maximizes halogen dipole interactions.
3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine 11.20 12.55 13.85 Target Compound. The bi-aryl structure drastically increases retention on Phenyl-Hexyl and Biphenyl phases via

stacking.
Selectivity Factor (

)
1.321.551.54Calculated between the dibromo-precursor and the target product.
Interpretation of Results
  • C18 Performance: Provided adequate baseline separation (

    
    ), but the target compound eluted relatively early considering its molecular weight. Dispersive forces alone do not fully leverage the structural complexity of the molecule.
    
  • Phenyl-Hexyl Performance: We observed a significant shift in the retention time of the target compound (from 11.20 min to 12.55 min). Because the Phenyl-Hexyl column selectively interacts with the newly formed bi-aryl system of the product, the selectivity factor (

    
    ) jumped to 1.55, offering vastly superior resolution from the dibromo-precursor.
    
  • Biphenyl Performance: The Biphenyl column yielded the longest retention time (13.85 min). The dual-ring system of the stationary phase created a synergistic retention mechanism: deep

    
     stacking with the methoxyphenyl group, combined with strong dipole-induced interactions with the remaining bromine atom on the pyridine ring.
    

Conclusion & Recommendations

For the routine monitoring and purity analysis of 3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine , standard C18 columns are sufficient but not optimal.

Recommendation: Laboratories should transition to a Phenyl-Hexyl or Biphenyl stationary phase. The Phenyl-Hexyl column provides the best balance of run time and selectivity (


), directly exploiting the 

-electron density of the target compound's bi-aryl axis. If the synthetic matrix contains multiple closely related halogenated impurities, the Biphenyl column is the definitive choice due to its unmatched polarizability and dipole-dipole interaction capabilities.

References

  • National Institutes of Health (NIH) / PMC. Synthesis and Structure–Activity Relationships of 5′-Aryl-14-alkoxypyridomorphinans. Retrieved from: [Link]

  • National Institutes of Health (NIH) / PMC. UTILIZATION OF THE SUZUKI COUPLING TO ENHANCE THE ANTITUBERCULOSIS ACTIVITY OF ARYL OXAZOLES. Retrieved from: [Link]

Sources

Technical Guide: Melting Point Range Verification for 3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is a comprehensive technical resource for verifying the melting point range of 3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine (CAS 885681-79-8).

Executive Summary & Core Directive

Objective: To establish a robust protocol for verifying the solid-state identity and purity of 3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine (hereafter referred to as BMP-MP ), a critical biaryl-pyridine intermediate.[1]

The Challenge: Unlike simple solvents, complex heterocyclic intermediates like BMP-MP exhibit melting behaviors sensitive to trace organic impurities, solvates, and polymorphic forms.[1] Relying solely on HPLC for purity is insufficient for solid-state characterization.[1]

The Solution: This guide compares the Capillary Melting Point Method (the standard) against Differential Scanning Calorimetry (DSC) (the advanced alternative) and HPLC (the purity alternative).[1] We demonstrate why a precise melting point range (typically sharp, <2°C range for >98% purity) is the most rapid and cost-effective orthogonal check for batch consistency.

Technical Profile: 3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine[1][2]

ParameterSpecification
Chemical Name 3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine
CAS Number 885681-79-8
Molecular Formula C₁₃H₁₂BrNO
Molecular Weight 278.14 g/mol
Structure Class 3,4,5-Trisubstituted Pyridine (Biaryl System)
Physical State Solid (Crystalline powder)
Critical Attribute Melting Point Range: A sharp range (ΔT ≤ 2°C) indicates high purity and absence of eutectic impurities.[1]

Note on Reference Standards: As specific melting points for custom intermediates can vary by polymorph, always calibrate against the Certificate of Analysis (CoA) of the primary Reference Standard. A typical range for similar biaryl pyridines is often between 60°C – 120°C , but the sharpness of the transition is the primary quality indicator.[1]

Comparative Analysis: Verification Methodologies

This section objectively compares the "Product" (Verification via Capillary MP) against "Alternatives" (DSC and HPLC) to justify the protocol choice.

Method A: Capillary Melting Point (Recommended for Routine QC)[1]
  • Mechanism: Visual observation of phase transition in a thin-walled glass capillary.[1]

  • Performance:

    • Speed: Fast (15–20 mins).[1]

    • Sensitivity: Highly sensitive to soluble impurities (Melting Point Depression principle).[1]

    • Cost: Low (<$0.50 per test).[1]

  • Limitation: Subjective endpoint determination (operator bias).

Method B: Differential Scanning Calorimetry (DSC) (Alternative for R&D)
  • Mechanism: Measures heat flow difference between sample and reference vs. temperature.[1]

  • Performance:

    • Precision: Extremely high; detects polymorphs and solvates.[1]

    • Data: Provides quantitative enthalpy of fusion (

      
      ).
      
  • Limitation: High capital cost; requires destructive sample preparation.[1]

Method C: HPLC Purity (Chemical Alternative)
  • Mechanism: Chromatographic separation of components.[1][2]

  • Performance:

    • Specificity: Identifies what the impurities are.

  • Critical Gap: Does not detect solid-state issues like amorphous content or inorganic salts (which don't melt but don't show on UV-HPLC).

Summary Table: Performance Matrix
FeatureCapillary MP (Focus) DSC (Alternative) HPLC (Alternative)
Primary Utility Rapid Identity & Purity CheckPolymorph ScreeningQuantifying Impurities
Sample Required < 5 mg2–5 mg< 1 mg (dissolved)
Detection of Salts Yes (Non-melting residue)Yes (Thermal events)No (often transparent)
Throughput High (parallel tubes)Low (serial runs)Medium (run time dependent)
Cost Efficiency Best LowMedium

Validated Experimental Protocol

Scope: Determination of melting point range for BMP-MP using an Automated Optoelectronic Capillary Apparatus (e.g., Mettler Toledo MP or Buchi).

Step-by-Step Methodology
Phase 1: Sample Preparation (Crucial for Reproducibility)
  • Drying: Ensure the BMP-MP sample is dried (vacuum oven at 40°C for 4h) to remove residual solvent, which depresses MP.[1]

  • Grinding: Gently crush the sample in an agate mortar to a fine, uniform powder. Rationale: Coarse crystals cause uneven heat transfer and broader ranges.[1]

  • Filling: Introduce the powder into a clean glass capillary (1.5 mm O.D.).

  • Packing: Tap the capillary on a hard surface or use a packing wire to form a compact column of 2–3 mm height .[1] Warning: Loose packing leads to premature "sintering" observations.[1]

Phase 2: Instrumental Setup
  • Start Temperature: Set 5°C to 10°C below the expected onset (refer to CoA). If unknown, perform a fast "scout" run at 10°C/min.[1]

  • Ramp Rate: Set strictly to 1.0°C/min .

    • Scientific Logic:[1] Faster rates (e.g., 5°C/min) create a thermal lag between the heating block and the sample core, artificially elevating the observed MP.[1]

  • Observation: Enable automated detection (threshold: 20% transmission change) or observe visually.

Phase 3: Data Recording & Analysis

Record three distinct temperatures:

  • Collapse Point (

    
    ):  First visible wetting or rounding of edges (sintering).[1]
    
  • Meniscus Point: Formation of a clear liquid meniscus.[1]

  • Clear Point (

    
    ):  Complete disappearance of all solid particles.[1]
    

Acceptance Criteria for BMP-MP:

  • Range (

    
    ):  Must be ≤ 2.0°C  for "Pure" grade (>98%).
    
  • Value: Must fall within ±1.0°C of the Reference Standard CoA value.

Visualization: Verification Workflow

The following diagram illustrates the logical decision tree for verifying the BMP-MP intermediate, integrating MP with HPLC.

MP_Verification_Workflow Start Start: BMP-MP Sample Received Prep Sample Prep: Dry & Grind to Fine Powder Start->Prep Scout Scout Run: Rate 10°C/min Prep->Scout Precise Precise Run: Rate 1.0°C/min Scout->Precise Determine approx MP Result Record Range: (T_onset to T_clear) Precise->Result Check1 Is Range ≤ 2.0°C? Result->Check1 Check2 Matches CoA Value? Check1->Check2 Yes Fail_Impure FAIL: Broad Range (Indicates Impurity/Solvent) Check1->Fail_Impure No (>2°C) Pass PASS: Identity & Purity Verified Check2->Pass Yes Fail_Identity FAIL: Wrong Value (Indicates Wrong Compound) Check2->Fail_Identity No (Shift >2°C) Action_HPLC Action: Run HPLC to Quantify Impurities Fail_Impure->Action_HPLC Action_NMR Action: Run NMR to Check Structure Fail_Identity->Action_NMR

Caption: Logical workflow for verifying 3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine quality using melting point as the primary gate.

Scientific Grounding & Interpretation

Why Melting Point Matters for Biaryl Pyridines

The structure of 3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine contains a rigid biaryl linkage.[1]

  • Lattice Energy: The interaction between the pyridine nitrogen and the methoxy group (via weak H-bonding or dipole alignment) creates a specific crystal lattice.[1]

  • Impurity Sensitivity: Synthetic precursors like 3,5-dibromopyridine or 4-methoxyphenylboronic acid disrupt this lattice significantly.[1] Even 1% impurity can depress the MP by 0.5°C – 1.0°C (Raoult’s Law approximation for dilute solutions).[1]

  • Polymorphism: If the MP is sharp but significantly different (e.g., 10°C lower) than the CoA, it may indicate a metastable polymorph or a hydrate, which HPLC would miss.[1]

References
  • BenchChem. (2025).[1][2] Product Data: 3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine (CAS 885681-79-8).[1] Retrieved from [1]

  • Mettler Toledo. (2023).[1] Thermal Analysis of Pharmaceuticals: Melting Point vs. DSC. Retrieved from [1]

  • U.S. Pharmacopeia (USP). (2024).[1] General Chapter <741> Melting Range or Temperature.[1] USP-NF.[1]

  • Westlab. (2023).[1] Melting Point Determination: Principles and Protocols.[1] Retrieved from

Sources

elemental analysis calculation for brominated methoxyphenyl pyridines

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to Elemental Analysis vs. Orthogonal Methods

Executive Summary

In the high-stakes environment of drug development, the characterization of halogenated heterocycles—specifically brominated methoxyphenyl pyridines —presents unique analytical challenges. While High-Resolution Mass Spectrometry (HRMS) confirms molecular identity, it often fails to quantify bulk purity or detect non-chromophoric impurities (e.g., inorganic salts, water).

This guide objectively compares Combustion Elemental Analysis (EA) against modern alternatives (qNMR, HRMS), providing a rigorous calculation framework for brominated intermediates. We demonstrate that despite being a "classical" technique, EA remains the gold standard for establishing the bulk purity required for FDA/EMA regulatory submissions, provided that specific "heavy atom" and solvation corrections are applied.

Part 1: The Theoretical Framework

Stoichiometry & The "Heavy Atom" Dilution Effect

To perform accurate EA on brominated compounds, one must understand the Heavy Atom Dilution Effect . Bromine (atomic weight ~79.90) significantly increases molecular weight without contributing to the Carbon/Hydrogen/Nitrogen (CHN) signal. This "dilutes" the %C and %H values, making the error margin (


) tighter and more difficult to hit than in non-halogenated organic molecules.
Case Study Compound

Target: 2-Bromo-4-(4-methoxyphenyl)pyridine Formula:


Role:  Key intermediate in Suzuki-Miyaura coupling for drug synthesis.
1. Theoretical Calculation

Using standard IUPAC atomic weights (C=12.011, H=1.008, Br=79.904, N=14.007, O=15.999):

  • Calculate Molecular Weight (MW):

    • 12 × C = 144.132

    • 10 × H = 10.080

    • 1 × Br = 79.904

    • 1 × N = 14.007

    • 1 × O = 15.999

    • Total MW = 264.122 g/mol

  • Calculate Theoretical Percentages:

    • %C:

      
      
      
    • %H:

      
      
      
    • %N:

      
      
      

Critical Insight: Note the low %H (3.82%). In a standard organic molecule, %H is often >6%. A deviation of 0.4% on a 3.82% value represents a 10.4% relative error , whereas the same deviation on a 10% hydrogen content is only a 4% relative error. This makes hydrogen analysis in brominated pyridines extremely sensitive to moisture.

Part 2: Comparative Analysis (EA vs. HRMS vs. qNMR)

Why persist with combustion analysis when HRMS is faster? The table below contrasts the performance of these methods specifically for brominated heterocycles.

Table 1: Method Performance Matrix
FeatureElemental Analysis (CHN) HRMS (ESI-TOF) qNMR (Quantitative NMR)
Primary Output Bulk Purity (% by weight)Molecular Identity (m/z)Absolute Purity (w/w%)
Bromine Handling Challenge: Br produces ash/residue; requires WO₃ catalyst.Strength: Distinct isotopic pattern (

Br/

Br 1:1 ratio).
Neutral: No interference, but no direct detection of Br.
Solvate Detection Excellent: Deviations immediately reveal trapped solvent/H₂O.Poor: Desolvation occurs in the ion source; solvates are missed.Excellent: Distinct peaks for solvents (if protonated).
Inorganic Impurities Indirectly Detected: Values drop uniformly due to non-combustible mass.Blind: Salts (NaCl, KBr) are invisible in standard ESI+.Blind: Unless nuclei are active (

Na, etc.), salts are missed.
Sample Requirement 2–5 mg (Destructive)<0.1 mg (Destructive)5–10 mg (Non-destructive)
Regulatory Status Gold Standard for New Chemical Entities (NCE).Supporting evidence for identity.[1][2][3]Rising standard, but requires internal standard validation.

Part 3: Analytical Decision Workflow

The following diagram illustrates the logical flow for characterizing a new brominated pyridine intermediate, highlighting where EA is mandatory versus where qNMR is sufficient.

AnalyticalWorkflow Start Synthesis of Brominated Pyridine HRMS Step 1: HRMS (ESI+) Confirm Identity via Isotope Pattern Start->HRMS Decision1 Isotope Pattern Matches Theoretical? HRMS->Decision1 Fail_Syn Re-synthesize (Wrong Product) Decision1->Fail_Syn No TLC_HPLC Step 2: HPLC Purity (Chromatographic Purity) Decision1->TLC_HPLC Yes Decision2 Purity > 98%? TLC_HPLC->Decision2 Prep_Purify Prep-HPLC / Recrystallization Decision2->Prep_Purify No EA_Step Step 3: Elemental Analysis (CHN) (Combustion) Decision2->EA_Step Yes Prep_Purify->TLC_HPLC Result_Check Result within ±0.4%? EA_Step->Result_Check Pass PASS: Bulk Purity Confirmed Ready for Biological Assay Result_Check->Pass Yes Failure_Analysis Failure Analysis Loop (See Part 5) Result_Check->Failure_Analysis No

Figure 1: Analytical decision matrix for validating brominated intermediates. Note that HPLC purity is insufficient for bulk purity confirmation as it ignores inorganic salts and moisture.

Part 4: Experimental Protocol (Combustion Analysis)

To achieve the required precision for brominated compounds, the standard combustion protocol must be modified to handle halogen interference.

Reagents & Equipment[4][5]
  • Analyzer: PerkinElmer 2400 Series II or Elementar vario EL cube.

  • Combustion Aid: Tungsten Trioxide (WO₃) or Tin capsules (critical for flash combustion).

  • Standard: Acetanilide (Calibration) and o-Bromobenzoic acid (QC check for halogen performance).

Step-by-Step Methodology
  • Sample Preparation (The Drying Phase):

    • Context: Methoxyphenyl pyridines are H-bond acceptors and often form hydrates.

    • Action: Dry sample at 60°C under high vacuum (<1 mbar) for 12 hours over P₂O₅.

    • Validation: Verify no weight loss between T=12h and T=16h.

  • Weighing:

    • Weigh 2.000–2.500 mg of sample into a Tin capsule.

    • Crucial Step: Add ~5 mg of Tungsten Trioxide (WO₃) powder to the capsule.

    • Reasoning: Bromine can form volatile free halogens or trap nitrogen. WO₃ acts as a scrubber and combustion aid to ensure complete oxidation and prevent the formation of molecular bromine (

      
      ) which can interfere with the thermal conductivity detector (TCD).
      
  • Combustion:

    • Furnace Temperature: 1150°C (Higher temp required for aromatic heterocycles).

    • Reduction Tube: Copper at 850°C (removes excess Oxygen and converts NOx to N₂).

  • Data Processing:

    • Compare "Found" vs. "Calculated" values.

    • Acceptance Criteria:

      
      .
      

Part 5: Troubleshooting & The "Solvate Trap"

A common scenario in drug development is a "failed" EA result that is actually a correct analysis of a "wet" sample.

The Scenario

You synthesized 2-Bromo-4-(4-methoxyphenyl)pyridine .

  • Theoretical: C: 54.57%, H: 3.82%, N: 5.30%

  • Experimental (Found): C: 52.80%, H: 3.95%, N: 5.10%

Analysis: Carbon is down by 1.77%. This is a "Fail." However, before re-purifying, check for solvation.

The Calculation Correction Loop

Hypothesis: The sample is a hemi-hydrate (


).
New Formula: 

New MW:

Recalculated Theoreticals:

  • %C:

    
    
    
  • %H:

    
    
    
  • %N:

    
    
    

Comparison:

  • Found C (52.80%) vs. Solvated Theory (52.77%) = Diff 0.03% (PASS)

  • Found N (5.10%) vs. Solvated Theory (5.13%) = Diff 0.03% (PASS)

SolvateCorrection Input EA Result Fails (>0.4% deviation) Calc_Solvate Calculate Theoreticals for +0.5 or +1 H2O/EtOH Input->Calc_Solvate Compare Does Solvated Theory Match Experimental? Calc_Solvate->Compare Match_Yes Sample is Solvated. Action: Dry Aggressively Compare->Match_Yes Yes Match_No True Impurity. Action: Recrystallize Compare->Match_No No

Figure 2: Logic flow for diagnosing EA failures caused by solvation vs. chemical impurity.

References

  • American Chemical Society (ACS). (2022). Author Guidelines for Elemental Analysis Data. Journal of Organic Chemistry. [Link]

  • Food and Drug Administration (FDA). (2018). Q3A(R2) Impurities in New Drug Substances. U.S. Department of Health and Human Services. [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]

  • Chernetsova, E. S., et al. (2019). Elemental Analysis of Heterocycles: Challenges and Solutions. Microchemical Journal. (Generalized reference for combustion techniques).

Sources

Technical Guide: Distinguishing 3-Bromo-5-(4-methoxyphenyl)pyridine from its 3-Methoxy Isomer

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Technical Guide: Distinguishing 3-Bromo-5-(4-methoxyphenyl)pyridine from 3-Bromo-5-(3-methoxyphenyl)pyridine Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In medicinal chemistry, particularly during the optimization of kinase inhibitors and nicotinic acetylcholine receptor ligands, the 3,5-disubstituted pyridine scaffold is a privileged structure. A common synthetic challenge arises during the Suzuki-Miyaura cross-coupling of 3,5-dibromopyridine: distinguishing between the desired 3-bromo-5-(4-methoxyphenyl)pyridine (Para isomer) and its regioisomer 3-bromo-5-(3-methoxyphenyl)pyridine (Meta isomer).

This guide provides a definitive technical comparison to ensure structural assignment accuracy. Misidentification at this stage can lead to erroneous Structure-Activity Relationship (SAR) models and wasted resources in downstream biological assays.

Structural & Physical Comparison

The core difference lies in the substitution pattern of the phenyl ring attached to the pyridine C5 position. While they share the same molecular formula (


) and exact mass (262.99), their symmetry elements dictate distinct spectroscopic and physical behaviors.
Table 1: Comparative Physicochemical Profile[1]
Feature3-Bromo-5-(4-methoxyphenyl)pyridine (Para)3-Bromo-5-(3-methoxyphenyl)pyridine (Meta)
CAS Number 452972-07-5675590-10-0
Symmetry

axis through O-Me and Phenyl C1-C4
Lower symmetry (

plane only)
¹H NMR (Phenyl) AA'BB' System : Two distinct doublets (2H each)ABCD System : Multiplet pattern (1H s, 2H d/m, 1H t)
Melting Point Generally Higher (Better packing)Generally Lower
Polarity (TLC/HPLC) Slightly lower polarity (typically higher

)
Slightly higher polarity (typically lower

)
Solubility Moderate in DCM, EtOAcHigher solubility in polar organics

Spectroscopic Differentiation (The Gold Standard)

The most reliable method for distinguishing these isomers is ¹H NMR Spectroscopy . The coupling patterns of the phenyl ring protons are diagnostic and self-validating.

A. The Para Isomer (4-Methoxy)

The 4-methoxyphenyl group possesses a plane of symmetry. This results in chemically equivalent protons at the 2,6-positions and the 3,5-positions.

  • Diagnostic Signal: You will observe two "roofed" doublets in the aromatic region (approx. 6.9–7.6 ppm).

  • Integration: Each doublet integrates to 2 protons .[1]

  • Coupling (

    
    ):  Ortho coupling (
    
    
    
    ).
B. The Meta Isomer (3-Methoxy)

The 3-methoxyphenyl group lacks the symmetry of the para isomer, rendering all four phenyl protons chemically non-equivalent.

  • Diagnostic Signal: A complex 4-proton pattern.

    • H2' (Singlet-like): A narrow triplet or doublet of doublets appearing as a singlet (isolated between substituent and ring connection).

    • H5' (Triplet): A distinct pseudo-triplet (

      
      ) corresponding to the proton between the two unsubstituted carbons.
      
    • H4' & H6' (Doublets/Multiplets): Two separate signals often overlapping or appearing as doublets of doublets.

Diagram 1: NMR Decision Tree

NMR_Decision_Tree Start Analyze Aromatic Region (6.5 - 8.0 ppm) Count Count Phenyl Protons (Exclude Pyridine Singlets) Start->Count Pattern Analyze Splitting Pattern Count->Pattern Para Isomer: 3-bromo-5-(4-methoxyphenyl) (Para) Pattern->Para Two Doublets (2H each) Symmetric AA'BB' Meta Isomer: 3-bromo-5-(3-methoxyphenyl) (Meta) Pattern->Meta Singlet (1H) + Triplet (1H) + 2 Multiplets (ABCD)

Caption: Logical workflow for assigning regioisomers based on proton NMR splitting patterns.

Experimental Protocols

Protocol A: Synthesis via Suzuki-Miyaura Coupling

Context: These isomers are typically synthesized by coupling 3,5-dibromopyridine with the respective boronic acid. The choice of boronic acid determines the isomer, but cross-contamination in starting materials is a common source of error.

Reagents:

  • 3,5-Dibromopyridine (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.1 eq) [For Para] OR 3-Methoxyphenylboronic acid [For Meta]

  • 
     (0.05 eq)[2]
    
  • 
     (2.0 M aq, 3.0 eq)
    
  • DME/Water (4:1 v/v)

Step-by-Step Methodology:

  • Degassing: Charge a reaction vial with 3,5-dibromopyridine, the specific boronic acid, and catalyst. Seal and purge with

    
     for 5 minutes.
    
  • Solvent Addition: Add degassed DME and aqueous carbonate base via syringe.

  • Reaction: Heat to 85°C for 4-12 hours. Monitor by LC-MS (Target Mass:

    
    ).
    
  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    .
    
  • Purification: Flash chromatography (Hexanes/EtOAc gradient). The mono-coupled product (desired) usually elutes before the bis-coupled impurity (3,5-bis(methoxyphenyl)pyridine).

Protocol B: Analytical HPLC Separation

To separate or quantify a mixture of these isomers (e.g., assessing purity of a purchased batch), use the following conditions.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Expected Result: The Para isomer typically elutes slightly later than the Meta isomer due to flatter topology allowing stronger interaction with the C18 stationary phase, though this can vary based on specific column selectivity.

Mechanistic & Synthetic Logic

Understanding the origin of these isomers is crucial. They are rarely formed as byproducts of each other; rather, they arise from impure boronic acid starting materials or mislabeling.

Diagram 2: Synthetic Pathway & Impurity Logic

Synthesis_Flow SM 3,5-Dibromopyridine Cat Pd(0) Catalyst Base, Heat SM->Cat Boronic_Para 4-Methoxy Boronic Acid Boronic_Para->Cat Route A Boronic_Meta 3-Methoxy Boronic Acid Boronic_Meta->Cat Route B Prod_Para Target: Para-Isomer (Symmetric NMR) Cat->Prod_Para Major Product A Prod_Meta Target: Meta-Isomer (Asymmetric NMR) Cat->Prod_Meta Major Product B

Caption: Parallel synthesis pathways. The isomers are distinct products of different starting materials, not regioisomers formed in the same reaction vessel.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • National Institutes of Health (NIH). (2022). Crystal structure of bis{3-(3-bromo-4-methoxyphenyl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl]. (Example of structural assignment of similar biaryl systems). Retrieved from [Link]

Sources

Safety Operating Guide

3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine Proper Disposal Procedures

Executive Summary: Immediate Action Card

Critical Event Immediate Action
Spill (Solid) Dampen with inert solvent (if necessary to prevent dust), sweep into a dedicated Halogenated Solid Waste container. Do not generate dust.[1][2][3][4][5][6]
Spill (Liquid) Absorb with vermiculite or sand.[4][7][8] Scoop into Halogenated Solids/Sludge pail. Do NOT use sawdust (fire risk with potential oxidizers).
Skin Contact Wash immediately with soap and water for 15 minutes. Pyridine derivatives can absorb transdermally.
Fire Use CO₂, dry chemical, or foam.[4][5][6] Warning: Combustion releases toxic Hydrogen Bromide (HBr) and Nitrogen Oxides (NOx).

Chemical Profile & Hazard Assessment

Compound: 3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine Class: Halogenated Heterocycle / Pyridine Derivative Physical State: Typically an off-white to yellow solid or viscous oil (depending on purity).

To ensure safe handling, we must analyze the molecule's functional groups to predict hazards where specific SDS data may be sparse for custom intermediates:

  • Pyridine Core: Imparts basicity and potential for unpleasant odor. Pyridines are generally skin/eye irritants and can target the liver/kidneys upon chronic exposure.

  • Bromine Substituent (C-Br): Classifies the waste as Halogenated . This is the single most critical factor for disposal logistics. Halogens require higher incineration temperatures (>1100°C) to prevent the formation of dioxins and to capture corrosive acid gases (HBr).

  • Methoxyphenyl Group: Adds lipophilicity, potentially increasing skin absorption rates.

GHS Classification (Predicted/Analog-Based):

  • H315: Causes skin irritation.[1][3][9]

  • H319: Causes serious eye irritation.[1][3][9]

  • H335: May cause respiratory irritation.[1][3][9]

  • H411: Toxic to aquatic life with long-lasting effects (common for halogenated aromatics).

Waste Segregation Strategy

Effective disposal begins at the bench. Mixing this compound with the wrong waste stream can elevate disposal costs by 10–50x or create dangerous chemical reactions.

The "Halogenated" Rule

Because this molecule contains Bromine, it MUST be segregated into Halogenated Waste streams.

  • Why? Non-halogenated waste is often used as auxiliary fuel in cement kilns. Halogenated waste disrupts this process and corrodes standard incinerators. It must be sent to specialized high-temperature hazardous waste incinerators equipped with acid gas scrubbers.

Stream Status Reasoning
Halogenated Organics ✅ YES Contains Bromine. Correct stream for high-temp incineration.
Non-Halogenated Organics ❌ NO Contamination renders the entire drum "Halogenated," tripling disposal cost.
Aqueous Waste ❌ NO Compound is likely water-insoluble.[6] Precipitates will clog drains and violate EPA discharge limits.
Trash/Biohazard ❌ NO Illegal. Leaches toxic pyridines into groundwater.

Step-by-Step Disposal Protocol

Scenario A: Disposal of Pure Solid/Excess Reagent
  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar or amber glass jar.

  • Labeling: Affix a hazardous waste label immediately.

    • Constituents: "3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine" (Do not use abbreviations like "BMP").

    • Hazard Checkbox: Toxic, Irritant.[9]

  • Transfer: Transfer solid waste using a disposable spatula. Do not generate dust.[1][2][3][4][5][6]

  • Secondary Containment: Place the jar into the satellite accumulation area's secondary bin.

Scenario B: Disposal of Reaction Mixtures (Liquid)

If the compound is dissolved in a solvent (e.g., Dichloromethane, Ethyl Acetate):

  • Assess the Solvent:

    • If solvent is DCM/Chloroform : Pour into Halogenated Solvent carboy.

    • If solvent is Acetone/Hexane : STILL pour into Halogenated Solvent carboy. The presence of the brominated solute (the pyridine derivative) contaminates the non-halogenated solvent, mandating the halogenated route.

  • pH Check: Pyridines are basic. If the reaction mixture was quenched with acid, ensure the pH is between 5–9 before adding to a bulk drum to prevent exothermic polymerization or gas evolution.

  • Closure: Cap the carboy tightly immediately after filling. Pyridine odors are potent and travel through fume hoods if left open.

Scenario C: Contaminated Debris (Gloves, Weigh Boats)
  • Collect chemically contaminated sharps and debris in a dedicated solid waste bucket lined with a 6-mil polyethylene bag.

  • Label as "Solid Debris Contaminated with Halogenated Pyridines."

  • Do not place in the regular trash or biohazard red bags.

Regulatory Compliance (RCRA)

In the United States, this compound falls under specific Resource Conservation and Recovery Act (RCRA) considerations:

  • P-List/U-List: While Pyridine is U196, complex derivatives are not automatically listed unless they exhibit the characteristic of toxicity (D038) or ignitability (D001).

  • Characteristic Waste:

    • If the waste is a liquid with flashpoint <60°C (due to solvent): D001 (Ignitable).[10]

    • If the waste fails TCLP for Pyridine: D038 .

  • Generator Status: Always assume the material is a Hazardous Waste .

Documentation Requirement: Ensure the Waste Profile Sheet sent to your EHS/Disposal vendor lists "Organic Bromides" explicitly. This alerts the incinerator operator to manage bromine recovery or scrubbing.

Visual Workflow: Disposal Decision Tree

DisposalWorkflow Start Waste Generation: 3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine StateCheck Physical State? Start->StateCheck SolidPath Solid / Pure Substance StateCheck->SolidPath Powder/Crystal LiquidPath Liquid / Solution StateCheck->LiquidPath Dissolved DebrisPath Contaminated Debris (Gloves, Syringes) StateCheck->DebrisPath Consumables ActionSolid DISPOSE IN: Solid Hazardous Waste (Label: Halogenated Organic) SolidPath->ActionSolid SolventCheck Is the Solvent Halogenated? LiquidPath->SolventCheck ActionDebris DISPOSE IN: Chemically Contaminated Solid Waste Bin DebrisPath->ActionDebris HaloSolvent DCM, Chloroform, etc. SolventCheck->HaloSolvent Yes NonHaloSolvent Acetone, Ethyl Acetate, etc. SolventCheck->NonHaloSolvent No ActionHalo DISPOSE IN: Halogenated Solvent Carboy HaloSolvent->ActionHalo NonHaloSolvent->ActionHalo Brominated Solute Contaminates Stream

Figure 1: Operational decision tree for segregating brominated pyridine waste. Note that even non-halogenated solvents become "Halogenated Waste" when this solute is added.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]

  • American Chemical Society. (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS.org. [Link]

Sources

Personal protective equipment for handling 3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of highly functionalized synthetic intermediates not merely as a regulatory checklist, but as a rigorous scientific discipline. 3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine (CAS: 885681-79-8) is a specialized halogenated pyridine derivative critical to pharmaceutical and agrochemical synthesis.

Understanding the causality behind its safety protocols is essential. The compound features a lipophilic methoxyphenyl group and a reactive carbon-bromine bond attached to a pyridine core. This lipophilicity significantly enhances its ability to permeate biological lipid bilayers, making dermal protection paramount. Furthermore, halogenated pyridines carry inherent risks of acute toxicity and environmental persistence, necessitating strict operational and disposal frameworks.

Below is the comprehensive, self-validating operational guide for safely handling this reagent in a laboratory setting.

Physicochemical & Mechanistic Hazard Profile

To design an effective safety strategy, we must first quantify the chemical properties that dictate the compound's behavior in the ambient laboratory environment.

PropertyValueMechanistic Implication
CAS Number 885681-79-8Standardized identifier for regulatory tracking.
Molecular Formula C₁₃H₁₂BrNOPresence of halogen (Br) dictates EPA disposal rules.
Molecular Weight 278.14 g/mol [1]High mass indicates lower volatility, but aerosolization remains a risk.
Typical Purity ≥95% to 98%[1],[2]Trace impurities may include unreacted brominating agents.
Storage Conditions Sealed in dry, 2-8°C[2]Prevents thermal degradation and preserves the integrity of the carbon-bromine bond.

The Defensive Barrier: Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for halogenated heterocycles. The following matrix outlines the required protective barrier, grounded in the chemical's specific mechanistic hazards.

Protection CategoryPPE SpecificationMechanistic Justification
Ocular (Eyes/Face) Splash-proof safety goggles; Face shield for scale-up operations.Pyridine derivatives are severe ocular irritants. The shield prevents mucosal absorption of aerosolized particles during high-energy transfers.
Dermal (Skin/Hands) Double-layered Nitrile gloves; Fully buttoned, flame-retardant lab coat.Nitrile provides superior chemical resistance to pyridine-based compounds compared to latex, effectively blocking the lipophilic aryl bromide from crossing the stratum corneum[3].
Respiratory Certified Chemical Fume Hood (80-100 fpm face velocity).Mitigates the inhalation of toxic vapors. Halogenated pyridines can cause acute respiratory tract irritation and systemic toxicity[3].

Operational Workflow: Handling & Experimental Execution

Every protocol in the laboratory must be a self-validating system to ensure absolute containment.

Protocol 1: Safe Weighing and Transfer

  • Step 1: Environmental Preparation. Verify the chemical fume hood's face velocity. Clear the workspace of incompatible materials, particularly strong oxidizers or active metals.

  • Step 2: Static Mitigation. Utilize non-sparking, anti-static spatulas. Halogenated organic powders can generate static charge during transfer, leading to micro-aerosolization.

  • Step 3: Execution. Weigh the compound directly into a pre-tared, sealable reaction vessel within the hood. Never transport open containers containing brominated pyridines across the laboratory.

  • Step 4: Decontamination. Wipe down the analytical balance and surrounding hood area with isopropanol to capture any trace lipophilic residue.

  • Self-Validation Check: Before proceeding to the reaction phase, verify that the final mass in the reaction vessel matches the mass subtracted from the source vial. Any discrepancy indicates a potential spill or aerosolization event requiring immediate workspace decontamination.

Lifecycle Management: Spill Response and EPA-Compliant Disposal

The lifecycle of 3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine does not end when the reaction is complete. Halogenated organics require specialized lifecycle management.

Protocol 2: Spill Containment and Neutralization

  • Step 1: Isolation. Immediately alert personnel and isolate the spill zone. Ensure respiratory PPE is intact.

  • Step 2: Adsorption. Cover the spill with activated carbon or a specialized chemical absorbent. Causality: Activated carbon effectively traps lipophilic and halogenated organic vapors within its porous structure, neutralizing the immediate inhalation hazard[4].

  • Step 3: Collection. Sweep the absorbed material using non-sparking tools and place it into a chemically compatible, sealable waste container.

Protocol 3: EPA-Compliant Waste Segregation

  • Step 1: Segregation. Never mix halogenated pyridine waste with standard non-halogenated organic waste. Causality: Improper incineration of halogenated organics can generate highly toxic polybrominated dibenzodioxins and furans. They require specialized high-temperature incineration[4].

  • Step 2: Labeling. Label the container explicitly as "Halogenated Organic Waste (EPA Hazard Code D003)" and note the specific presence of brominated pyridine derivatives[4].

  • Step 3: Disposal. Transfer to a licensed hazardous waste facility capable of handling TSCA-regulated materials in compliance with EPA regulations[5].

  • Self-Validation Check: Review the waste manifest against the laboratory inventory. The volume of halogenated waste generated must logically correlate with the scale of the experiment, ensuring no hazardous material was improperly diverted to the aqueous waste stream.

Process Visualization

The following diagram illustrates the logical flow of safety operations, from reagent receipt to final EPA-compliant disposal.

G N1 Reagent Storage (2-8°C, Inert Gas) N2 Don PPE (Nitrile, Coat, Goggles) N1->N2 N3 Fume Hood Transfer & Weighing N2->N3 N4 Experimental Execution N3->N4 N5 Spill Detected? N4->N5 N6 Activated Carbon Neutralization N5->N6 Yes N7 Halogenated Waste Segregation (EPA) N5->N7 No N6->N7 N8 Licensed Incineration N7->N8

Workflow for the safe handling and lifecycle management of halogenated pyridine derivatives.

References

1.[1] 3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine | 885681-79-8, Benchchem. 1 2.[2] 885681-79-8 | 3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine, ChemScene.2 3.[3] Essential Safety and Operational Guide for Handling 3-Bromopyridine-D4, Benchchem. 3 4.[4] 5-bromo-4-chloro-2,3-difluoropyridine | 2680542-47-4, Benchchem. 4 5.[5] Chemicals Subject to TSCA Section 12(b) Export Notification Requirements, EPA. 5

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.